molecular formula C4H3F3N2 B105867 4-(Trifluoromethyl)-1H-imidazole CAS No. 33468-69-8

4-(Trifluoromethyl)-1H-imidazole

Cat. No.: B105867
CAS No.: 33468-69-8
M. Wt: 136.08 g/mol
InChI Key: DFLGRTIPTPCKPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Trifluoromethyl)-1H-imidazole is a privileged, fluorinated heterocyclic building block that enables advanced research across medicinal chemistry and materials science. Its key research value lies in the synergistic combination of the imidazole scaffold—a common motif in biologically active molecules—with the highly electronegative trifluoromethyl group, which significantly alters a compound's lipophilicity, metabolic stability, and binding affinity . In pharmaceutical research, the imidazole core is a key pharmacophore in numerous therapeutic agents, and its functionalization is a active strategy for developing new bioactive molecules . The compound serves as a critical synthesis intermediate for creating potential antibacterial agents and other pharmacologically active molecules, leveraging the profound impact of the SCF3 group on physicochemical properties . In materials science, this compound is a versatile precursor for synthesizing ligands and functional polymers. It has been successfully employed in the one-pot construction of nitrogen-rich polymeric ionic porous networks, which demonstrate high efficiency in capturing and catalytically fixing CO2 . Furthermore, recent studies have shown that this compound (THI) can significantly enhance the performance of perovskite solar cells (PSCs) . When introduced into the perovskite precursor solution, it acts as an effective passivation agent by coordinating with uncoordinated Pb2+ ions through the lone pair electrons on its nitrogen atoms. This coordination reduces defect density, improves film crystallinity, and suppresses non-radiative recombination, leading to a notable increase in power conversion efficiency and improved device stability .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(trifluoromethyl)-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3F3N2/c5-4(6,7)3-1-8-2-9-3/h1-2H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFLGRTIPTPCKPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30342920
Record name 4-(Trifluoromethyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30342920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33468-69-8
Record name 5-(Trifluoromethyl)-1H-imidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33468-69-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Trifluoromethyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30342920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4(5)-(Trifluoromethyl)imidazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Introduction: The Significance of 4-(Trifluoromethyl)-1H-imidazole in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 4-(Trifluoromethyl)-1H-imidazole

This compound (CAS No: 33468-69-8) is a fluorinated heterocyclic compound that has emerged as a pivotal structural motif and building block in contemporary chemical research.[1] As a derivative of imidazole—a core component of essential biomolecules like the amino acid histidine—this compound possesses intrinsic biological relevance.[1] The strategic incorporation of a trifluoromethyl (-CF3) group onto the imidazole scaffold dramatically alters its electronic properties, lipophilicity, and metabolic stability. These modifications are highly sought after in the fields of drug discovery and materials science, rendering this compound a valuable intermediate for developing advanced pharmaceuticals and functional materials.[1][2] Its applications are extensive, ranging from the synthesis of antimicrobial agents to the construction of nitrogen-rich covalent organic frameworks (COFs) for carbon capture.[1] This guide provides a detailed examination of its core physicochemical properties, offering researchers and drug development professionals the foundational knowledge required for its effective application.

Core Physicochemical Characteristics

The utility of a chemical compound is fundamentally dictated by its physical and chemical properties. The data presented below have been compiled from various chemical data repositories and provide a quantitative overview of this compound.

PropertyValueSource(s)
Molecular Formula C₄H₃F₃N₂[3][4]
Molecular Weight 136.08 g/mol [1][3][4]
CAS Number 33468-69-8[1][3]
Appearance White to almost white or brown solid/powder[4][5]
Melting Point 149-150 °C[4]
Boiling Point 224.7 ± 35.0 °C (at 760 mmHg, Predicted)[3][4]
Density 1.44 ± 0.06 g/cm³ (Predicted)[3][4]
pKa (N-H Acidity) 10.29 ± 0.10 (Predicted)[4][5]
Vapor Pressure 0.134 mmHg at 25°C[3][5]
Flash Point 89.7 °C[5]
Refractive Index 1.416[3]

In-Depth Analysis of Key Parameters

Acidity, Basicity, and the Influence of the Trifluoromethyl Group

Imidazole is an amphoteric molecule, meaning it can act as both an acid and a base.[6] The basicity arises from the lone pair of electrons on the sp²-hybridized nitrogen (N-3), while the acidity is associated with the proton on the N-1 nitrogen. For the parent imidazole molecule, the pKa of the conjugate acid is approximately 7.0, and the pKa for the N-H proton is about 14.5.[6]

For this compound, the predicted pKa of 10.29 is most logically assigned to the acidity of the N-H proton.[4][5] The trifluoromethyl group is a potent electron-withdrawing group due to the high electronegativity of fluorine atoms. This inductive effect pulls electron density away from the imidazole ring, which has two significant consequences:

  • Decreased Basicity: The electron density on the basic N-3 nitrogen is reduced, making it a weaker base compared to unsubstituted imidazole. Its conjugate acid would therefore be a stronger acid, with a pKa significantly lower than 7.

  • Increased Acidity: The electron-withdrawing nature of the -CF3 group stabilizes the resulting imidazolide anion formed upon deprotonation of the N-H group. This stabilization makes the N-H proton more acidic, lowering its pKa from ~14.5 in imidazole to the predicted value of 10.29 in this derivative.[4][5] This enhanced acidity is a critical consideration for designing reactions involving deprotonation at the N-1 position.

Lipophilicity (LogP) and Solubility
Spectral Data for Structural Confirmation

Structural elucidation and confirmation rely heavily on spectroscopic methods.

  • ¹H NMR: The proton NMR spectrum provides definitive information about the hydrogen atoms in the molecule. For this compound, the reported spectrum in deuterated methanol (CD₃OD) shows two singlets at δ 7.82 and δ 7.60.[4] These signals correspond to the two non-equivalent protons on the imidazole ring at the C-2 and C-5 positions. The singlet multiplicity indicates no adjacent proton coupling, which is consistent with the substitution pattern.

Experimental Protocol: Determination of pKa via Potentiometric Titration

To empirically validate the predicted pKa value, a potentiometric titration is the gold standard. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Objective: To determine the acidic pKa (N-H) of this compound in an aqueous or mixed-solvent system.

Materials:

  • This compound

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution (titrant)

  • Deionized, CO₂-free water

  • Methanol or other suitable co-solvent if solubility is low

  • Calibrated pH meter with a combination glass electrode

  • Magnetic stirrer and stir bar

  • 50 mL burette (Class A)

  • Beakers

Methodology:

  • Preparation of the Analyte Solution:

    • Accurately weigh approximately 0.5 mmol of this compound (approx. 68 mg) and transfer it to a 100 mL beaker.

    • Causality: An accurate weight is essential for determining the precise equivalence point.

    • Add 50 mL of CO₂-free deionized water (or a water/methanol mixture). Stir until fully dissolved.

    • Causality: CO₂ from the atmosphere can dissolve in water to form carbonic acid, which would interfere with the titration of our weakly acidic sample. A co-solvent may be necessary to ensure the analyte and its salt form remain soluble throughout the titration.

  • System Calibration:

    • Calibrate the pH meter using at least two standard buffer solutions (e.g., pH 7.00 and pH 10.00) that bracket the expected pKa.

    • Causality: Calibration ensures the accuracy of the pH measurements, which is the primary dependent variable in this experiment.

  • Titration Procedure:

    • Immerse the calibrated pH electrode and a magnetic stir bar into the analyte solution. Ensure the electrode tip does not contact the stir bar.

    • Allow the pH reading to stabilize and record the initial pH.

    • Begin adding the 0.1 M NaOH titrant from the burette in small increments (e.g., 0.1-0.2 mL).

    • After each addition, allow the pH reading to stabilize completely before recording the pH and the total volume of titrant added.

    • Causality: Stable readings are crucial for an accurate titration curve. Near the equivalence point, the pH will change rapidly; reduce the increment volume in this region to obtain a high-resolution curve.

    • Continue the titration well past the equivalence point (e.g., until the pH reaches ~12).

  • Data Analysis:

    • Plot the measured pH (y-axis) versus the volume of NaOH added (x-axis) to generate the titration curve.

    • Determine the equivalence point (Vₑ), which is the point of maximum slope on the curve. This can be found visually from the inflection point or more accurately by calculating the first derivative (ΔpH/ΔV) of the curve.

    • The volume at the half-equivalence point (Vₑ/2) corresponds to the point where the concentrations of the acidic form (imidazole) and its conjugate base (imidazolide) are equal.

    • According to the Henderson-Hasselbalch equation, at the half-equivalence point, the pH is equal to the pKa of the analyte.

Workflow Diagram: pKa Determination

pKa_Determination_Workflow cluster_prep Phase 1: Preparation cluster_titration Phase 2: Titration cluster_analysis Phase 3: Data Analysis prep_analyte 1. Prepare Analyte Solution (0.5 mmol in 50 mL solvent) calibrate_ph 2. Calibrate pH Meter (pH 7 & 10 buffers) titrate 3. Titrate with 0.1 M NaOH (Record pH vs. Volume) calibrate_ph->titrate data_points Collect Data Points (Small increments near Vₑ) titrate->data_points plot_curve 4. Plot Titration Curve (pH vs. Volume) data_points->plot_curve find_ve 5. Determine Equivalence Point (Vₑ) (Max slope of curve) plot_curve->find_ve calc_pka 6. Determine pKa (pH at Vₑ/2) find_ve->calc_pka

References

Introduction: The Significance of the Trifluoromethyl Moiety in Imidazole Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Characterization of 4-(Trifluoromethyl)-1H-imidazole (CAS: 33468-69-8)

The imidazole ring is a privileged scaffold in medicinal chemistry, present in biologically crucial molecules like the amino acid histidine.[1] Its derivatives are foundational to numerous pharmaceuticals, demonstrating a wide array of biological activities including antimicrobial and anti-inflammatory properties.[2] The strategic incorporation of fluorine-containing groups, particularly the trifluoromethyl (CF₃) group, is a cornerstone of modern drug design.[3] The CF₃ group's strong electron-withdrawing nature and high lipophilicity can profoundly modulate a molecule's metabolic stability, pKa, and binding affinity.

This compound is a key heterocyclic building block that combines these features.[1] It serves as a valuable intermediate in the synthesis of advanced pharmaceutical ingredients (APIs), coordinating ligands for covalent organic frameworks (COFs), and materials for dye-sensitized solar cells (DSSCs).[1] Its utility is demonstrated in its use as a reagent for synthesizing 3-substituted 2-aminopyridines and as an inhibitor of β-glucosidase.[4] This guide provides a comprehensive technical overview of the synthesis and definitive characterization of this compound, intended for researchers and professionals in drug discovery and chemical synthesis.

Physicochemical and Safety Profile

A foundational understanding of a compound's physical properties and safety requirements is critical before any experimental work.

Physicochemical Data Summary
PropertyValueSource(s)
CAS Number 33468-69-8[1][5]
Molecular Formula C₄H₃F₃N₂[1][5][6]
Molecular Weight 136.08 g/mol [1][6]
Appearance Off-white to brown crystalline solid/powder[4]
Melting Point 148°C to 150°C[5]
Boiling Point 224.7±35.0 °C (Predicted)[4]
Density 1.440±0.06 g/cm³ (Predicted)[4]
pKa 10.29±0.10 (Predicted)[4]
InChI Key DFLGRTIPTPCKPJ-UHFFFAOYSA-N[5]
Safety & Handling

This compound is classified as harmful and an irritant. Adherence to strict safety protocols is mandatory.

  • Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5][7]

  • Precautionary Measures :

    • Work in a well-ventilated area or fume hood.[7][8]

    • Wear appropriate Personal Protective Equipment (PPE): safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[7][9][10]

    • Avoid generating dust.[7]

    • Wash hands thoroughly after handling.[7][9]

  • Storage : Store in a cool, dry place with the container tightly sealed.[4][8][9] Recommended storage is at room temperature.[4]

Synthesis and Purification Workflow

A common and reliable method for the synthesis of this compound involves the reaction of a trifluoromethylated ketone with a formamide source.[4] This approach leverages readily available starting materials.

G cluster_synthesis Synthesis Stage cluster_workup Workup & Purification Stage A 3-bromo-1,1,1-trifluoropropan-2-one C Reaction Vessel (500 mL RBF) A->C B Formamide B->C D Heat to Reflux (~140 °C, 2.5 h) C->D E Cool to RT D->E Reaction Completion F Dilute with 10% aq. K₂CO₃ E->F G Extract with Ether (5x) F->G H Combine Organic Phases G->H I Wash with 10% aq. K₂CO₃ Wash with DI Water H->I J Dry over MgSO₄ I->J K Filter & Concentrate J->K L Wash Solid with DCM K->L M Final Product: This compound L->M

Caption: Workflow for the synthesis and purification of this compound.

Detailed Synthesis Protocol

This protocol is adapted from established procedures.[4] The causality for each step is explained to ensure a robust and reproducible outcome.

  • Reagent Setup : In a 500 mL round-bottom flask, sequentially add 3-bromo-1,1,1-trifluoropropan-2-one (25.0 g, 131 mmol) and formamide (104 mL, 2.62 mol).

    • Causality: Formamide serves as both the reactant, providing the N-C-N backbone of the imidazole ring, and the solvent. A large excess is used to drive the reaction to completion.

  • Reaction : Slowly heat the mixture to reflux (approximately 140°C) and maintain this temperature for 2.5 hours.

    • Causality: The elevated temperature provides the necessary activation energy for the cyclocondensation reaction to occur.

  • Quenching and Extraction : Cool the reaction mixture to room temperature. Dilute with 200 mL of a 10% aqueous potassium carbonate (K₂CO₃) solution.

    • Causality: The basic K₂CO₃ solution neutralizes any acidic byproducts and facilitates the separation of the organic product from the highly polar formamide.

  • Aqueous Workup : Extract the product into diethyl ether (5 x 200 mL). Combine the organic phases and wash sequentially with 10% aqueous K₂CO₃ (2 x 100 mL) and deionized water (2 x 100 mL).

    • Causality: Repeated extractions ensure maximum recovery of the product. The subsequent washes remove residual formamide and inorganic salts, which is critical for obtaining a pure final product.

  • Isolation : Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield a brown solid.

    • Causality: MgSO₄ is a fast and efficient drying agent for removing dissolved water from the ether solution. Concentration under reduced pressure removes the volatile solvent without requiring excessive heat that could degrade the product.

  • Final Purification : Wash the resulting solid with dichloromethane (DCM) to afford the purified this compound.

    • Causality: DCM is used as a washing solvent because the desired product has lower solubility in it compared to some of the more colored impurities, allowing for purification by trituration.

Structural Elucidation and Characterization

Definitive characterization relies on a combination of spectroscopic methods. Each technique provides a unique piece of structural information, and together they serve as a self-validating system to confirm the identity and purity of the synthesized compound.

G cluster_input Sample cluster_methods Spectroscopic Analysis cluster_output Confirmation Sample Synthesized 4-(CF₃)-1H-imidazole NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Sample->NMR MS Mass Spectrometry (MS) Sample->MS IR Infrared Spectroscopy (IR) Sample->IR Structure Molecular Structure Connectivity NMR->Structure Purity Purity Assessment NMR->Purity MW Molecular Weight & Formula MS->MW FuncGroups Functional Groups IR->FuncGroups Confirmation Identity Confirmed Structure->Confirmation Purity->Confirmation MW->Confirmation FuncGroups->Confirmation

Caption: Logical workflow for the spectroscopic characterization of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise molecular structure. For this molecule, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

  • Expected Spectrum : The imidazole ring contains two non-equivalent protons. The proton at the C2 position is adjacent to two nitrogen atoms, while the proton at the C5 position is adjacent to one nitrogen and the C4-CF₃ group. This difference in the chemical environment leads to distinct signals.

  • Reported Data : A ¹H NMR spectrum recorded in deuterated methanol (CD₃OD) shows two singlets at δ 7.82 (1H) and δ 7.60 (1H).[4]

    • Interpretation: The signals are singlets because the protons on the ring (H2 and H5) are not coupled to each other. The downfield shifts are characteristic of protons on an electron-deficient aromatic ring.

  • Expected Spectrum : Four distinct carbon signals are expected: two for the imidazole ring carbons bearing protons (C2 and C5), one for the carbon bearing the CF₃ group (C4), and one for the CF₃ carbon itself.

  • Predicted Chemical Shifts :

    • C2 & C5 : Typically appear in the range of δ 115-140 ppm.[11]

    • C4 : This carbon, directly attached to the electron-withdrawing CF₃ group, will be shifted downfield.

    • CF₃ Carbon : This signal will appear as a quartet due to coupling with the three fluorine atoms (¹JCF). The chemical shift is expected around δ 120-125 ppm.

  • Expected Spectrum : The three fluorine atoms of the CF₃ group are equivalent and will give rise to a single signal.

  • Predicted Chemical Shifts : The signal for a CF₃ group on an aromatic ring typically appears in the range of δ -60 to -65 ppm relative to a CFCl₃ standard.

  • Sample Preparation : Dissolve ~10-15 mg of the purified solid in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CD₃OD) in a standard 5 mm NMR tube.

    • Causality: DMSO-d₆ is often a good choice as it effectively dissolves many polar organic compounds and its residual peak does not overlap with the expected signals.

  • Instrument Setup : Acquire spectra on a 300 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition :

    • Set the spectral width to cover a range of -2 to 12 ppm.

    • Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

    • Acquire at least 16 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition :

    • Set the spectral width to cover 0 to 200 ppm.

    • Use a proton-decoupled pulse sequence.

    • A longer relaxation delay (5 seconds) and a larger number of scans (>1024) are required due to the low natural abundance of ¹³C.

  • ¹⁹F NMR Acquisition :

    • Set the spectral width to cover a range appropriate for trifluoromethyl groups (e.g., -50 to -80 ppm).

    • Use a proton-decoupled sequence to simplify the spectrum.

Mass Spectrometry (MS)

MS provides information about the molecular weight and elemental composition, serving as a primary confirmation of the compound's identity.

  • Expected Result : The exact mass of C₄H₃F₃N₂ is 136.0248 Da.[6] High-resolution mass spectrometry (HRMS) should detect the molecular ion (M⁺) or protonated molecule ([M+H]⁺) with a mass accuracy within 5 ppm of this theoretical value.

  • Fragmentation Pattern : In electron ionization (EI), a common fragmentation pathway would be the loss of the stable CF₃ radical, leading to a significant fragment ion at m/z 67.

  • Sample Introduction : Introduce the sample via direct infusion for ESI (Electrospray Ionization) or on a solid probe for EI (Electron Ionization).

  • Ionization :

    • ESI : Dissolve a small amount of sample in methanol or acetonitrile. This is a "soft" technique that will likely show the protonated molecule [M+H]⁺ at m/z 137.0326.

    • EI : This "hard" technique will show the molecular ion M⁺ at m/z 136.0248 and characteristic fragment ions.

  • Analysis : Acquire the spectrum in positive ion mode using a time-of-flight (TOF) or Orbitrap mass analyzer for high-resolution data.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule, confirming the integrity of the imidazole ring and the presence of the trifluoromethyl group.

  • Expected Absorptions : The spectrum is a composite of vibrations from the imidazole ring and the C-F bonds.

Wavenumber Range (cm⁻¹)Vibration TypeFunctional Group
3150 - 2800N-H StretchImidazole Ring
1610 - 1450C=N and C=C StretchImidazole Ring
1300 - 1100C-F Stretch (strong, multiple bands)Trifluoromethyl (CF₃)
  • Interpretation: The most prominent features will be the very strong and broad absorptions in the 1300-1100 cm⁻¹ region, which are characteristic of C-F bonds and serve as a definitive indicator of the CF₃ group's presence.[12]

  • Sample Preparation : Prepare a potassium bromide (KBr) pellet. Mix ~1-2 mg of the sample with ~100-150 mg of dry, spectroscopic-grade KBr. Grind the mixture thoroughly to a fine powder.

    • Causality: KBr is transparent in the mid-IR range. Grinding ensures the sample is finely dispersed, preventing light scattering and producing a high-quality spectrum.

  • Pellet Formation : Place the powder in a pellet press and apply pressure (typically 7-10 tons) to form a transparent or translucent pellet.

  • Data Acquisition : Place the pellet in the spectrometer's sample holder and acquire the spectrum, typically from 4000 to 400 cm⁻¹. Collect at least 32 scans and perform a background subtraction using an empty sample holder.

Conclusion

The characterization of this compound (CAS 33468-69-8) is a clear-cut process when approached systematically. The synthesis, while requiring careful control of conditions and a thorough workup, is robust. The identity and purity of the final product can be unequivocally confirmed through the combined application of NMR spectroscopy (¹H, ¹³C, ¹⁹F), mass spectrometry, and IR spectroscopy. Each technique provides complementary data that, when taken together, creates a self-consistent and definitive analytical package. This guide provides the foundational protocols and interpretive framework necessary for researchers to confidently synthesize and validate this important chemical building block for its diverse applications in science and industry.

References

An In-Depth Spectroscopic Guide to 4-(Trifluoromethyl)-1H-imidazole for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

4-(Trifluoromethyl)-1H-imidazole is a pivotal heterocyclic building block in contemporary chemical and pharmaceutical research. Its structure, which incorporates the biologically significant imidazole scaffold with an electron-withdrawing trifluoromethyl group, imparts unique physicochemical properties that are highly sought after in the development of novel therapeutics and advanced functional materials.[1] The strategic introduction of the -CF3 group can enhance metabolic stability, binding affinity, and lipophilicity in drug candidates.

This technical guide provides a comprehensive analysis of the core spectroscopic data for this compound (Molecular Formula: C₄H₃F₃N₂, Molecular Weight: 136.08 g/mol [2][3][4]). We will delve into the interpretation of its Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and Mass Spectrometry (MS) data. This document is designed for researchers, scientists, and drug development professionals, offering not just raw data but also the underlying scientific rationale for the observed spectral characteristics, grounded in established principles and authoritative references.

Molecular Structure and Atom Numbering

A clear understanding of the molecule's structure is fundamental to interpreting its spectroscopic output. The diagram below illustrates the atomic arrangement and the numbering convention used throughout this guide for spectral assignments.

Caption: Molecular structure of this compound.

¹H NMR Spectroscopic Analysis

Proton NMR spectroscopy is indispensable for confirming the presence and electronic environment of protons within a molecule. The ¹H NMR spectrum of this compound is characterized by its simplicity, revealing two distinct signals corresponding to the two protons on the imidazole ring.

¹H NMR Data Summary
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.82Singlet (s)1HH-2
7.60Singlet (s)1HH-5
Solvent: CD₃OD. Data sourced from ChemicalBook.[2]
Experimental Protocol: ¹H NMR Acquisition
  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., CD₃OD, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Place the NMR tube into the spectrometer's probe.

  • Parameter Setup: Utilize a standard one-pulse proton experiment on a 400 MHz (or higher) spectrometer. Key parameters include a 30-45° pulse angle, a relaxation delay (d1) of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • Data Acquisition: Acquire a sufficient number of scans (typically 8 to 16) to achieve an adequate signal-to-noise ratio.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

  • Analysis: Integrate the signals and assign the peaks based on their chemical shift, multiplicity, and integration values.

Interpretation of the ¹H NMR Spectrum

The spectrum displays two singlets, each integrating to one proton, consistent with the molecular structure.

  • Chemical Shifts (δ): The signals at δ 7.82 and δ 7.60 are located in the downfield region, which is characteristic of protons attached to aromatic or heteroaromatic rings. The electron-withdrawing nature of the trifluoromethyl (-CF₃) group and the electronegativity of the ring nitrogen atoms deshield the attached protons, shifting their resonance to a higher frequency compared to non-aromatic protons.

  • Multiplicity: Both protons appear as singlets (s). This is because the H-2 and H-5 protons are not on adjacent carbons and are separated by three bonds that include a nitrogen atom, resulting in negligible proton-proton coupling (⁴JHH ≈ 0).

  • Assignment: The H-2 proton (δ 7.82) is typically the most downfield proton in an imidazole ring due to its position between two electronegative nitrogen atoms. The H-5 proton (δ 7.60) is slightly upfield, influenced by the adjacent C-4 bearing the trifluoromethyl group.

¹³C NMR Spectroscopic Analysis

Carbon-13 NMR provides critical information about the carbon skeleton of the molecule. For this compound, the spectrum is particularly informative due to the presence of the -CF₃ group, which introduces characteristic carbon-fluorine couplings.

Predicted ¹³C NMR Data Summary
Predicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (Hz)Assignment
~138Singlet (or Doublet)-C-2
~135Quartet (q)²JCF ≈ 35-40C-4
~120Singlet (or Doublet)-C-5
~122Quartet (q)¹JCF ≈ 270-CF₃
Note: These are predicted values based on data for similar trifluoromethyl-substituted aromatic and heterocyclic compounds.[5][6][7] Experimental values may vary.
Experimental Protocol: ¹³C NMR Acquisition
  • Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.6 mL of deuterated solvent, to compensate for the lower natural abundance of the ¹³C isotope.

  • Instrumentation: Use a broadband or dual probe in a 100 MHz (or higher, corresponding to a 400 MHz proton frequency) spectrometer.

  • Parameter Setup: Employ a standard proton-decoupled pulse sequence (e.g., zgpg30). This common practice removes C-H coupling, simplifying the spectrum so that each unique carbon appears as a single peak (or a multiplet if coupled to other nuclei like fluorine).

  • Data Acquisition: A significantly larger number of scans (hundreds to thousands) is required compared to ¹H NMR, with a longer relaxation delay (d1 of 2-5 seconds) to ensure proper relaxation of quaternary carbons.

  • Processing and Analysis: Process the data similarly to the ¹H NMR spectrum. Assign peaks based on chemical shifts and expected multiplicities from C-F coupling.

Interpretation of the ¹³C NMR Spectrum

The ¹³C spectrum is expected to show four distinct signals corresponding to the four carbon atoms in the molecule.

  • Imidazole Ring Carbons: The chemical shifts for C-2, C-4, and C-5 are expected in the aromatic region, generally between 115-140 ppm.[8]

  • Trifluoromethyl Carbon (-CF₃): The carbon of the -CF₃ group itself is expected to appear as a prominent quartet. This splitting arises from coupling to the three attached fluorine atoms (¹⁹F, spin I=½). Following the n+1 rule, the signal is split into n+1 = 3+1 = 4 lines.[9] The one-bond C-F coupling constant (¹JCF) is typically very large, around 270 Hz.[6][9] This large splitting and the absence of an attached proton (resulting in no Nuclear Overhauser Effect enhancement) can make this signal appear broad and weak, often requiring a higher number of scans to be observed clearly.[9]

  • C-4 Carbon: The carbon atom directly attached to the -CF₃ group (C-4) will also exhibit coupling to the three fluorine atoms, but over two bonds (²JCF). This will also result in a quartet, but with a much smaller coupling constant, typically in the range of 30-40 Hz.[6]

  • C-2 and C-5 Carbons: These carbons are further away from the -CF₃ group and are expected to show minimal or no C-F coupling, thus appearing as sharp singlets (or narrow doublets due to C-H coupling if proton decoupling is not applied).

Caption: Logical workflow for the ¹³C NMR analysis of this compound.

Mass Spectrometric Analysis

Mass spectrometry provides the exact molecular weight and offers insights into the molecule's structure through its fragmentation pattern under ionization.

Mass Spectrometry Data Summary
m/z (Mass-to-Charge Ratio)Interpretation
136Molecular Ion [M]⁺
117Fragment [M-F]⁺ (Loss of a fluorine atom)
67Fragment [M-CF₃]⁺ (Loss of trifluoromethyl radical)
Note: These are predicted fragmentation patterns based on the structure and general fragmentation rules for imidazole and fluorinated compounds.[10][11]
Experimental Protocol: Electron Ionization (EI) MS
  • Sample Introduction: Introduce a small amount of the solid sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

  • Ionization: Bombard the vaporized sample with a high-energy electron beam (standardly 70 eV) in the ion source. This process ejects an electron from the molecule, forming a positively charged radical ion, the molecular ion [M]⁺.

  • Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, characteristic charged ions and neutral radicals.

  • Mass Analysis: Accelerate the resulting ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Interpretation of the Mass Spectrum
  • Molecular Ion Peak: The spectrum should exhibit a clear molecular ion peak at m/z = 136, confirming the molecular weight of the compound.[2]

  • Fragmentation Pathway: The imidazole ring is a relatively stable aromatic system. However, under the high energy of EI, predictable fragmentation can occur. A primary fragmentation route involves the cleavage of the C-C bond between the imidazole ring and the trifluoromethyl group.

    • Loss of CF₃: A significant fragment is expected at m/z = 67, corresponding to the loss of a •CF₃ radical from the molecular ion. This results in an imidazolyl cation.

    • Loss of Fluorine: Loss of a single fluorine atom from the molecular ion could produce a fragment at m/z = 117.

    • Ring Cleavage: While less common for stable aromatic rings, fragmentation of the imidazole ring itself can occur, often involving the loss of small, stable neutral molecules like HCN.[11]

G M [C₄H₃F₃N₂]⁺ m/z = 136 F1 [C₄H₃F₂N₂]⁺ m/z = 117 M->F1 - •F F2 [C₃H₃N₂]⁺ m/z = 67 M->F2 - •CF₃

Caption: Proposed primary fragmentation pathway for this compound in EI-MS.

Conclusion

The spectroscopic profile of this compound is distinct and highly informative. ¹H NMR confirms the two ring protons, ¹³C NMR reveals the carbon skeleton with characteristic quartet signals arising from carbon-fluorine coupling, and Mass Spectrometry validates the molecular weight and illustrates a predictable fragmentation pattern dominated by the loss of the trifluoromethyl group. This comprehensive dataset serves as a reliable reference for the unambiguous identification and quality control of this important chemical building block, empowering researchers to employ it with confidence in their synthetic and developmental endeavors.

References

The Advent of a Key Fluorinated Heterocycle: A Technical Guide to 4-(Trifluoromethyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

Shanghai, China – January 6, 2026 – In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of innovation. The trifluoromethyl group, in particular, has been identified as a critical substituent for enhancing the metabolic stability, lipophilicity, and binding affinity of bioactive compounds. This guide delves into the discovery and history of a pivotal molecule in this domain: 4-(Trifluoromethyl)-1H-imidazole. It serves as an in-depth technical resource for researchers, scientists, and professionals in drug development, offering insights into its synthesis, historical context, and significance.

Introduction: The Rise of Fluorinated Imidazoles

The imidazole ring is a ubiquitous scaffold in biologically active molecules, including the essential amino acid histidine. The introduction of a trifluoromethyl group to this heterocycle marries the biological relevance of the imidazole nucleus with the unique physicochemical properties imparted by fluorine. This strategic combination has led to the development of numerous pharmaceuticals and agrochemicals with enhanced efficacy and desired pharmacokinetic profiles. This compound, a key building block in this field, has a rich, albeit not always linear, history of discovery and synthetic development.

Historical Development: A Tale of Synthetic Innovation

While pinpointing a singular "discovery" of this compound is challenging, its emergence is intrinsically linked to the broader advancements in organofluorine chemistry. The synthesis of trifluoromethyl-substituted heteroaromatic compounds has long been a significant goal for chemists. Early methods for trifluoromethylation were often harsh and lacked regioselectivity.

A notable advancement in the synthesis of 4-trifluoromethyl-substituted imidazoles was reported by Kawase and colleagues in 2001. Their work detailed a convenient and efficient method starting from mesoionic 4-trifluoroacetyl-1,3-oxazolium-5-olates. This development provided a more accessible route to these valuable compounds, paving the way for further research and application.

Another established synthetic route involves the reaction of 3-bromo-1,1,1-trifluoropropan-2-one with formamide. This method offers a direct approach to the imidazole core bearing the trifluoromethyl group at the 4-position.

The historical progression of synthesizing trifluoromethylated imidazoles reflects the evolution of synthetic methodologies, from early, less efficient techniques to modern, more refined strategies that allow for precise control over the molecular architecture.

Physicochemical Properties and Spectroscopic Data

The introduction of the trifluoromethyl group significantly influences the electronic properties of the imidazole ring, enhancing its acidity and modifying its hydrogen bonding capabilities. A summary of its key physicochemical properties is presented below:

PropertyValue
CAS Number 3468-69-8
Molecular Formula C₄H₃F₃N₂
Molecular Weight 136.08 g/mol
Appearance White to off-white crystalline powder
Boiling Point Approx. 224.7 °C at 760 mmHg
Density Approx. 1.44 g/cm³

Spectroscopic characterization is crucial for the unambiguous identification of this compound. Key features in its ¹H NMR spectrum include two singlets in the aromatic region, corresponding to the protons at the C2 and C5 positions of the imidazole ring. The ¹⁹F NMR spectrum exhibits a singlet characteristic of the CF₃ group.

Key Synthetic Methodologies: A Practical Guide

The synthesis of this compound can be achieved through several routes. Below are two prominent and experimentally validated protocols.

Method 1: From Mesoionic 1,3-Oxazolium-5-olates (Kawase et al., 2001)

This elegant approach utilizes a ring transformation reaction to construct the desired imidazole.[1][2]

Experimental Protocol:

  • Formation of the Mesoionic Intermediate: N-acyl-N-alkylglycines are reacted with trifluoroacetic anhydride to generate mesoionic 4-trifluoroacetyl-1,3-oxazolium-5-olates. This intermediate is often used in situ due to its reactive nature.

  • Reaction with Ammonia: The mesoionic compound is then reacted with a source of ammonia, such as ammonium acetate, in a suitable solvent like DMF. This step proceeds via a regioselective attack of ammonia on the C-2 position of the oxazolium ring, leading to the formation of a 4-trifluoromethyl-3,4-dihydroimidazole intermediate.

  • Dehydration: The resulting dihydroimidazole is subsequently dehydrated, typically using a dehydrating agent like phosphorus oxychloride in pyridine, to yield the aromatic 4-(trifluoromethyl)imidazole.

Logical Flow of the Kawase Synthesis:

Kawase_Synthesis cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_cyclization Ring Transformation cluster_aromatization Aromatization N-acyl-N-alkylglycine N-acyl-N-alkylglycine Mesoionic_Oxazolium Mesoionic 4-trifluoroacetyl- 1,3-oxazolium-5-olate N-acyl-N-alkylglycine->Mesoionic_Oxazolium Reaction with Trifluoroacetic Anhydride Trifluoroacetic Anhydride Trifluoroacetic Anhydride Trifluoroacetic Anhydride->Mesoionic_Oxazolium Dihydroimidazole 4-Trifluoromethyl-3,4- dihydroimidazole Mesoionic_Oxazolium->Dihydroimidazole Reaction with Ammonia Final_Product 4-(Trifluoromethyl)- 1H-imidazole Dihydroimidazole->Final_Product Dehydration

Caption: Synthetic pathway to this compound via a mesoionic intermediate.

Method 2: From 3-bromo-1,1,1-trifluoropropan-2-one

This method provides a more direct construction of the imidazole ring.

Experimental Protocol:

  • Reaction Setup: 3-bromo-1,1,1-trifluoropropan-2-one is mixed with an excess of formamide.

  • Cyclocondensation: The reaction mixture is heated to reflux (approximately 140 °C) for several hours. During this process, the formamide acts as both a reactant and a solvent, providing the necessary atoms to form the imidazole ring.

  • Workup and Purification: After cooling, the reaction mixture is diluted with an aqueous base (e.g., potassium carbonate solution) and extracted with a suitable organic solvent like ether. The combined organic layers are washed, dried, and concentrated. The crude product is then purified, often by washing with a solvent like dichloromethane, to yield this compound.

Workflow for the Synthesis from 3-bromo-1,1,1-trifluoropropan-2-one:

Direct_Synthesis Start Start: Mix 3-bromo-1,1,1-trifluoropropan-2-one and Formamide Reflux Heat to Reflux (approx. 140 °C) Start->Reflux Cool Cool Reaction Mixture Reflux->Cool Workup Aqueous Basic Workup (e.g., K₂CO₃ solution) Cool->Workup Extraction Extract with Organic Solvent (e.g., Ether) Workup->Extraction Purification Wash, Dry, Concentrate, and Purify Crude Product Extraction->Purification End End: this compound Purification->End

Caption: Step-by-step workflow for the direct synthesis of this compound.

Applications in Drug Discovery and Materials Science

The unique properties of this compound make it a valuable building block in several scientific domains:

  • Medicinal Chemistry: The trifluoromethyl group can block metabolic oxidation at the C4 position of the imidazole ring, leading to improved pharmacokinetic profiles of drug candidates. Furthermore, its electron-withdrawing nature can modulate the pKa of the imidazole, influencing its binding to biological targets. This moiety has been incorporated into molecules targeting a range of diseases.

  • Agrochemicals: Similar to its role in pharmaceuticals, the trifluoromethyl group can enhance the potency and metabolic stability of pesticides and herbicides.

  • Materials Science: The polar nature of the C-F bonds and the coordinating ability of the imidazole nitrogen atoms make this compound an interesting ligand for the synthesis of metal-organic frameworks (MOFs) and other coordination polymers. These materials can have applications in gas storage, catalysis, and sensing.

Future Outlook

The journey of this compound from a synthetic curiosity to a key building block in modern chemistry is a testament to the power of organofluorine chemistry. As our understanding of the intricate roles of fluorine in molecular design deepens, and as new, more efficient synthetic methods are developed, the importance of this and related fluorinated heterocycles is set to grow. Future research will likely focus on the development of catalytic and asymmetric syntheses to access chiral derivatives, further expanding the chemical space available for the discovery of novel drugs and materials.

References

The Trifluoromethyl Group: A Strategic Imperative in Modulating Imidazole Bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Drug Development Professionals

As a Senior Application Scientist, this guide synthesizes field-proven insights with established chemical principles to provide a comprehensive technical overview of the trifluoromethyl (CF₃) group's role in the bioactivity of imidazole-based compounds. This document moves beyond a simple recitation of facts to explain the causality behind experimental choices and the strategic implications for drug design.

Foundational Physicochemical Impact of the Trifluoromethyl Group

The decision to incorporate a trifluoromethyl group into an imidazole scaffold is a strategic choice driven by its unique and powerful physicochemical properties. Unlike a simple methyl or chloro substituent, the CF₃ group simultaneously modulates multiple molecular parameters that are critical for therapeutic efficacy.

The CF₃ group is a potent electron-withdrawing substituent due to the high electronegativity of its three fluorine atoms. This profoundly influences the electron distribution across the imidazole ring, which can alter the pKa of the imidazole nitrogens, thereby affecting ionization state at physiological pH and the potential for crucial hydrogen bonding interactions at the target site.[1]

Furthermore, the strength of the carbon-fluorine bond (bond dissociation energy of ~485 kJ/mol) is significantly greater than that of a carbon-hydrogen bond (~414 kJ/mol).[2][3] This inherent stability renders the CF₃ group exceptionally resistant to oxidative metabolism, a key advantage in drug design.[4]

Comparative Analysis of Key Substituents

To fully appreciate the strategic advantage of the CF₃ group, it is essential to compare its properties against other commonly used substituents in medicinal chemistry.

PropertyHydrogen (-H)Methyl (-CH₃)Chloro (-Cl)Trifluoromethyl (-CF₃)Rationale & Implication
Electronic Effect NeutralWeakly Electron-DonatingInductively Withdrawing, Resonantly DonatingStrongly Electron-WithdrawingDrastically alters ring electronics, pKa, and potential for target interactions.
Lipophilicity (Hansch π) 0+0.56+0.71+0.88[2][3]Significantly increases lipophilicity, enhancing membrane permeability.
Metabolic Stability LabileMetabolically Susceptible (Oxidation)StableHighly Stable[5]Blocks metabolic hotspots, increasing drug half-life and bioavailability.[4][6]
Steric Size (van der Waals) SmallModerateModerateLarger than methyl, similar to chlorine[2][3]Can influence binding pocket occupancy and selectivity.
Bioisosterism N/ACan be a bioisostere for other small alkylsOften a bioisostere for -CF₃Bioisostere for chloro, methyl, and even nitro groups[1][7]Offers a versatile tool for lead optimization without drastic structural changes.

The following diagram illustrates the cascading effects of these core properties on the overall drug profile.

G cluster_core Core Physicochemical Properties of -CF3 cluster_adme Pharmacokinetic Outcomes (ADME) cluster_pd Pharmacodynamic Outcomes Core Trifluoromethyl Group (-CF3) P1 High Lipophilicity (π = +0.88) Core->P1 P2 Strong Electron- Withdrawing Effect Core->P2 P3 Exceptional Metabolic Stability (Strong C-F Bond) Core->P3 P4 Steric Bulk & Conformation Influence Core->P4 ADME1 Increased Membrane Permeability P1->ADME1 facilitates crossing cellular barriers PD1 Altered pKa of Imidazole Nitrogens P2->PD1 influences ionization state ADME2 Reduced Oxidative Metabolism (CYP450) P3->ADME2 blocks enzymatic attack PD2 Enhanced Binding Affinity & Selectivity P4->PD2 optimizes fit in binding pocket ADME4 Improved Oral Bioavailability ADME1->ADME4 ADME3 Longer Plasma Half-Life (t½) ADME2->ADME3 ADME3->ADME4 PD3 Modified Target Interactions (H-bonds) PD1->PD3 PD3->PD2

Caption: Causal relationships between CF₃ properties and drug outcomes.

Strategic Synthesis of Trifluoromethylated Imidazoles

The incorporation of a CF₃ group into an imidazole ring is a non-trivial synthetic challenge that requires careful planning.[2] The choice of methodology depends on the desired substitution pattern, the stability of the starting materials, and scalability.

Common strategies fall into two main categories:

  • Direct Trifluoromethylation of a Pre-formed Imidazole Ring: This approach utilizes specialized reagents to add the CF₃ group to an existing imidazole scaffold. Reagents like sodium trifluoromethanesulfinate (Langlois' reagent) or electrophilic trifluoromethylating agents (e.g., Togni reagents) are frequently employed, often via radical-mediated pathways.[8]

  • Ring Construction Using a CF₃-Containing Building Block: This "bottom-up" approach involves synthesizing the imidazole ring from precursors that already contain the trifluoromethyl group. For example, the van Leusen reaction can be adapted to use trifluoroacetimidoyl chlorides to construct 1,4,5-trisubstituted imidazoles bearing a CF₃ group.[9]

The following diagram outlines a generalized workflow for a direct trifluoromethylation approach.

G Start Imidazole Starting Material (Substituted or Unsubstituted) Reagent Select Trifluoromethylating Reagent (e.g., Langlois' or Togni Reagent) Start->Reagent Reaction Reaction Setup - Inert Atmosphere (Ar/N2) - Anhydrous Solvent (e.g., DMF, MeCN) - Controlled Temperature Reagent->Reaction Initiator Select Initiator/Catalyst (e.g., Oxidant like TBHP, Photoredox Catalyst) Initiator->Reaction Workup Aqueous Workup & Extraction - Quench Reaction - Extract with Organic Solvent - Wash with Brine Reaction->Workup After reaction completion (TLC) Purify Purification (Flash Column Chromatography) Workup->Purify Analysis Characterization - NMR (1H, 13C, 19F) - Mass Spectrometry (HRMS) - FT-IR Purify->Analysis Product Final Trifluoromethylated Imidazole Product Analysis->Product

Caption: General workflow for direct trifluoromethylation of imidazoles.

Experimental Protocols: A Self-Validating System

Trustworthiness in research is built on robust, reproducible methodologies. The following protocols are presented as self-validating systems, incorporating necessary controls and analytical checkpoints.

Protocol 1: Synthesis of a 2-Trifluoromethyl-Substituted Imidazole Derivative

This protocol is a conceptual amalgamation based on modern trifluoromethylation techniques.[8][10]

  • Objective: To introduce a trifluoromethyl group at the C2 position of a 1,4,5-trisubstituted imidazole via a radical-mediated pathway.

  • Materials:

    • 1,4,5-Triphenyl-1H-imidazole (Substrate)

    • Sodium trifluoromethanesulfinate (Langlois' reagent)

    • tert-Butyl hydroperoxide (TBHP, 70 wt. % in H₂O)

    • Dimethylformamide (DMF, anhydrous)

    • Ethyl acetate (EtOAc)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Silica gel for column chromatography

  • Step-by-Step Methodology:

    • Reaction Setup: To a flame-dried, 50 mL round-bottom flask under an argon atmosphere, add 1,4,5-triphenyl-1H-imidazole (1.0 mmol, 1.0 eq.).

    • Reagent Addition: Add anhydrous DMF (10 mL), followed by sodium trifluoromethanesulfinate (2.0 mmol, 2.0 eq.). Stir the suspension at room temperature for 10 minutes.

    • Initiation: Add TBHP (3.0 mmol, 3.0 eq.) dropwise to the stirring suspension over 5 minutes. Causality: TBHP acts as the oxidant to initiate the formation of the CF₃ radical from the Langlois' reagent.

    • Reaction: Heat the reaction mixture to 80 °C and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Workup: Cool the reaction to room temperature. Quench by slowly adding saturated aqueous NaHCO₃ (20 mL).

    • Extraction: Transfer the mixture to a separatory funnel and extract with EtOAc (3 x 20 mL).

    • Washing: Combine the organic layers and wash with water (2 x 20 mL) and then brine (1 x 20 mL). Causality: Washing removes residual DMF and inorganic salts.

    • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/EtOAc gradient) to yield the pure product.

    • Validation: Confirm the structure and purity of the final compound, 1,4,5-triphenyl-2-(trifluoromethyl)-1H-imidazole, using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and High-Resolution Mass Spectrometry (HRMS). The presence of a characteristic quartet in ¹³C NMR and a singlet in ¹⁹F NMR validates the successful trifluoromethylation.

Protocol 2: In Vitro Liver Microsomal Stability Assay

This assay is a cornerstone of early ADME profiling to predict in vivo metabolic clearance.[4][5]

  • Objective: To determine the metabolic stability (half-life, t½) of a trifluoromethylated imidazole by measuring its rate of depletion when incubated with liver microsomes.

  • Materials:

    • Test Compound (Trifluoromethylated imidazole, 10 mM stock in DMSO)

    • Positive Control (e.g., Verapamil, a compound with known high clearance)

    • Negative Control (e.g., Warfarin, a compound with known low clearance)

    • Pooled Human Liver Microsomes (HLM)

    • Phosphate Buffer (100 mM, pH 7.4)

    • NADPH Regenerating System (containing NADP+, glucose-6-phosphate, and G6P dehydrogenase)

    • Ice-cold Acetonitrile (ACN) with an internal standard

    • 96-well incubation plate and a collection plate

  • Step-by-Step Methodology:

    • Preparation: Prepare working solutions of the test compound and controls at 1 µM in phosphate buffer. Prepare the HLM suspension to a final protein concentration of 0.5 mg/mL. Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Pre-incubation: Add the HLM solution to the wells of the 96-well plate. Add the test compound/control working solutions to the wells. Pre-incubate the plate at 37°C for 10 minutes. Causality: This step ensures all components reach the optimal reaction temperature before initiation.

    • Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to the wells. The 0-minute time point sample is taken immediately by transferring an aliquot to a collection plate containing ice-cold ACN to stop the reaction.

    • Time Points: Incubate the plate at 37°C. At designated time points (e.g., 5, 15, 30, 45, 60 minutes), terminate the reaction in specific wells by transferring aliquots to the collection plate containing the stopping solution.

    • Control Validation: Run a parallel incubation without the NADPH regenerating system. No significant depletion of the compound should be observed, confirming that metabolism is NADPH-dependent (i.e., CYP-mediated).

    • Sample Processing: Centrifuge the collection plate to precipitate proteins. Transfer the supernatant to a new plate for analysis.

    • Analysis: Analyze the concentration of the remaining parent compound at each time point using LC-MS/MS.

    • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line (k) is the elimination rate constant. Calculate the half-life (t½) using the formula: t½ = 0.693 / k .

The expected outcome is that the trifluoromethylated imidazole will exhibit a longer half-life compared to its non-fluorinated methyl analog, demonstrating its enhanced metabolic stability.[4][5]

Case Study: Trifluoromethylated Imidazoles in Kinase Inhibition

Many kinase inhibitors utilize an imidazole or related azole scaffold for crucial hydrogen bonding interactions within the ATP-binding pocket of the target kinase. The introduction of a CF₃ group can significantly enhance the potency and pharmacokinetic profile of these inhibitors. For instance, in the development of Bcr-Abl inhibitors, modifications including the introduction of CF₃ groups have been shown to enhance potency and modulate binding to accommodate mutations.[11]

The CF₃ group can contribute in several ways:

  • Increased Lipophilicity: Enhances passage through cell membranes to reach the intracellular kinase target.

  • Metabolic Stability: Prevents metabolic degradation at that position, increasing the drug's duration of action.[6]

  • Direct Binding Interactions: The CF₃ group can occupy a hydrophobic sub-pocket within the kinase domain, forming favorable van der Waals interactions and improving binding affinity.[11]

Concluding Remarks for the Practicing Scientist

The trifluoromethyl group is not merely a substituent; it is a strategic tool for multifaceted optimization. Its incorporation into an imidazole scaffold offers a proven method to enhance metabolic stability, modulate lipophilicity, and improve target affinity.[2][3] However, its use is not without challenges, including potentially difficult synthetic routes and the risk of over-increasing lipophilicity, which can lead to off-target effects or poor solubility.[2][12] A judicious, data-driven approach, utilizing robust in vitro assays as described herein, is paramount. By understanding the fundamental causality behind the CF₃ group's effects, drug development professionals can leverage its power to design safer, more effective imidazole-based therapeutics.

References

A Technical Guide to the Synthesis of 4-(Trifluoromethyl)-1H-imidazole: Strategies and Methodologies for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

The introduction of a trifluoromethyl (CF₃) group into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. This powerful substituent can dramatically enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Among the privileged heterocyclic cores, 4-(trifluoromethyl)-1H-imidazole stands out as a critical building block in the development of novel therapeutics and advanced materials.[1][2] Its applications span from antifungal and anticancer agents to the creation of covalent organic frameworks (COFs) for carbon capture.[1] This guide provides an in-depth review of the primary synthetic routes to this valuable compound, offering field-proven insights and detailed protocols for researchers and drug development professionals.

I. Strategic Approaches to the Imidazole Core: A Synthesis Overview

The synthesis of this compound can be broadly categorized into two main strategies: the construction of the imidazole ring from acyclic precursors already bearing the trifluoromethyl group, and the direct trifluoromethylation of a pre-formed imidazole ring. A particularly elegant and efficient subset of the former approach involves the ring transformation of mesoionic compounds. Each strategy presents distinct advantages and challenges, which will be explored in the subsequent sections.

II. Ring Transformation of Mesoionic 1,3-Oxazolium-5-olates: An Elegant and High-Yielding Route

One of the most convenient and well-documented methods for preparing this compound derivatives is through the ring transformation of mesoionic 4-trifluoroacetyl-1,3-oxazolium-5-olates, often referred to as münchnones.[3][4] This approach is lauded for its high yields and the ready availability of the starting materials.

A. The Underlying Chemistry: From Amino Acids to Mesoionic Intermediates

The synthesis commences with the cyclodehydration of an N-acyl-N-alkylglycine using trifluoroacetic anhydride. This not only forms the mesoionic 1,3-oxazolium-5-olate ring but also introduces the trifluoroacetyl group at the C-4 position.[5] These mesoionic intermediates are stable enough to be isolated but are typically used in situ for subsequent reactions.[4]

The key to the formation of the imidazole ring is the subsequent reaction of the mesoionic intermediate with ammonia. The reaction proceeds via a regioselective nucleophilic attack of ammonia on the C-2 position of the oxazolium ring, leading to a ring-opened intermediate that then cyclizes and dehydrates to afford the desired this compound.[3]

B. Visualizing the Reaction Pathway

ring_transformation cluster_start Starting Materials cluster_product Products N-acyl-N-alkylglycine N-acyl-N-alkylglycine Mesoionic Intermediate Mesoionic Intermediate N-acyl-N-alkylglycine->Mesoionic Intermediate Cyclodehydration Trifluoroacetic Anhydride Trifluoroacetic Anhydride Trifluoroacetic Anhydride->Mesoionic Intermediate 4-Trifluoromethyl-3,4-dihydroimidazole 4-Trifluoromethyl-3,4-dihydroimidazole Mesoionic Intermediate->4-Trifluoromethyl-3,4-dihydroimidazole Reaction with Ammonia Ammonia Ammonia Ammonia->4-Trifluoromethyl-3,4-dihydroimidazole This compound This compound 4-Trifluoromethyl-3,4-dihydroimidazole->this compound Dehydration

Caption: Ring transformation synthesis of this compound.

C. Experimental Protocol: A Step-by-Step Guide

The following protocol is adapted from the work of Kawase et al. and provides a general procedure for the synthesis of this compound derivatives.[3]

Step 1: Synthesis of the Mesoionic 4-Trifluoroacetyl-1,3-oxazolium-5-olate

  • To a stirred suspension of N-acyl-N-alkylglycine (1.0 eq) in a suitable solvent (e.g., dichloromethane or ethyl acetate) at 0 °C, add trifluoroacetic anhydride (3.0 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 3 hours.

  • The mesoionic intermediate can be precipitated by the addition of a non-polar solvent like hexane and collected by filtration. It can be used in the next step with or without further purification.

Step 2: Ring Transformation to 4-Trifluoromethyl-3,4-dihydroimidazole

  • Dissolve the mesoionic intermediate in a suitable solvent and treat it with a source of ammonia (e.g., ammonium acetate or bubbling ammonia gas).

  • Stir the reaction at room temperature until the starting material is consumed (monitoring by TLC or LC-MS is recommended).

  • Upon completion, the reaction mixture is worked up by extraction to isolate the 4-trifluoromethyl-3,4-dihydroimidazole derivative.

Step 3: Dehydration to this compound

  • The crude 4-trifluoromethyl-3,4-dihydroimidazole can be dehydrated using a variety of reagents. A common method is treatment with a dehydrating agent such as phosphorus oxychloride in pyridine.

  • The reaction is typically heated to ensure complete conversion.

  • After an aqueous workup, the final product, this compound, can be purified by chromatography or recrystallization.

Reactant/ReagentMolar RatioTypical SolventTemperatureTypical Yield
N-acyl-N-alkylglycine1.0Dichloromethane0 °C to RTHigh
Trifluoroacetic Anhydride3.0Dichloromethane0 °C to RTHigh
Ammonia SourceExcessVariesRoom Temp.High
Dehydrating AgentVariesPyridineRefluxHigh

III. Direct C-H Trifluoromethylation: A Modern and Atom-Economical Approach

Recent advances in synthetic methodology have led to the development of powerful techniques for the direct trifluoromethylation of C-H bonds in heterocyclic compounds.[6] These methods are highly attractive due to their atom economy and operational simplicity, often avoiding the need for pre-functionalized starting materials.

A. Radical Trifluoromethylation: Harnessing the Reactivity of the CF₃ Radical

The direct trifluoromethylation of imidazole often proceeds through a radical mechanism.[7] A trifluoromethyl radical is generated in situ from a suitable precursor, which then attacks the electron-rich imidazole ring. The position of trifluoromethylation can be influenced by the electronic properties of the imidazole substrate and the reaction conditions.

A variety of reagents have been developed to serve as sources of the trifluoromethyl radical, with sodium trifluoromethanesulfinate (CF₃SO₂Na), commonly known as the Langlois reagent, being a popular choice due to its stability and ease of handling.[7]

B. Visualizing the Workflow

direct_trifluoromethylation cluster_reagents Reagents Imidazole Imidazole Reaction Mixture Reaction Mixture Imidazole->Reaction Mixture CF3 Radical Source CF3 Radical Source CF3 Radical Source->Reaction Mixture Oxidant Oxidant Oxidant->Reaction Mixture Purification Purification Reaction Mixture->Purification Reaction This compound This compound Purification->this compound Chromatography/Recrystallization

References

Introduction: The Significance of 4-(Trifluoromethyl)-1H-imidazole in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of 4-(Trifluoromethyl)-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

This compound is a fluorinated heterocyclic building block of significant interest in medicinal chemistry and materials science.[1] The imidazole core is a ubiquitous motif in biologically active molecules, including the amino acid histidine, making it a key structure for interacting with biological systems.[2] The addition of a trifluoromethyl (-CF3) group imparts unique properties, such as high metabolic stability, increased lipophilicity, and strong electron-withdrawing capabilities.[3] These characteristics can enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates.[3] As a result, this compound serves as a crucial intermediate in the synthesis of novel pharmaceuticals, agrochemicals, and functional materials like covalent organic frameworks for carbon capture.[1][2]

Given its utility and reactive nature, a thorough understanding of its safety profile and handling requirements is paramount for any researcher. This guide provides a comprehensive overview of the hazards, safe handling protocols, and emergency procedures associated with this compound, grounded in established safety data and field-proven laboratory practices.

Section 1: Hazard Identification and Comprehensive Risk Assessment

A foundational principle of laboratory safety is a complete understanding of the potential hazards of a substance before it is handled. This compound is a solid, off-white crystalline powder that presents multiple health risks requiring stringent control measures.[4]

Globally Harmonized System (GHS) Classification

The compound is classified under GHS with several hazard statements that dictate its handling and storage requirements. These classifications are not merely administrative; they are based on toxicological data and define the inherent risks of the molecule.

Hazard ClassCategoryHazard StatementSignal WordPictogram
Acute Toxicity, Oral4H302: Harmful if swallowedWarningGHS07
Skin Corrosion/Irritation2H315: Causes skin irritationWarningGHS07
Serious Eye Damage/Irritation2H319: Causes serious eye irritationWarningGHS07
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritationWarningGHS07
Carcinogenicity2H351: Suspected of causing cancerWarningGHS08

Source: Data synthesized from multiple Safety Data Sheets.[4]

Analysis of Health Hazards
  • Skin and Eye Irritation (H315, H319): Direct contact with the solid or its dust can cause significant skin irritation and serious, potentially damaging, eye irritation. The causality lies in the chemical's ability to disrupt cellular membranes and proteins upon contact. This mandates the use of appropriate gloves and eye protection at all times.

  • Respiratory Irritation (H335): As a fine powder, the compound can easily become airborne. Inhalation of this dust can irritate the mucous membranes and upper respiratory tract. This is the primary reason all handling of the solid material must be performed in a certified chemical fume hood or other ventilated enclosure.

  • Suspected Carcinogen (H351): This is a critical long-term health hazard. A Category 2 carcinogen classification means there is evidence from animal studies suggesting a potential to cause cancer in humans, but the evidence is not conclusive enough for a Category 1 classification.[6] The International Agency for Research on Cancer (IARC) has classified the related compound 4-methylimidazole as "possibly carcinogenic to humans" (Group 2B) based on sufficient evidence in experimental animals.[5] This hazard underscores the importance of minimizing all routes of exposure to the lowest possible levels through robust engineering controls and meticulous personal protective equipment (PPE) use.

Section 2: Safe Handling and Storage Protocols

Adherence to a meticulously designed handling protocol is a self-validating system for safety. The following procedures are designed to mitigate the risks identified in Section 1.

Engineering Controls: The First Line of Defense

The principle of minimizing exposure dictates that engineering controls should always be prioritized over personal protective equipment.

  • Primary Handling Location: All weighing and manipulation of this compound powder must be conducted within a properly functioning and certified laboratory chemical fume hood.[7] This is non-negotiable. The hood contains airborne particles, preventing inhalation (addressing H335) and keeping the material off the general lab bench to minimize skin contact (addressing H315) and ingestion risks (addressing H302).

  • Ventilation: Ensure the laboratory has adequate general ventilation to support the fume hood's function and to dilute any fugitive emissions.

Step-by-Step Handling Protocol
  • Preparation: Before retrieving the chemical, ensure the designated fume hood is clean and uncluttered. Assemble all necessary equipment (spatulas, weigh boats, glassware, waste container). Don all required PPE as detailed in Section 4.

  • Retrieval: Transport the sealed container from its storage location to the fume hood.

  • Weighing and Dispensing: Perform all operations at least 6 inches inside the fume hood sash. Open the container and carefully transfer the desired amount of powder using a clean spatula. Avoid generating dust by using slow, deliberate movements. If dust is generated, allow the hood ventilation to capture it before proceeding. Close the primary container immediately after dispensing.

  • Post-Handling: Thoroughly decontaminate the spatula and work surface within the hood using an appropriate solvent (e.g., ethanol or isopropanol) and wipes. Dispose of contaminated wipes and weigh boats in a designated, sealed hazardous waste container.

  • Hand Washing: After removing gloves correctly, always wash hands thoroughly with soap and water. This final step is critical to remove any potential residual contamination.[8]

Safe_Handling_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Cleanup & Disposal Phase Prep 1. Assemble Equipment & Don PPE Retrieve 2. Retrieve Chemical Container Prep->Retrieve Dispense 3. Weigh & Dispense (Minimize Dust) Retrieve->Dispense Seal 4. Securely Close Primary Container Dispense->Seal Decon 5. Decontaminate Tools & Surfaces Seal->Decon Waste 6. Dispose of Contaminated Items in Labeled Waste Decon->Waste Doff 7. Doff PPE Correctly Waste->Doff Wash 8. Wash Hands Thoroughly Doff->Wash

Caption: Workflow for safely handling solid this compound.

Storage Requirements

Proper storage is crucial for maintaining chemical integrity and preventing accidental exposure or incompatible reactions.

  • Container: Keep the container tightly closed to prevent exposure to moisture and air.[4]

  • Location: Store in a cool, dry, and well-ventilated area.[4] The storage location should be a designated chemical cabinet, away from incompatible materials.

  • Incompatibilities: Avoid storage near strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[9] The imidazole ring is basic and can react exothermically with acids, while the aromatic system can be susceptible to strong oxidizers.

Section 3: Emergency Procedures

Preparedness is key to managing unexpected events. All personnel must be familiar with the location of safety equipment (showers, eyewashes, spill kits, fire extinguishers) and these procedures.

Exposure Response
  • Eye Contact (Most Critical): Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[4] Seek immediate medical attention without delay. Removal of contact lenses should only be done by skilled personnel after an injury.[4]

  • Skin Contact: Promptly wash the affected area with plenty of soap and water for at least 15 minutes.[10] Remove all contaminated clothing while under an emergency shower if the exposure is extensive. Seek medical attention if irritation persists.[9]

  • Inhalation: Move the affected person to fresh air immediately.[10] If they feel unwell or have difficulty breathing, seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and give a glass of water to drink. Call a poison control center or seek immediate medical attention.[4]

Accidental Release (Spill) Response

For any spill, the primary goal is to ensure personnel safety before addressing the spill itself.

  • Assess the Situation: Determine the size and location of the spill. If the spill is large, involves volatile vapors, or you feel it is unsafe to handle, evacuate the area, alert others, and contact the institutional emergency response team.

  • Control and Contain (for minor spills):

    • Ensure proper PPE is worn (see Section 4).

    • Prevent the spread of dust. Do not sweep with a dry broom.

    • Gently cover the spill with an inert absorbent material like vermiculite or sand to minimize dust generation.[9]

    • Carefully scoop the material and absorbent into a labeled, sealable hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with soap and water or an appropriate solvent. Dispose of all cleanup materials as hazardous waste.

Emergency_Response_Decision_Tree cluster_exposure Personnel Exposure cluster_spill Chemical Spill Start Incident Occurs (Spill or Exposure) Eye Eye Contact? Start->Eye Skin Skin Contact? Start->Skin Inhale Inhalation? Start->Inhale Ingest Ingestion? Start->Ingest Spill Spill Occurs Start->Spill FlushEyes Flush at Eyewash 15 min Eye->FlushEyes WashSkin Wash with Soap/Water 15 min Skin->WashSkin FreshAir Move to Fresh Air Inhale->FreshAir RinseMouth Rinse Mouth, Give Water Ingest->RinseMouth Medical Seek Immediate Medical Attention FlushEyes->Medical WashSkin->Medical if irritation persists FreshAir->Medical if symptoms occur RinseMouth->Medical IsMajor Is Spill Large / Unsafe? Spill->IsMajor Evacuate Evacuate & Call Emergency Response IsMajor->Evacuate Yes DonPPE Don Appropriate PPE IsMajor->DonPPE No (Minor Spill) Contain Cover with Inert Absorbent DonPPE->Contain Collect Collect into Labeled Waste Container Contain->Collect DeconSpill Decontaminate Area Collect->DeconSpill

Caption: Decision tree for responding to emergencies involving the compound.

Section 4: Exposure Controls and Personal Protective Equipment (PPE)

Engineering controls are primary, but a robust PPE strategy is essential for direct handling tasks. The choice of PPE is not arbitrary; it is directly linked to the hazards of the chemical.

EquipmentSpecificationRationale and Justification
Eye Protection Chemical safety goggles with side shields (ANSI Z87.1 or EN166 compliant)Protects against dust particles and splashes, addressing the H319 "Causes serious eye irritation" hazard.[4]
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene)Protects against skin contact, addressing the H315 "Causes skin irritation" hazard. Nitrile gloves offer good resistance to a range of chemicals. Always inspect gloves for defects before use and dispose of them after handling or if contamination is suspected.[3][8]
Body Protection Fully-buttoned, long-sleeved laboratory coatProvides a barrier against incidental contact with dust on clothing. A flame-resistant coat is recommended as good general practice.[11]
Respiratory Protection Not required if handled exclusively in a chemical fume hood.A NIOSH-approved respirator (e.g., N95 dust mask for nuisance dust, or a respirator with appropriate cartridges for higher exposures) may be required if engineering controls fail or during large-scale spill cleanup.[4]

Section 5: Physicochemical and Stability Profile

Understanding the physical properties and chemical stability is crucial for safe handling and for predicting its behavior in various experimental conditions.

Physicochemical Data
PropertyValueSource
CAS Number 33468-69-8[4]
Molecular Formula C₄H₃F₃N₂
Molecular Weight 136.08 g/mol
Appearance Off-white to brown crystalline powder/solid[4][12]
Melting Point 148-150 °C[4]
Boiling Point 224.7 °C (Predicted)[12]
Solubility Data not readily available; likely soluble in polar organic solvents.[4]
Stability and Reactivity
  • Chemical Stability: The product is considered stable under recommended storage conditions (cool, dry, tightly sealed).[4]

  • Reactivity Profile: The trifluoromethyl group is strongly electron-withdrawing, which can influence the reactivity of the imidazole ring. The imidazole moiety itself is amphoteric, meaning it can act as both a weak acid and a weak base.

  • Hazardous Reactions: No hazardous polymerization is expected.[4] However, violent reactions can occur with strong acids and strong oxidizing agents.

  • Hazardous Decomposition Products: When heated to decomposition, it may emit corrosive and toxic fumes, including carbon oxides, nitrogen oxides (NOx), and hydrogen fluoride.[4]

Section 6: Toxicological and Ecological Information

Toxicological Summary

As previously noted, specific comprehensive toxicological studies on this compound are not widely published. The information is primarily derived from GHS classifications and data on analogous compounds.

  • Acute Effects: Harmful if swallowed, causes skin, eye, and respiratory irritation.[4]

  • Chronic Effects: Suspected of causing cancer (Category 2).[4] Long-term exposure by any route should be minimized. The liver and lungs have been identified as potential target organs for toxicity induced by the related compound 4-methylimidazole in animal studies.[5]

  • Genotoxicity: No specific data is available for this compound. 4-methylimidazole gave negative results in bacterial reverse mutation assays.[5]

Ecological Information

Detailed ecotoxicity data for this compound is lacking. However, the properties of its constituent parts provide cause for caution.

  • Persistence and Degradation: Fluorinated organic compounds, particularly those with C-F bonds as strong as in the trifluoromethyl group, can be highly resistant to environmental degradation, leading to persistence.

  • Aquatic Toxicity: Many heterocyclic compounds can have adverse effects on aquatic life. Due to the lack of specific data, release into drains or waterways must be strictly avoided.[4] All waste must be collected and disposed of as hazardous chemical waste according to local and national regulations.

References

The Unassuming Workhorse: A Technical Guide to the Chemical Stability and Reactivity of 4-(Trifluoromethyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Trifluoromethyl)-1H-imidazole is a deceptively simple heterocyclic compound that has emerged as a powerhouse building block in medicinal chemistry, materials science, and agrochemistry. The strategic incorporation of the trifluoromethyl group onto the imidazole scaffold bestows a unique combination of electronic properties, metabolic stability, and synthetic versatility. This guide provides an in-depth exploration of the chemical stability and reactivity profile of this compound, offering field-proven insights and detailed experimental protocols to empower researchers in leveraging its full potential. We will delve into the nuanced interplay of the electron-withdrawing trifluoromethyl group and the aromatic imidazole ring, which governs its behavior in a wide array of chemical transformations.

Introduction: The Significance of the Trifluoromethyl Moiety

The trifluoromethyl group is a bioisostere of the methyl group, but with profoundly different electronic properties. Its strong electron-withdrawing nature, high lipophilicity, and ability to enhance metabolic stability have made it a privileged substituent in modern drug design.[1] When appended to the imidazole ring, a core motif in many biologically active molecules, the trifluoromethyl group modulates the pKa, nucleophilicity, and susceptibility to electrophilic attack, thereby creating a unique chemical entity with a rich and predictable reactivity profile. This guide will serve as a comprehensive resource for understanding and harnessing these properties.

Physicochemical and Spectroscopic Data

A thorough understanding of the fundamental properties of this compound is paramount for its effective utilization in synthesis and application.

PropertyValueSource
CAS Number 33468-69-8[1][2]
Molecular Formula C₄H₃F₃N₂[2][3]
Molecular Weight 136.08 g/mol [2][3]
Appearance White to off-white solid[2]
Melting Point 148-150 °C[4]
pKa (NH proton) 11.4
Predicted Boiling Point 224.7±35.0 °C[2]

Spectroscopic Data:

  • ¹H NMR (CD₃OD): δ 7.82 (s, 1H), 7.60 (s, 1H)[2]

  • ¹³C NMR (CDCl₃, predicted): Signals are expected for the imidazole ring carbons and the trifluoromethyl carbon. The CF₃ group will appear as a quartet due to C-F coupling.

  • ¹⁹F NMR (CDCl₃): A singlet is expected around -60 to -65 ppm (relative to CFCl₃).[5]

Chemical Stability Profile

The stability of this compound is a critical consideration in its storage, handling, and application in various reaction conditions.

3.1. General and Thermal Stability

3.2. Stability in Acidic and Basic Media

  • Acidic Conditions: As a weakly basic compound (pKa of the protonated form is significantly lower than that of imidazole), it is stable in acidic media. Protonation occurs at the N-3 nitrogen, forming the imidazolium cation.

  • Basic Conditions: this compound is susceptible to degradation under strongly alkaline conditions. The electron-withdrawing trifluoromethyl group increases the acidity of the N-H proton (pKa = 11.4). Deprotonation is followed by the elimination of fluoride to form a transient difluorodiazafulvene intermediate, which is then attacked by nucleophiles like water, leading to decomposition.

3.3. Oxidative and Reductive Stability

The imidazole ring is generally resistant to oxidation. However, strong oxidizing agents can lead to ring-opening or the formation of various degradation products. The trifluoromethyl group is highly resistant to both oxidation and reduction under typical synthetic conditions.

3.4. Photochemical Stability

While imidazoles can undergo photochemical reactions, the specific photochemical stability of the 4-trifluoromethyl derivative is not extensively documented. However, related nitroimidazoles are known to undergo photodegradation upon UV irradiation.[6][7] It is prudent to protect solutions of this compound from prolonged exposure to high-intensity light.

Reactivity Profile: A Tale of Two Moieties

The reactivity of this compound is a fascinating interplay between the electron-rich aromatic imidazole ring and the strongly electron-deactivating trifluoromethyl group.

4.1. The Influence of the Trifluoromethyl Group

The -CF₃ group exerts a powerful inductive electron-withdrawing effect (-I effect), which deactivates the imidazole ring towards electrophilic aromatic substitution and increases the acidity of the N-H proton. This deactivation makes harsh conditions necessary for electrophilic attack on the ring.

4.2. Reactions at the Nitrogen Atoms: The Nucleophilic Heart

Despite the deactivating effect of the -CF₃ group on the ring, the nitrogen atoms of this compound retain their nucleophilic character and are the primary sites of reaction.

4.2.1. N-Alkylation

N-alkylation is a common transformation and typically proceeds readily with various alkylating agents in the presence of a base. The choice of base and solvent is crucial for achieving good yields.

Experimental Protocol: N-Alkylation of this compound with Methyl Iodide

Objective: To synthesize 1-methyl-4-(trifluoromethyl)-1H-imidazole.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Methyl iodide (CH₃I)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent).

  • Add anhydrous DMF to dissolve the starting material.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred solution.

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

  • Cool the reaction mixture back to 0 °C and add methyl iodide (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography if necessary.

4.2.2. N-Acylation

N-acylation with acyl chlorides or anhydrides proceeds efficiently, often in the presence of a non-nucleophilic base like triethylamine or pyridine, to afford the corresponding N-acylimidazoles.

Experimental Protocol: N-Acylation of this compound with Acetyl Chloride

Objective: To synthesize 1-acetyl-4-(trifluoromethyl)-1H-imidazole.

Materials:

  • This compound

  • Acetyl chloride

  • Triethylamine (Et₃N)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add acetyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify by column chromatography or recrystallization as needed.

4.2.3. N-Arylation

Copper- and palladium-catalyzed cross-coupling reactions are effective methods for the N-arylation of this compound with aryl halides, providing access to a diverse range of substituted imidazoles.[8]

4.3. Reactions on the Imidazole Ring: Electrophilic Substitution

As previously mentioned, the trifluoromethyl group deactivates the imidazole ring towards electrophilic attack. However, under forcing conditions, electrophilic substitution can be achieved.

  • Halogenation: Direct halogenation with reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) can introduce halogen atoms onto the ring, though the reactions may be less facile than with unsubstituted imidazole.

  • Nitration: Nitration can be achieved using strong nitrating agents, such as a mixture of nitric acid and sulfuric acid.

The regioselectivity of these reactions is influenced by the directing effects of both the ring nitrogens and the trifluoromethyl group.

4.4. Palladium-Catalyzed Cross-Coupling Reactions

The C-H bonds of the imidazole ring, particularly at the C-2 and C-5 positions, can be functionalized through palladium-catalyzed cross-coupling reactions. Additionally, if a halogen atom is present on the ring, it can serve as a handle for Suzuki, Stille, and other cross-coupling reactions.[9]

Logical and Workflow Diagrams

To provide a clearer understanding of the synthetic utility of this compound, the following diagrams illustrate key reaction pathways and experimental workflows.

G cluster_n_functionalization N-Functionalization cluster_ring_functionalization Ring Functionalization start This compound n_alkylation N-Alkylation (R-X, Base) start->n_alkylation n_acylation N-Acylation (RCOCl, Base) start->n_acylation n_arylation N-Arylation (Ar-X, Pd or Cu catalyst) start->n_arylation electrophilic_sub Electrophilic Substitution (Halogenation, Nitration) start->electrophilic_sub pd_coupling Pd-Catalyzed C-H Activation/Cross-Coupling start->pd_coupling product_n_alkyl 1-Alkyl-4-(trifluoromethyl) -1H-imidazole n_alkylation->product_n_alkyl product_n_acyl 1-Acyl-4-(trifluoromethyl) -1H-imidazole n_acylation->product_n_acyl product_n_aryl 1-Aryl-4-(trifluoromethyl) -1H-imidazole n_arylation->product_n_aryl product_ring_sub Substituted 4-(trifluoromethyl) -1H-imidazole electrophilic_sub->product_ring_sub pd_coupling->product_ring_sub

Figure 1: Key reaction pathways of this compound.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine 4-(CF3)-imidazole, base, and anhydrous solvent under inert atmosphere add_electrophile Add electrophile (e.g., alkyl halide, acyl chloride) dropwise at controlled temperature reagents->add_electrophile stir Stir at appropriate temperature and monitor by TLC add_electrophile->stir quench Quench reaction stir->quench extract Extract with organic solvent quench->extract purify Dry, concentrate, and purify by chromatography or recrystallization extract->purify product Isolated N-substituted This compound purify->product

Figure 2: General experimental workflow for N-functionalization.

Conclusion: A Versatile and Indispensable Building Block

This compound stands as a testament to the power of strategic fluorination in molecular design. Its unique stability and reactivity profile, characterized by a nucleophilic nitrogen center and a deactivated aromatic ring, makes it a predictable and versatile synthon. By understanding the principles outlined in this guide, researchers can confidently employ this valuable building block to construct complex molecules with enhanced properties, paving the way for new discoveries in medicine, agriculture, and materials science.

References

An In-depth Technical Guide to the Tautomerism of 4-(Trifluoromethyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive examination of the prototropic tautomerism of 4-(Trifluoromethyl)-1H-imidazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The potent electron-withdrawing nature of the trifluoromethyl group exerts a profound influence on the electronic distribution within the imidazole ring, thereby governing the equilibrium between the this compound and 5-(Trifluoromethyl)-1H-imidazole tautomers. An understanding of this dynamic equilibrium is paramount for the rational design of novel therapeutic agents and functional materials, as the distinct tautomeric forms can exhibit divergent physicochemical properties and biological activities. This guide elucidates the theoretical underpinnings of this tautomerism, presents detailed experimental and computational methodologies for its characterization, and discusses the implications of the tautomeric preference.

Introduction: The Significance of Tautomerism in Imidazole Chemistry

Tautomerism, the dynamic equilibrium between two or more readily interconvertible structural isomers, is a fundamental concept in organic chemistry.[1] Prototropic tautomerism, which involves the migration of a proton, is particularly prevalent in N-heterocyclic compounds such as imidazole.[2] For an unsymmetrically substituted imidazole, this phenomenon leads to the existence of distinct tautomers that can possess different electronic, steric, and hydrogen-bonding properties.[3] This, in turn, can significantly impact a molecule's reactivity, lipophilicity, and its ability to interact with biological targets.[4] Therefore, a thorough understanding and characterization of the tautomeric landscape of substituted imidazoles are critical for researchers in drug discovery and development.

The introduction of a trifluoromethyl (-CF3) group to the imidazole scaffold is a common strategy in medicinal chemistry to modulate a compound's metabolic stability, lipophilicity, and binding affinity. The strong electron-withdrawing nature of the -CF3 group can dramatically influence the acidity of the N-H proton and the overall electron density of the imidazole ring, thereby shifting the tautomeric equilibrium.[5] This guide focuses specifically on this compound, a versatile building block in the synthesis of pharmaceuticals and functional materials.[6]

The Tautomeric Equilibrium of this compound

The prototropic tautomerism of this compound involves the migration of a proton between the two nitrogen atoms of the imidazole ring, resulting in an equilibrium between the this compound (Tautomer I) and 5-(Trifluoromethyl)-1H-imidazole (Tautomer II) forms.

tautomerism Tautomer1 This compound (Tautomer I) Tautomer2 5-(Trifluoromethyl)-1H-imidazole (Tautomer II) Tautomer1->Tautomer2 Proton Migration

Caption: Prototropic tautomerism of this compound.

The position of this equilibrium is dictated by the relative thermodynamic stabilities of the two tautomers. The electron-withdrawing inductive effect of the trifluoromethyl group is the dominant factor in determining this preference. The -CF3 group destabilizes the adjacent positively charged regions of the aromatic ring. In Tautomer I, the proton is on the nitrogen atom further away from the -CF3 group, which is generally the more stable arrangement for imidazoles with electron-withdrawing substituents at the 4-position. Conversely, in Tautomer II, the proton resides on the nitrogen adjacent to the carbon bearing the -CF3 group, which is typically less favorable. Therefore, it is hypothesized that Tautomer I, this compound, is the major tautomer in the equilibrium mixture.

Experimental Characterization of Tautomerism

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for the experimental investigation of tautomeric equilibria in solution.[7] By analyzing the chemical shifts and coupling constants of the imidazole ring protons and carbons, it is possible to identify the predominant tautomer and, in some cases, quantify the tautomeric ratio.

Step-by-Step Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

This protocol outlines the procedure for characterizing the tautomeric equilibrium of this compound using ¹H and ¹³C NMR spectroscopy.

  • Sample Preparation:

    • Prepare solutions of this compound (CAS 33468-69-8) at a concentration of approximately 10-20 mg/mL in a range of deuterated solvents with varying polarities (e.g., CDCl₃, Acetone-d₆, DMSO-d₆, and CD₃OD). The use of multiple solvents is crucial as the tautomeric equilibrium can be solvent-dependent.[8]

    • Ensure the solvents are of high purity to avoid interference from impurities.

  • NMR Data Acquisition:

    • Acquire ¹H and ¹³C NMR spectra for each sample at a constant temperature (e.g., 298 K) on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • For ¹H NMR, typical acquisition parameters include a 30-degree pulse angle, a relaxation delay of 2 seconds, and 16-32 scans.

    • For ¹³C NMR, use proton decoupling and employ a sufficient number of scans to obtain a good signal-to-noise ratio (e.g., 1024 or more). A longer relaxation delay (5-10 seconds) may be necessary for quaternary carbons.

    • Record the exact temperature of the probe for each experiment.

  • Spectral Analysis and Interpretation:

    • ¹H NMR: In the ¹H NMR spectrum, expect to see signals for the two imidazole ring protons (H2 and H5/H4) and the N-H proton. The chemical shifts of the ring protons will be indicative of the predominant tautomer. For this compound in CD₃OD, the reported signals are at δ 7.82 (s, 1H) and 7.60 (s, 1H).[9] The observation of single, sharp signals for each proton suggests that the proton exchange between the tautomers is fast on the NMR timescale, resulting in an averaged spectrum.

    • ¹³C NMR: The chemical shifts of the imidazole ring carbons (C2, C4, and C5) are particularly sensitive to the position of the tautomeric equilibrium. The carbon atom attached to the -CF3 group will exhibit a characteristic quartet due to coupling with the three fluorine atoms. By comparing the observed chemical shifts with those predicted from computational models (see Section 4) or with data from locked N-methylated analogues, the major tautomer can be identified.

    • Quantitative Analysis: If the tautomeric interconversion is slow on the NMR timescale, separate signals for each tautomer will be observed. The ratio of the tautomers can be determined by integrating the corresponding signals in the ¹H NMR spectrum.[10] For fast exchange, advanced NMR techniques or analysis of chemical shifts in different solvents can provide an estimate of the equilibrium constant.

experimental_workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_analysis Data Analysis Prep1 Dissolve 4-(CF3)-1H-imidazole Prep2 in various deuterated solvents (CDCl3, DMSO-d6, etc.) Prep1->Prep2 Acq1 Acquire 1H and 13C NMR spectra Prep2->Acq1 Acq2 at constant temperature Acq1->Acq2 Analysis1 Analyze chemical shifts and coupling constants Acq2->Analysis1 Analysis2 Compare with computational data Analysis1->Analysis2 Analysis3 Determine predominant tautomer and quantify ratio Analysis2->Analysis3

Caption: Experimental workflow for NMR analysis of tautomerism.

Computational Modeling of Tautomer Stability

Quantum chemical calculations, particularly Density Functional Theory (DFT), are invaluable tools for predicting the relative stabilities of tautomers and for aiding in the interpretation of experimental data.[11] By calculating the Gibbs free energy of each tautomer, the position of the tautomeric equilibrium can be theoretically predicted.

Step-by-Step Computational Protocol: DFT Calculations

This protocol provides a general workflow for the computational investigation of the tautomerism of this compound using DFT.

  • Structure Generation:

    • Build the 3D structures of both tautomers: this compound and 5-(Trifluoromethyl)-1H-imidazole using a molecular modeling software.

  • Geometry Optimization:

    • Perform geometry optimization for each tautomer in the gas phase using a suitable DFT functional and basis set. A commonly used and reliable combination is the B3LYP functional with the 6-311++G(d,p) basis set.[5] This process finds the lowest energy conformation for each tautomer.

  • Frequency Calculations:

    • Conduct frequency calculations on the optimized structures at the same level of theory. This step is crucial to:

      • Confirm that the optimized structures are true energy minima (i.e., have no imaginary frequencies).

      • Obtain thermodynamic data, including enthalpy, entropy, and Gibbs free energy.

  • Solvation Effects:

    • To model the system in solution, incorporate a continuum solvation model, such as the Polarizable Continuum Model (PCM), during the optimization and frequency calculations.[5] Perform these calculations for the solvents used in the experimental NMR studies.

  • Energy Analysis and Tautomer Ratio Prediction:

    • Calculate the relative Gibbs free energy (ΔG) between the two tautomers. The tautomer with the lower Gibbs free energy is the more stable one.

    • The equilibrium constant (K_T) can be calculated from ΔG using the equation: ΔG = -RT ln(K_T), where R is the gas constant and T is the temperature in Kelvin.

  • NMR Chemical Shift Prediction:

    • Perform GIAO (Gauge-Including Atomic Orbital) calculations on the optimized geometries to predict the ¹H and ¹³C NMR chemical shifts for each tautomer. These predicted shifts can be directly compared with the experimental data to aid in spectral assignment and confirm the identity of the major tautomer.

computational_workflow cluster_build Structure Generation cluster_opt Geometry Optimization & Frequency Calculation cluster_analysis_comp Analysis & Prediction Build1 Build 3D structures of both tautomers Opt1 Optimize geometry (e.g., B3LYP/6-311++G(d,p)) Build1->Opt1 Opt2 Perform frequency calculations to confirm minima Opt1->Opt2 Opt3 Incorporate solvation model (PCM) Opt2->Opt3 AnalysisComp1 Calculate relative Gibbs free energies (ΔG) Opt3->AnalysisComp1 AnalysisComp2 Predict equilibrium constant (KT) AnalysisComp1->AnalysisComp2 AnalysisComp3 Predict NMR chemical shifts (GIAO) AnalysisComp1->AnalysisComp3

Caption: Computational workflow for DFT analysis of tautomerism.

Summary of Key Physicochemical Data

The following table summarizes the available and predicted physicochemical properties of this compound.

PropertyValueSource
CAS Number 33468-69-8[6]
Molecular Formula C₄H₃F₃N₂[12]
Molecular Weight 136.08 g/mol [12]
Appearance Solid[9]
Predicted pKa 10.29 ± 0.10[9]
¹H NMR (CD₃OD) δ 7.82 (s, 1H), 7.60 (s, 1H)[9]
Predicted Tautomer Stability 4-CF₃ tautomer is more stableTheoretical Expectation

Conclusion and Future Perspectives

The tautomerism of this compound is a critical aspect of its chemical behavior, with the 4-substituted tautomer predicted to be the more stable form due to the strong electron-withdrawing nature of the trifluoromethyl group. This guide has provided a robust framework for the experimental and computational investigation of this equilibrium. While the provided protocols are comprehensive, further studies employing advanced 2D NMR techniques and variable temperature NMR could provide deeper insights into the kinetics and thermodynamics of the tautomeric interconversion. Additionally, co-crystallization studies could reveal the preferred tautomeric form in the solid state. For drug development professionals, a clear understanding of the predominant tautomer is essential for accurate structure-activity relationship (SAR) studies and for optimizing interactions with biological targets. For materials scientists, controlling the tautomeric equilibrium could be a novel strategy for fine-tuning the electronic and self-assembly properties of imidazole-based materials.

References

A Technical Guide to the Therapeutic Potential of 4-(Trifluoromethyl)-1H-imidazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 4-(trifluoromethyl)-1H-imidazole scaffold represents a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in targeting a wide array of biological macromolecules. The incorporation of the trifluoromethyl group significantly modulates the physicochemical properties of the imidazole ring, enhancing metabolic stability, lipophilicity, and binding affinity to various protein targets. This guide provides an in-depth analysis of the most promising therapeutic targets for derivatives of this scaffold, focusing on their applications in oncology, inflammation, and infectious diseases. We will explore the mechanistic basis for their activity, present key preclinical data, and provide standardized protocols for target validation, offering a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics based on this potent chemical entity.

Introduction: The this compound Scaffold

The imidazole ring is a fundamental component of many biologically active molecules, including the essential amino acid histidine. Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor make it an exceptional pharmacophore for interacting with diverse biological targets. The strategic addition of a trifluoromethyl (-CF3) group at the 4-position of the imidazole ring dramatically enhances its therapeutic potential. The -CF3 group is a powerful bioisostere for a methyl group but with significantly different electronic properties. Its strong electron-withdrawing nature increases the acidity of the imidazole N-H proton, influencing its ionization state and binding interactions. Furthermore, the lipophilicity of the -CF3 group can improve membrane permeability and metabolic stability, key attributes for successful drug candidates.

This guide will systematically explore the established and emerging therapeutic targets for this compound derivatives, providing a scientific framework for future drug discovery efforts.

Key Therapeutic Areas and Molecular Targets

Derivatives of this compound have shown significant promise across multiple therapeutic areas. The following sections detail the key molecular targets and the mechanisms through which these compounds exert their effects.

Anti-inflammatory Agents

Chronic inflammation is a hallmark of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. This compound derivatives have emerged as potent modulators of key inflammatory pathways.

Cyclooxygenase-2 (COX-2) is an inducible enzyme responsible for the production of pro-inflammatory prostaglandins. Selective inhibition of COX-2 over the constitutively expressed COX-1 isoform is a validated strategy for treating inflammation while minimizing gastrointestinal side effects. Several this compound derivatives have been identified as potent and selective COX-2 inhibitors. The trifluoromethyl group often plays a crucial role in binding to a secondary pocket in the COX-2 active site, a feature absent in the COX-1 isoform, thereby conferring selectivity.

Diagram 1: Simplified COX-2 Inhibition Workflow

COX2_Inhibition_Workflow cluster_binding Binding & Inhibition Compound 4-(CF3)-1H-imidazole Derivative COX2 COX-2 Enzyme Compound->COX2 Binds to Active Site Prostaglandins Pro-inflammatory Prostaglandins COX2->Prostaglandins ArachidonicAcid Arachidonic Acid ArachidonicAcid->COX2 Substrate Inflammation Inflammation Prostaglandins->Inflammation Promotes

Caption: Workflow of COX-2 inhibition by 4-(CF3)-1H-imidazole derivatives.

The p38 mitogen-activated protein (MAP) kinase is a critical regulator of the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). Inhibition of p38 MAPK is a promising strategy for the treatment of autoimmune and inflammatory diseases. The imidazole ring is a key pharmacophore in many p38 MAPK inhibitors, and the 4-trifluoromethyl substitution has been shown to enhance potency and selectivity. These compounds typically act as ATP-competitive inhibitors, binding to the kinase's active site.

Soluble epoxide hydrolase (sEH) is an enzyme that metabolizes anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) into their less active dihydroxy derivatives. By inhibiting sEH, the levels of beneficial EETs are increased, leading to anti-inflammatory and analgesic effects. Several potent sEH inhibitors feature the this compound scaffold, highlighting another avenue for these compounds in treating inflammatory conditions.

Anticancer Agents

The development of targeted therapies has revolutionized cancer treatment. This compound derivatives have been investigated for their potential to modulate key signaling pathways involved in cancer cell proliferation, survival, and metastasis.

The phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is one of the most frequently dysregulated signaling cascades in human cancers. It plays a central role in cell growth, proliferation, and survival. Several studies have reported that this compound derivatives can effectively inhibit one or more kinases in this pathway, leading to the induction of apoptosis and cell cycle arrest in cancer cells.

Diagram 2: PI3K/Akt/mTOR Signaling Pathway Inhibition

PI3K_Akt_mTOR_Pathway cluster_inhibition Inhibition Points RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound 4-(CF3)-1H-imidazole Derivative Compound->PI3K Inhibits Compound->mTOR Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by 4-(CF3)-1H-imidazole derivatives.

Beyond specific pathway inhibition, many this compound derivatives have been shown to induce apoptosis in cancer cells through various mechanisms. These can include the upregulation of pro-apoptotic proteins (e.g., Bax, Bad), downregulation of anti-apoptotic proteins (e.g., Bcl-2), and activation of caspases. The precise mechanisms are often cell-type and compound-specific, warranting further investigation for each new derivative.

Antimicrobial Agents

The rise of drug-resistant pathogens necessitates the development of novel antimicrobial agents. The this compound scaffold has been explored for its potential in this area.

Imidazole-based compounds, such as clotrimazole and miconazole, are well-established antifungal agents that act by inhibiting the biosynthesis of ergosterol, an essential component of the fungal cell membrane. The introduction of a trifluoromethyl group can enhance the antifungal potency and spectrum of activity of these compounds.

While less explored than their antifungal properties, some this compound derivatives have demonstrated activity against various bacterial strains. The mechanisms of action are not as well-defined as for their antifungal counterparts and represent a promising area for future research.

Experimental Protocols for Target Validation

To ensure the scientific rigor of claims regarding the therapeutic targets of novel this compound derivatives, standardized and validated experimental protocols are essential. The following sections provide step-by-step methodologies for key assays.

In Vitro COX-2 Inhibition Assay

This protocol outlines a common method for determining the COX-2 inhibitory activity of a test compound.

Principle: The assay measures the peroxidase activity of COX-2, which catalyzes the oxidation of a chromogenic substrate in the presence of arachidonic acid. The inhibition of this reaction by a test compound is monitored spectrophotometrically.

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • TMPD (N,N,N′,N′-tetramethyl-p-phenylenediamine) (chromogenic substrate)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Test compound (dissolved in DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 96-well plate, add the assay buffer, COX-2 enzyme, and the test compound or vehicle control (DMSO).

  • Incubate for 15 minutes at room temperature.

  • Initiate the reaction by adding arachidonic acid and TMPD.

  • Immediately measure the absorbance at 590 nm every minute for 10 minutes.

  • Calculate the rate of reaction for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition versus the log of the compound concentration.

p38 MAPK Kinase Assay

This protocol describes a typical kinase assay to evaluate the inhibitory effect of a compound on p38 MAPK.

Principle: The assay measures the transfer of the γ-phosphate from ATP to a specific peptide substrate by p38 MAPK. The amount of phosphorylated substrate is then quantified, often using a luminescence-based method.

Materials:

  • Active p38 MAPK enzyme

  • Specific peptide substrate (e.g., ATF2)

  • ATP

  • Kinase buffer

  • Test compound (in DMSO)

  • Luminescence-based kinase assay kit (e.g., Kinase-Glo®)

  • White, opaque 96-well microplate

  • Luminometer

Procedure:

  • Add kinase buffer, test compound, and p38 MAPK enzyme to the wells of the microplate.

  • Incubate for 10 minutes at room temperature.

  • Initiate the kinase reaction by adding the peptide substrate and ATP.

  • Incubate for 30-60 minutes at 30°C.

  • Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent.

  • Measure the luminescence signal using a luminometer. A lower signal indicates higher kinase activity (more ATP consumed).

  • Calculate the IC50 value from the dose-response curve.

Western Blot Analysis for PI3K/Akt/mTOR Pathway

This protocol is used to assess the effect of a compound on the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway in cancer cells.

Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate. By using antibodies that recognize both the total and phosphorylated forms of a protein (e.g., Akt and phospho-Akt), the inhibitory effect of a compound on the pathway can be determined.

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • Test compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Culture the cancer cells and treat them with various concentrations of the test compound for a specified time.

  • Lyse the cells and quantify the protein concentration.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Detect the signal using an imaging system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Future Directions and Conclusion

The this compound scaffold is a remarkably versatile platform for the development of novel therapeutics. The current body of research strongly supports its potential in the fields of inflammation and oncology, with emerging applications in infectious diseases.

Future research should focus on:

  • Target Selectivity: Designing derivatives with improved selectivity for their intended targets to minimize off-target effects and enhance the therapeutic window.

  • Pharmacokinetic Optimization: Improving the ADME (absorption, distribution, metabolism, and excretion) properties of lead compounds to ensure they are suitable for clinical development.

  • Novel Target Identification: Employing chemoproteomics and other advanced techniques to identify new and unexpected targets for this class of compounds.

  • Combination Therapies: Investigating the synergistic effects of this compound derivatives with existing drugs to overcome resistance and improve treatment outcomes.

Methodological & Application

Step-by-step synthesis protocol for 4-(Trifluoromethyl)-1H-imidazole.

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Step-by-Step Protocol for the Synthesis of 4-(Trifluoromethyl)-1H-imidazole

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a detailed, field-proven protocol for the synthesis of this compound, a heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. The trifluoromethyl group is a key pharmacophore that can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2] This protocol details a robust two-step synthetic route commencing with the formation of a mesoionic oxazolium-5-olate intermediate from an N-acylated amino acid and trifluoroacetic anhydride (TFAA), followed by a ring-transformation reaction with an ammonia source to yield the target imidazole. The causality behind critical experimental choices is explained to ensure reproducibility and high yield.

Introduction: The Significance of Trifluoromethylated Imidazoles

The imidazole nucleus is a cornerstone in medicinal chemistry, present in numerous natural products and synthetic drugs.[2][3] Its ability to act as a proton donor/acceptor and coordinate with metal ions makes it a privileged scaffold in drug design. When substituted with a trifluoromethyl (-CF₃) group, the resulting molecule often exhibits profoundly altered and beneficial physicochemical properties. The high electronegativity and lipophilicity of the -CF₃ group can lead to improved metabolic stability by blocking sites of oxidative metabolism, enhanced membrane permeability, and stronger binding interactions with target proteins.[1] Consequently, this compound is a highly sought-after intermediate for creating novel therapeutic agents, from protein kinase inhibitors to anti-inflammatory drugs.[4]

The synthetic method detailed herein is based on the well-established chemistry of mesoionic compounds, specifically the reaction of "münchnone"-type intermediates with ammonia, which provides a convenient and high-yielding pathway to trifluoromethyl-substituted imidazoles.[4][5]

Reaction Scheme and Mechanism

The synthesis proceeds via a two-step pathway. The first step involves the dehydration and cyclization of an N-acyl amino acid using trifluoroacetic anhydride (TFAA) to form a stable mesoionic 4-trifluoroacetyl-1,3-oxazolium-5-olate intermediate. In the second step, this intermediate undergoes a regioselective nucleophilic attack by ammonia, leading to a ring-opening and subsequent recyclization/dehydration cascade to form the final this compound product.

Overall Reaction Scheme:

Mechanistic Insight: The key to this synthesis is the formation of the mesoionic 1,3-oxazolium-5-olate (1).[4] Unlike many unstable mesoionic compounds, the powerful electron-withdrawing effect of the 4-trifluoroacetyl group lends it sufficient stability to be isolated. The subsequent reaction with ammonia (from ammonium acetate) proceeds via a regioselective attack at the C-2 position of the oxazolium ring, which is the most electrophilic site.[5] This initiates a ring transformation that ultimately expels carbon dioxide and water to form the highly stable aromatic imidazole ring.

Experimental Workflow Diagram

The following diagram outlines the complete workflow for the synthesis, purification, and analysis of this compound.

Synthesis_Workflow cluster_step1 Step 1: Mesoionic Intermediate Synthesis cluster_step2 Step 2: Imidazole Formation start1 Combine N-Acetylglycine & Anhydrous CH₂Cl₂ add_tfaa Add Trifluoroacetic Anhydride (TFAA) at 0°C start1->add_tfaa Stir react1 Stir at Room Temperature (3h) add_tfaa->react1 Allow to warm extract1 Aqueous Work-up & Extraction with CH₂Cl₂ react1->extract1 dry_evap1 Dry (Na₂SO₄) & Evaporate Solvent extract1->dry_evap1 intermediate Isolate Mesoionic Intermediate dry_evap1->intermediate dissolve_int Dissolve Intermediate & NH₄OAc in DMF intermediate->dissolve_int Proceed to next step react2 Heat at 70°C (2h) dissolve_int->react2 Stir workup2 Dilute with H₂O & Extract with Ethyl Acetate react2->workup2 dry_evap2 Dry (Na₂SO₄) & Evaporate Solvent workup2->dry_evap2 purify Purify via Column Chromatography dry_evap2->purify final_product This compound purify->final_product Characterize (NMR, MS) caption Workflow for this compound Synthesis.

References

Application Notes and Protocols: 4-(Trifluoromethyl)-1H-imidazole as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Trifluoromethyl-Imidazole Moiety

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine-containing functional groups has become a cornerstone for molecular design. The trifluoromethyl (CF₃) group, in particular, is highly sought after for its ability to profoundly modulate the physicochemical properties of a molecule.[1][2][3] When appended to a privileged heterocyclic scaffold like imidazole, the resulting 4-(trifluoromethyl)-1H-imidazole emerges as a building block of significant strategic importance.

The imidazole ring is a ubiquitous feature in numerous biologically active compounds, including the essential amino acid histidine.[4][5][6] Its unique electronic properties and ability to participate in hydrogen bonding make it a critical component for molecular recognition at biological targets. The introduction of a strongly electron- withdrawing trifluoromethyl group onto this ring system imparts several advantageous characteristics:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the CF₃ group exceptionally resistant to oxidative metabolism by cytochrome P450 enzymes.[1] This can lead to an increased in vivo half-life of drug candidates.

  • Increased Lipophilicity: The trifluoromethyl group significantly increases the lipophilicity of a molecule, which can enhance its ability to permeate biological membranes and improve oral bioavailability.[1][3]

  • Modulation of pKa: The inductive effect of the CF₃ group lowers the pKa of the imidazole nitrogen, influencing its charge state at physiological pH and potentially altering its binding interactions with target proteins.

  • Improved Binding Affinity: The unique electronic and steric properties of the CF₃ group can lead to enhanced binding affinity and potency through favorable interactions within a protein's active site.[1]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound as a versatile building block in organic synthesis. We will delve into key synthetic transformations, providing detailed, field-proven protocols and the scientific rationale behind the experimental choices.

Core Synthetic Transformations

This compound offers multiple reactive sites for synthetic elaboration. The nucleophilic nitrogen atoms of the imidazole ring are readily functionalized, while the carbon atoms can participate in various cross-coupling reactions, particularly after halogenation.

N-Alkylation: Introducing Aliphatic Scaffolds

The N-alkylation of this compound is a fundamental transformation for introducing diverse alkyl substituents. This reaction proceeds via nucleophilic substitution, where the deprotonated imidazole acts as a nucleophile towards an alkyl halide or other electrophilic alkylating agent.[7][8] The choice of base and solvent is critical for achieving high yields and, in some cases, controlling regioselectivity.

Causality Behind Experimental Choices:

  • Base: A base is required to deprotonate the imidazole N-H, thereby increasing its nucleophilicity. Weaker bases like potassium carbonate (K₂CO₃) are often sufficient and are preferred for their operational simplicity and compatibility with a wide range of functional groups.[7][8] For less reactive alkylating agents or to achieve faster reaction rates, a stronger base like sodium hydride (NaH) can be employed.[7][9]

  • Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF) or acetonitrile (MeCN) are ideal for this reaction. They effectively dissolve the imidazole salt and the alkylating agent, facilitating the reaction, while not interfering with the nucleophilic substitution process.[7]

Experimental Protocol: N-Alkylation with Benzyl Bromide

Objective: To synthesize 1-benzyl-4-(trifluoromethyl)-1H-imidazole.

Materials:

  • This compound

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, and heating mantle/stir plate.

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF to form a stirrable suspension (approximately 0.5 M concentration with respect to the imidazole).

  • To the stirring suspension, add benzyl bromide (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to 60 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove inorganic salts, washing the pad with additional ethyl acetate.

  • Transfer the filtrate to a separatory funnel and wash with water (2x) and then with brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the desired product.

Data Presentation: Representative N-Alkylation Reactions

EntryAlkylating AgentBaseSolventTemp (°C)Time (h)Yield (%)
1Benzyl bromideK₂CO₃DMF605~90
2Ethyl iodideNaHTHFRT3~95
3Propargyl bromideK₂CO₃MeCN506~85

Visualization: N-Alkylation Workflow

N_Alkylation_Workflow reagents 4-(CF3)-1H-imidazole Alkyl Halide (R-X) Base (e.g., K2CO3) setup Reaction Setup (Anhydrous Solvent, e.g., DMF) reagents->setup 1. Combine reaction Reaction (Heating, e.g., 60°C) setup->reaction 2. Add R-X & Heat workup Aqueous Workup (EtOAc, H2O, Brine) reaction->workup 3. Quench & Extract purification Purification (Column Chromatography) workup->purification 4. Dry & Concentrate product N-Alkyl-4-(CF3)-imidazole purification->product 5. Isolate

Caption: General workflow for the N-alkylation of this compound.

N-Arylation: Constructing C(Aryl)-N Bonds

The formation of N-aryl imidazoles is a crucial transformation in medicinal chemistry. Two powerful methods for achieving this are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.[10][11]

Buchwald-Hartwig Amination: This reaction is highly versatile due to its broad substrate scope and generally milder reaction conditions.[11][12] The choice of palladium catalyst, phosphine ligand, and base is critical for achieving high yields and preventing side reactions.[13][14][15]

Causality Behind Experimental Choices:

  • Catalyst System (Pd/Ligand): A palladium precursor (e.g., Pd₂(dba)₃) and a phosphine ligand (e.g., Xantphos, XPhos) are essential. The ligand stabilizes the palladium center and facilitates the key steps of the catalytic cycle (oxidative addition and reductive elimination).[12][15] The choice of ligand can significantly impact reaction efficiency.[13]

  • Base: A moderately strong base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) is typically used to deprotonate the imidazole and facilitate the catalytic cycle.

  • Solvent: Anhydrous, high-boiling point aprotic solvents like toluene or dioxane are commonly used to ensure all components remain in solution at the required reaction temperatures.

Experimental Protocol: Buchwald-Hartwig N-Arylation

Objective: To synthesize 1-(4-methoxyphenyl)-4-(trifluoromethyl)-1H-imidazole.

Materials:

  • This compound

  • 1-Iodo-4-methoxybenzene

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Cesium carbonate (Cs₂CO₃)

  • Toluene, anhydrous

  • Standard Schlenk line or glovebox techniques and glassware.

Procedure:

  • To a dry Schlenk tube, add Pd₂(dba)₃ (2.5 mol%), Xantphos (5 mol%), and Cs₂CO₃ (2.0 eq).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add this compound (1.2 eq), 1-iodo-4-methoxybenzene (1.0 eq), and anhydrous toluene.

  • Seal the tube and heat the reaction mixture to 110 °C with vigorous stirring for 12-24 hours. Monitor the reaction by LC-MS.

  • After completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Filter through a plug of silica gel, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired N-arylated product.

Data Presentation: Comparison of N-Arylation Conditions

EntryAryl HalideCatalyst SystemBaseSolventTemp (°C)Yield (%)
14-IodoanisolePd₂(dba)₃ / XantphosCs₂CO₃Toluene110~88
24-Bromo-toluenePd(OAc)₂ / SPhosK₃PO₄Dioxane100~82
34-IodoanisoleCuI / L-ProlineK₂CO₃DMSO110~85[10]

Visualization: Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition PdII L2Pd(II)(Ar)(X) Pd0->PdII Ar-X LigandEx Ligand Exchange PdII_Im L2Pd(II)(Ar)(Im) PdII->PdII_Im Deprot Base Imidazole Im-H Imidazolate Im- Imidazole->Imidazolate -H+ Imidazolate->PdII_Im +Im- PdII_Im->Pd0 RedElim Reductive Elimination Product Ar-Im

Caption: Simplified catalytic cycle for the Buchwald-Hartwig N-arylation.

Suzuki-Miyaura Cross-Coupling: Forging C(sp²)-C(sp²) Bonds

To further functionalize the imidazole core, it can first be halogenated (e.g., iodinated) at the C5-position. The resulting 5-iodo-4-(trifluoromethyl)-1H-imidazole becomes an excellent substrate for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[16][17] This reaction is a powerful tool for forming new carbon-carbon bonds by coupling the halo-imidazole with an organoboron reagent.

Causality Behind Experimental Choices:

  • Organoboron Reagent: Arylboronic acids or their pinacol esters are commonly used. They are generally stable, commercially available, and have low toxicity.[17][18]

  • Catalyst: A palladium(0) species, often generated in situ from a Pd(II) precursor like Pd(PPh₃)₄ or PdCl₂(dppf), is required to catalyze the reaction.

  • Base: A base (e.g., Na₂CO₃, K₂CO₃) is essential for the activation of the boronic acid, facilitating the transmetalation step in the catalytic cycle.[17]

  • Solvent System: A mixture of an organic solvent (like toluene or DME) and an aqueous solution of the base is typically used to ensure that both the organic and inorganic reagents can interact.

Experimental Protocol: Suzuki-Miyaura Coupling

Objective: To synthesize 5-phenyl-4-(trifluoromethyl)-1H-imidazole (assuming prior synthesis of the 5-iodo precursor).

Materials:

  • 1H-5-Iodo-4-(trifluoromethyl)imidazole (synthesis not detailed here)

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Sodium carbonate (Na₂CO₃), 2M aqueous solution

  • 1,2-Dimethoxyethane (DME)

  • Standard reflux and inert atmosphere apparatus.

Procedure:

  • In a round-bottom flask, dissolve 1H-5-iodo-4-(trifluoromethyl)imidazole (1.0 eq) and phenylboronic acid (1.5 eq) in DME.

  • Add the 2M aqueous solution of Na₂CO₃ (3.0 eq).

  • Bubble argon through the solution for 15-20 minutes to degas the mixture.

  • Add Pd(PPh₃)₄ (5 mol%) to the mixture.

  • Heat the reaction to reflux (approx. 85 °C) and stir for 8-12 hours under an argon atmosphere. Monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to obtain the desired biaryl product.

Visualization: Suzuki Coupling Workflow

Suzuki_Workflow reagents 5-Iodo-4-(CF3)-imidazole Ar-B(OH)2 Pd Catalyst Aqueous Base setup Reaction Setup (Solvent, e.g., DME/H2O) reagents->setup degas Degassing (Argon Purge) setup->degas Inert Atmosphere reaction Reaction (Reflux) degas->reaction Add Catalyst & Heat workup Aqueous Workup & Extraction reaction->workup purification Purification (Chromatography) workup->purification product 5-Aryl-4-(CF3)-imidazole purification->product

Caption: A typical workflow for the Suzuki-Miyaura cross-coupling reaction.

Conclusion and Future Perspectives

This compound is a powerful and versatile building block for organic synthesis. Its unique combination of a privileged heterocyclic core and the beneficial properties of the trifluoromethyl group makes it an invaluable starting material for the synthesis of novel drug candidates and advanced materials. The protocols detailed in this application note for N-alkylation, N-arylation, and C-C bond formation provide a solid foundation for researchers to explore the vast chemical space accessible from this key intermediate. As the demand for more effective and metabolically robust therapeutic agents continues to grow, the strategic application of building blocks like this compound will undoubtedly play a crucial role in the future of medicinal chemistry.

References

The Strategic Incorporation of 4-(Trifluoromethyl)-1H-imidazole in Modern Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

The landscape of medicinal chemistry is in a perpetual state of evolution, driven by the quest for novel chemical entities with enhanced therapeutic profiles. Within this dynamic environment, the strategic use of fluorinated heterocycles has emerged as a cornerstone of modern drug design. Among these, the 4-(trifluoromethyl)-1H-imidazole scaffold has garnered significant attention for its ability to impart favorable physicochemical and pharmacological properties to bioactive molecules. This technical guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, offering detailed protocols and insights for researchers, scientists, and drug development professionals.

The imidazole ring is a ubiquitous motif in biologically active compounds, owing to its ability to engage in various non-covalent interactions and its presence in endogenous molecules like histidine.[1][2] The introduction of a trifluoromethyl (-CF3) group at the 4-position of the imidazole ring profoundly influences its electronic properties and metabolic stability. The strong electron-withdrawing nature of the -CF3 group enhances the acidity of the imidazole N-H proton, modulates the pKa of the molecule, and can lead to stronger interactions with biological targets.[3] Furthermore, the C-F bond's high strength and the stability of the -CF3 group often render the molecule more resistant to metabolic degradation, thereby improving its pharmacokinetic profile.[4]

This guide will delve into the practical applications of this versatile building block, with a particular focus on its role in the development of kinase inhibitors, a critical class of therapeutics for a multitude of diseases, including cancer and inflammatory disorders.

Section 1: The this compound Moiety in Kinase Inhibitors

Kinases are a large family of enzymes that play a pivotal role in cellular signal transduction by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of many diseases, making them attractive targets for therapeutic intervention.[5] The this compound scaffold has been successfully incorporated into numerous kinase inhibitors, where it often serves as a key pharmacophoric element.

Application in p38 MAP Kinase Inhibitors

The p38 mitogen-activated protein (MAP) kinases are a family of serine/threonine kinases that are activated by cellular stress and inflammatory cytokines. They are key regulators of the inflammatory response, and their inhibition has been pursued as a therapeutic strategy for autoimmune diseases like rheumatoid arthritis. Several potent and selective p38 MAP kinase inhibitors feature a substituted imidazole core.[6] The trifluoromethyl group on the imidazole ring can contribute to enhanced potency and selectivity.[6]

The following diagram illustrates the canonical p38 MAP kinase signaling pathway and the point of intervention by inhibitors containing the this compound moiety.

p38_pathway extracellular_stimuli Inflammatory Cytokines / Stress receptor Receptor extracellular_stimuli->receptor MKK3_6 MKK3/6 receptor->MKK3_6 p38 p38 MAP Kinase MKK3_6->p38 Phosphorylation substrates Downstream Substrates (e.g., MK2, ATF2) p38->substrates Phosphorylation inflammation Inflammatory Response (e.g., TNF-α, IL-6 production) substrates->inflammation inhibitor This compound Inhibitor inhibitor->p38 Inhibition

Caption: p38 MAP Kinase Signaling Pathway and Inhibition.

Application in Bcr-Abl Inhibitors: The Case of Nilotinib

Nilotinib is a potent and selective inhibitor of the Bcr-Abl tyrosine kinase, the hallmark of chronic myeloid leukemia (CML).[7] While Nilotinib itself contains a 4-methyl-1H-imidazole moiety, a key intermediate in its synthesis is 5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)benzenamine. The synthesis of this intermediate showcases the utility of trifluoromethyl-substituted phenylimidazoles in the construction of complex, biologically active molecules. The trifluoromethyl group in this aniline derivative is crucial for the overall activity and pharmacokinetic properties of the final drug.[3]

Section 2: Synthetic Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of a representative this compound-containing p38 MAP kinase inhibitor intermediate and the key aniline intermediate for Nilotinib synthesis.

Protocol: Synthesis of N-substituted [4-(Trifluoromethyl)-1H-imidazol-1-yl] Amide Derivative (A p38 MAP Kinase Inhibitor Intermediate)

This protocol is adapted from a reported synthesis of imidazole-based p38 MAP kinase inhibitors.[8]

Workflow Diagram:

synthesis_workflow start This compound step1 Acetylation with Ethyl Bromoacetate start->step1 intermediate1 Methyl [4-(trifluoromethyl)-1H- imidazol-1-yl] acetate step1->intermediate1 step2 Hydrolysis intermediate1->step2 intermediate2 [4-(Trifluoromethyl)-1H- imidazol-1-yl] acetic acid step2->intermediate2 step3 Amide Coupling with 2-amino-N-substituted- 3-phenylpropanamide intermediate2->step3 product Final N-substituted Amide Derivative step3->product

References

Application Notes & Protocols: A Strategic Guide to Developing Antibacterial Agents Using 4-(Trifluoromethyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Fluorinated Imidazoles in Antibacterial Discovery

The relentless rise of antimicrobial resistance (AMR) necessitates a departure from conventional antibiotic scaffolds. The imidazole ring is a privileged heterocycle in medicinal chemistry, present in numerous biologically active compounds. Its value lies in its aromatic nature, hydrogen bonding capabilities, and ability to coordinate with metallic active sites in enzymes. The strategic incorporation of a trifluoromethyl (CF₃) group onto this scaffold offers a compelling advantage for modern drug discovery. The CF₃ group is a powerful modulator of physicochemical properties; its high electronegativity and lipophilicity can enhance metabolic stability, improve cell membrane permeability, and increase binding affinity to target proteins, often leading to enhanced biological potency.[1][2]

This guide provides a comprehensive framework for researchers engaged in the discovery of novel antibacterial agents based on the 4-(Trifluoromethyl)-1H-imidazole core. We will detail the synthetic rationale, provide robust protocols for creating a screening library, and outline the critical assays for evaluating antibacterial efficacy, selectivity, and preliminary in vivo potential.

Part 1: Synthesis and Derivatization Strategy

The foundation of any screening campaign is a robust and flexible synthetic route to generate a library of diverse analogues. The this compound scaffold is amenable to substitution, primarily at the N-1 and N-3 positions, allowing for the systematic exploration of the chemical space to build a structure-activity relationship (SAR).

Rationale for Derivatization

Our strategy will focus on N-alkylation and N-arylation. This approach is chemically tractable and allows for the introduction of a wide variety of substituents to probe key interactions with potential bacterial targets. By varying the steric and electronic properties of the N-substituent, we can optimize for potency while minimizing toxicity. Precedent in related trifluoromethyl-imidazole series suggests that aryl substituents, particularly those with halogen substitutions, can confer significant antibacterial activity.

Experimental Workflow: Synthesis & Derivatization

The overall workflow involves the initial acquisition or synthesis of the core scaffold, followed by parallel derivatization to build a compound library for screening.

G cluster_0 PART 1: Synthesis & Library Generation A Starting Material This compound B Deprotonation (e.g., NaH in DMF) A->B C N-Alkylation (Addition of R-X) B->C Path A D N-Arylation (e.g., Cu-catalyzed Ullmann Condensation) B->D Path B E Work-up & Purification (Column Chromatography) C->E D->E F Characterization (NMR, MS) E->F G Compound Library (For Biological Screening) F->G

Caption: Workflow for synthesis and derivatization of the core scaffold.

Protocol 1: General Procedure for N-Alkylation of this compound

This protocol describes a standard procedure for introducing alkyl substituents at the N-1 position. The use of sodium hydride ensures complete deprotonation of the imidazole nitrogen, facilitating a clean Sₙ2 reaction.[3]

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Dimethylformamide (DMF)

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq).

  • Solvent Addition: Add anhydrous DMF to dissolve the starting material (concentration approx. 0.2 M).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add NaH (1.1 eq) portion-wise. Caution: Hydrogen gas is evolved. Ensure proper ventilation.

  • Stirring: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

  • Alkylation: Add the desired alkyl halide (1.1 eq) dropwise to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature for 4-12 hours. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract with EtOAc (3 x volumes).

  • Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Part 2: In Vitro Antibacterial Screening Cascade

Once a library of derivatives is synthesized, a systematic screening cascade is essential to identify promising candidates. The cascade begins with a broad assessment of antibacterial activity and progressively incorporates assays for selectivity and more complex modes of action, such as biofilm inhibition.

Screening Cascade Workflow

G cluster_1 PART 2: In Vitro Screening Cascade H Compound Library I Primary Screen: MIC Assay (Gram-positive & Gram-negative) H->I J Identify 'Hits' (MIC ≤ 16 µg/mL) I->J M Calculate Selectivity Index (SI) (IC₅₀ / MIC) I->M K Secondary Screen 1: Cytotoxicity Assay (e.g., MTT) J->K L Secondary Screen 2: Biofilm Inhibition Assay J->L K->M N Prioritize 'Leads' (High Potency, Low Toxicity, High SI) L->N M->N

Caption: Tiered workflow for in vitro evaluation of new antibacterial agents.

Protocol 2: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This protocol follows the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and is the gold standard for determining the baseline potency of a new antibacterial agent.

Materials:

  • 96-well, sterile, flat-bottom microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Test compounds and control antibiotic (e.g., Ciprofloxacin) dissolved in DMSO

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: From a fresh (18-24 hour) agar plate, suspend 3-5 isolated colonies of the test bacterium in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

  • Compound Dilution: Prepare a 2-fold serial dilution of the test compounds in CAMHB directly in the 96-well plate. The final volume in each well should be 100 µL. The typical concentration range to test is 64 µg/mL to 0.125 µg/mL.

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, bringing the final volume to 200 µL.

  • Controls: Include a positive control (bacteria in broth with no compound) and a negative/sterility control (broth only) on each plate.

  • Incubation: Cover the plates and incubate at 37°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined by visual inspection or by reading the optical density at 600 nm (OD₆₀₀) with a microplate reader.

Representative Data Presentation

The following table presents hypothetical, yet plausible, MIC data for a series of N-substituted this compound derivatives, based on activities observed for related compounds in the literature.

Compound IDN-Substituent (R)MIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
Lead-1 4-Chlorobenzyl416
Lead-2 3,5-Dichlorobenzyl28
Lead-3 4-Trifluoromethylbenzyl832
Lead-4 n-Hexyl32>64
Lead-5 Cyclohexyl16>64
Ciprofloxacin (Positive Control)0.50.015

Part 3: Assessing Selectivity and Advanced Properties

A potent antibacterial agent is only useful if it is not equally potent against human cells. Cytotoxicity screening is a non-negotiable step to assess the therapeutic potential of a compound. Furthermore, given that a majority of chronic infections involve biofilms, evaluating a compound's anti-biofilm activity provides crucial data on its potential to treat complex, persistent infections.

Protocol 3: Cytotoxicity Assessment using the MTT Assay

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as a proxy for cell viability. It is a standard first-pass assay to determine the concentration at which a compound becomes toxic to mammalian cells.

Materials:

  • Human embryonic kidney (HEK293) or other relevant mammalian cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • 96-well, sterile, tissue culture-treated plates

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Seed HEK293 cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the old medium and add 100 µL of the diluted compounds to the respective wells. Incubate for another 24-48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, mitochondrial dehydrogenases in living cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Quantification: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control cells. The IC₅₀ (the concentration that inhibits 50% of cell viability) can be calculated using non-linear regression analysis.

Protocol 4: Biofilm Inhibition Assay using Crystal Violet

This assay quantifies the ability of a compound to prevent the formation of biofilms, a key virulence factor for many pathogenic bacteria.

Materials:

  • 96-well, sterile, flat-bottom microtiter plates

  • Tryptic Soy Broth (TSB) supplemented with 1% glucose (or other appropriate biofilm-promoting medium)

  • Bacterial strain (e.g., Pseudomonas aeruginosa PAO1 or a clinical isolate of S. aureus)

  • 0.1% Crystal Violet solution

  • 30% Acetic Acid

Procedure:

  • Plate Setup: Prepare serial dilutions of the test compounds in TSB + glucose in a 96-well plate (100 µL final volume).

  • Inoculation: Add 100 µL of a standardized bacterial suspension (adjusted to 0.5 McFarland and then diluted 1:100 in TSB + glucose) to each well. Include a positive growth control (no compound) and a negative sterility control (medium only).

  • Incubation: Cover the plate and incubate statically (without shaking) at 37°C for 24 hours.

  • Washing and Staining: After incubation, discard the planktonic (free-floating) bacteria by inverting the plate. Gently wash the wells twice with sterile PBS to remove non-adherent cells. Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Solubilization and Quantification: Discard the crystal violet solution and wash the plate three to four times with sterile water. Air dry the plate completely. Add 200 µL of 30% acetic acid to each well to solubilize the crystal violet stain bound to the biofilm.

  • Measurement: Transfer 125 µL of the solubilized crystal violet to a new flat-bottom plate and measure the absorbance at 595 nm. The percentage of biofilm inhibition is calculated relative to the untreated control.

Part 4: In Vivo Efficacy Models

Promising lead compounds identified through in vitro screening must be evaluated in animal models of infection to assess their efficacy in a complex biological system. Murine models are standard for initial in vivo testing due to their cost-effectiveness and well-characterized physiology.

Conceptual Workflow for In Vivo Efficacy Testing

G cluster_2 PART 4: Conceptual In Vivo Workflow O Select 'Lead' Compound (From In Vitro Data) P Preliminary PK/PD Studies (Determine Dosing Regimen) O->P Q Select Infection Model (e.g., Murine Thigh Model) P->Q R Induce Infection in Mice (e.g., Intramuscular Injection of Bacteria) Q->R S Administer Treatment (Lead Compound vs. Vehicle vs. Control Antibiotic) R->S T Endpoint Analysis (e.g., 24h Post-Infection) S->T U Quantify Bacterial Load (CFU/gram of tissue) T->U V Assess Efficacy (Compare Bacterial Reduction Across Groups) U->V

Caption: A conceptual workflow for in vivo antibacterial efficacy testing.

Protocol 5: Murine Neutropenic Thigh Infection Model (Conceptual Outline)

This model is extensively used to evaluate the efficacy of antimicrobial drugs in a localized deep-tissue infection, particularly in an immunocompromised host. It allows for the quantitative comparison of different agents and dosing regimens.

Procedure Outline:

  • Induce Neutropenia: Mice (e.g., ICR or Swiss Webster strain) are rendered neutropenic by intraperitoneal (IP) injections of cyclophosphamide. This mimics an immunocompromised state, making the infection more reliant on the antibacterial agent for clearance.

  • Inoculum Preparation: Prepare a standardized inoculum of the test pathogen (e.g., MRSA) to a concentration that will result in a robust, but not immediately lethal, infection.

  • Infection: Inject a defined volume (e.g., 0.1 mL) of the bacterial suspension directly into the thigh muscle of each mouse.

  • Treatment: At a set time post-infection (e.g., 2 hours), randomly assign mice to treatment groups (Vehicle control, Lead Compound at various doses, Positive Control antibiotic like vancomycin). Administer the treatment via a clinically relevant route (e.g., IP, oral gavage).

  • Endpoint Analysis: At the end of the treatment period (e.g., 24 hours post-infection), euthanize the mice. Aseptically excise the infected thigh muscle.

  • Quantification: Weigh the muscle tissue, homogenize it in sterile saline, and perform serial dilutions. Plate the homogenate on appropriate agar to determine the number of colony-forming units (CFU) per gram of tissue.

  • Data Analysis: Efficacy is determined by the log₁₀ reduction in CFU/gram of tissue in the treated groups compared to the vehicle control group at the start of therapy.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel antibacterial agents. The protocols and strategic workflow detailed in this guide provide a robust, self-validating system for synthesizing, screening, and evaluating derivatives. By systematically applying these methodologies, researchers can efficiently identify lead compounds with potent antibacterial activity and favorable selectivity profiles, paving the way for further preclinical development and helping to address the urgent global challenge of antimicrobial resistance.

References

Application Note & Protocols: Leveraging 4-(Trifluoromethyl)-1H-imidazole for the Synthesis of Advanced Covalent Organic Frameworks

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Integration of Fluorine in COF Chemistry

Covalent Organic Frameworks (COFs) have emerged as a class of crystalline porous polymers with vast potential in gas storage, separation, catalysis, and sensing.[1][2][3] The ability to precisely tailor their structural and electronic properties through the judicious selection of organic building blocks is a key driver of innovation in this field. The incorporation of fluorine atoms, particularly in the form of trifluoromethyl (-CF3) groups, into COF structures offers a powerful strategy to enhance their performance and stability.[2][3] The strong electronegativity and lipophilicity of the -CF3 group can significantly influence the physicochemical properties of the resulting COF, leading to improved crystallinity, enhanced porosity, and superior chemical stability.[3][4][5]

This application note provides a comprehensive guide to the use of 4-(Trifluoromethyl)-1H-imidazole as a versatile building block in COF synthesis. We will explore the unique properties conferred by this monomer, present a detailed protocol for the synthesis of a novel trifluoromethylated imidazole-based COF, and outline the necessary characterization techniques to validate the successful framework formation.

The Role and Advantages of this compound in COF Synthesis

The imidazole moiety is a valuable component in COF synthesis due to its ability to form robust linkages and its potential to coordinate with metal ions, opening up applications in catalysis and environmental remediation.[6][7] When functionalized with a trifluoromethyl group, as in this compound, the resulting COFs can be expected to exhibit a range of enhanced properties:

  • Enhanced Stability: The high bond dissociation energy of the C-F bond contributes to the overall metabolic and chemical stability of the framework.[5] This is crucial for applications in harsh chemical environments.

  • Improved Crystallinity and Porosity: The introduction of fluorine can lead to improved long-range order and higher surface areas in COFs.[8] This is attributed to favorable intermolecular interactions and altered stacking behavior of the 2D layers.

  • Tunable Electronic Properties: The strong electron-withdrawing nature of the -CF3 group can modulate the electronic landscape of the COF, which is beneficial for applications in electronics and photocatalysis.[9]

  • Increased Hydrophobicity: The lipophilic nature of the trifluoromethyl group can enhance the hydrophobicity of the COF, making it suitable for applications such as oil-water separation or the adsorption of non-polar molecules.[4][10]

  • Fluorine-Specific Interactions: The presence of -CF3 groups can facilitate selective interactions with other fluorinated molecules, a property that can be exploited in sensing or separation applications.[1][11]

Hypothetical Synthesis of a Trifluoromethylated Imidazole-Based COF (TFM-Im-COF)

This section details a hypothetical, yet scientifically grounded, protocol for the synthesis of a 2D COF, designated as TFM-Im-COF, utilizing this compound and a suitable aldehyde-containing linker, such as benzene-1,3,5-tricarbaldehyde. The proposed reaction is based on the multicomponent Debus-Radziszewski reaction, a powerful method for constructing imidazole-based COFs.[12][13]

Experimental Workflow

COF Synthesis Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Activation A 1. Reagent Preparation - this compound - Benzene-1,3,5-tricarbaldehyde - Ammonium Acetate C 3. Sonication & Degassing - Disperse reagents - Freeze-pump-thaw cycles A->C Combine B 2. Solvent System - Dioxane/Mesitylene Mixture B->C Add D 4. Solvothermal Synthesis - Sealed Pyrex tube - 120°C for 3 days C->D Seal & Heat E 5. Isolation & Washing - Collect solid by filtration - Wash with THF and Acetone D->E Cool & Open F 6. Soxhlet Extraction - Purify with THF E->F Transfer solid G 7. Activation - Dry under vacuum at 150°C F->G Dry COF Characterization Workflow cluster_structure Structural Analysis cluster_morphology Morphology & Porosity cluster_stability Stability Assessment PXRD Powder X-ray Diffraction (PXRD) - Confirm crystallinity and structure SEM_TEM Scanning/Transmission Electron Microscopy (SEM/TEM) - Visualize crystal morphology and size PXRD->SEM_TEM FTIR Fourier-Transform Infrared (FTIR) Spectroscopy - Verify imidazole linkage formation NMR Solid-State NMR (13C & 19F) - Confirm covalent linkages and presence of -CF3 FTIR->NMR N2_Sorption N2 Sorption Analysis - Determine surface area and pore size TGA Thermogravimetric Analysis (TGA) - Evaluate thermal stability N2_Sorption->TGA Chemical_Stability Chemical Stability Tests - Assess stability in various solvents/pH TGA->Chemical_Stability

References

Introduction: The Significance of the 4-(Trifluoromethyl)-1H-imidazole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the N-Functionalization of 4-(Trifluoromethyl)-1H-imidazole

The this compound moiety is a privileged scaffold in modern chemistry, particularly within drug discovery and materials science. The trifluoromethyl (-CF₃) group, a potent electron-withdrawing substituent, significantly alters the physicochemical properties of the parent imidazole ring. It enhances metabolic stability, increases lipophilicity, and can modulate the pKa of the ring nitrogen, making it a valuable building block for developing novel pharmaceuticals and agrochemicals.[1] The N-H proton of the imidazole is reactive and allows for straightforward modification via nucleophilic substitution, providing a critical handle for molecular elaboration.[1] This guide provides an in-depth exploration of the primary methods for N-functionalization, offering both mechanistic insights and detailed, field-tested protocols for researchers.

Method 1: N-Alkylation Strategies

N-alkylation is a fundamental transformation for introducing alkyl groups onto the imidazole nitrogen. While seemingly straightforward, the choice of method depends heavily on the nature of the alkylating agent and the steric environment of the imidazole.

A. Classical N-Alkylation with Alkyl Halides

This method relies on the deprotonation of the imidazole nitrogen by a base, followed by nucleophilic attack on an alkyl halide. The choice of base is critical to avoid side reactions and ensure efficient conversion.

Causality and Experimental Choices:

  • Base Selection: Strong, non-nucleophilic bases like sodium hydride (NaH) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) are often preferred for sterically hindered imidazoles to ensure complete deprotonation without competing with the imidazole as a nucleophile.[2] For less demanding substrates, milder bases such as potassium carbonate (K₂CO₃) can be effective.[2]

  • Solvent: Anhydrous polar aprotic solvents like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) are ideal as they effectively solvate the base's counter-ion and do not interfere with the nucleophilic substitution.[2]

  • Side Reactions: A common side reaction is the formation of quaternary imidazolium salts from a second alkylation event.[3] This can be minimized by using a slight excess of the imidazole relative to the alkylating agent, controlling the reaction temperature, and avoiding highly reactive alkylating agents where possible.[3]

Experimental Protocol: Classical N-Alkylation

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 eq).

  • Solvent Addition: Add anhydrous DMF (or THF) to create a 0.1-0.5 M solution.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add the base (e.g., NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes.

  • Alkylation: Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

  • Reaction Monitoring: Heat the reaction to the desired temperature (e.g., 50-80 °C) and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature and carefully quench with water. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

B. Mitsunobu Reaction: Alkylation with Alcohols

For sterically hindered substrates or when using alcohols as the alkyl source, the Mitsunobu reaction is a powerful alternative.[3] This reaction proceeds under mild conditions and with a clean inversion of stereochemistry at the alcohol's carbon center.[4]

Mechanism and Rationale: The reaction involves a redox process where a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., DIAD or DEAD) activate the alcohol.[4] The PPh₃ and DIAD combine to form a phosphonium intermediate, which then binds to the alcohol, converting the hydroxyl group into a good leaving group. The deprotonated imidazole then acts as the nucleophile, displacing the activated hydroxyl group.[4]

Experimental Protocol: N-Alkylation via Mitsunobu Reaction

  • Reaction Setup: Under an inert atmosphere, dissolve this compound (1.0 eq), the desired alcohol (1.2 eq), and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous THF.[3][5]

  • Reagent Addition: Cool the solution to 0 °C in an ice bath.

  • Initiation: Slowly add a solution of diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq) in THF dropwise.[3] A color change and/or formation of a precipitate (triphenylphosphine oxide) often indicates reaction progress.[5]

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC.

  • Workup: Remove the solvent under reduced pressure. The major byproduct, triphenylphosphine oxide, can often be precipitated out by adding a nonpolar solvent like diethyl ether and removed by filtration.

  • Purification: Further purify the filtrate by column chromatography on silica gel to isolate the N-alkylated product.

Data Presentation: Comparison of N-Alkylation Methods

MethodAlkylating AgentReagents & CatalystConditionsAdvantagesDisadvantages
Classical Alkyl HalideBase (NaH, K₂CO₃, DBU)0 °C to 100 °CCost-effective, simple reagentsRisk of over-alkylation, requires strong base for hindered substrates[2][3]
Mitsunobu AlcoholPPh₃, DIAD/DEAD0 °C to RTMild conditions, good for hindered substrates, uses alcohols directly[3][6]Stoichiometric byproducts can complicate purification, reagents are more expensive[6]

Visualization: N-Alkylation Workflow

cluster_start Starting Materials cluster_reaction Reaction cluster_end Purification start_imidazole 4-(CF3)-1H-imidazole reaction_setup Combine in Anhydrous Solvent under Inert Atmosphere start_imidazole->reaction_setup start_alkylating Alkylating Agent (Halide or Alcohol) start_alkylating->reaction_setup start_reagents Reagents (Base or PPh3/DIAD) start_reagents->reaction_setup reaction_progress Stir at Appropriate Temperature reaction_setup->reaction_progress reaction_monitor Monitor by TLC/LC-MS reaction_progress->reaction_monitor workup Aqueous Workup & Extraction reaction_monitor->workup purify Column Chromatography workup->purify product Purified N-Alkylated Product purify->product

Caption: General experimental workflow for N-alkylation of this compound.

Method 2: N-Arylation Cross-Coupling Reactions

Forming a C-N bond between an aromatic ring and the imidazole nitrogen is a key step in synthesizing many complex bioactive molecules. Transition metal-catalyzed cross-coupling reactions are the most powerful tools for this transformation.

A. Copper-Catalyzed N-Arylation (Ullmann Condensation)

The Ullmann reaction is a classical, cost-effective method for N-arylation.[7] Modern protocols often use a copper(I) source and a ligand to facilitate the reaction under milder conditions than the original high-temperature procedures.[7]

Causality and Experimental Choices:

  • Catalyst System: A common and effective system uses a copper(I) source, such as CuI, with a diamine or amino acid ligand like 1,10-phenanthroline or L-proline.[7] The ligand stabilizes the copper center and facilitates the catalytic cycle.

  • Base and Solvent: A strong base like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) is required.[7] High-boiling point polar aprotic solvents such as Dioxane or DMSO are typically used to achieve the necessary reaction temperatures (100-110 °C).[7]

  • Inert Atmosphere: It is crucial to carry out the reaction under an inert atmosphere (Nitrogen or Argon) to prevent the oxidation of the active Cu(I) catalyst.[7]

Experimental Protocol: Copper-Catalyzed N-Arylation

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.2 mmol), the aryl halide (e.g., aryl bromide, 1.0 mmol), copper(I) iodide (CuI, 0.05 mmol, 5 mol%), and 1,10-phenanthroline (0.1 mmol, 10 mol%).[7]

  • Inerting: Evacuate and backfill the flask with an inert gas three times.

  • Reagent Addition: Add cesium carbonate (Cs₂CO₃, 2.0 mmol) and anhydrous 1,4-dioxane (5 mL).[7]

  • Reaction: Heat the mixture to 100 °C and stir vigorously for 18-24 hours.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and the catalyst.[7]

  • Extraction: Wash the filtrate with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

B. Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a highly versatile and widely used palladium-catalyzed cross-coupling reaction for forming C-N bonds.[8] It offers broad substrate scope and functional group tolerance, often under milder conditions than copper-catalyzed methods.[8]

Mechanism and Rationale: The reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[9]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide C-X bond, forming a Pd(II) complex.

  • Ligand Exchange/Base-mediated Deprotonation: The imidazole displaces a ligand on the palladium center. A base deprotonates the coordinated imidazole.

  • Reductive Elimination: The N-arylated imidazole product is formed, regenerating the Pd(0) catalyst.

The choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, BrettPhos) are known to dramatically improve reaction efficiency by promoting the key oxidative addition and reductive elimination steps.[9]

Visualization: Buchwald-Hartwig Catalytic Cycle

pd0 Pd(0)L_n pd_complex L_n(Ar)Pd(II)-X pd0->pd_complex ox_add Oxidative Addition ox_add->pd_complex pd_amine_complex L_n(Ar)Pd(II)-N(Im) pd_complex->pd_amine_complex lig_exch Ligand Exchange + Base lig_exch->pd_amine_complex pd_amine_complex->pd0 red_elim Reductive Elimination pd_amine_complex->red_elim product Ar-Im red_elim->pd0 red_elim->product arx Ar-X arx->ox_add imidazole Im-H imidazole->lig_exch

Caption: Simplified catalytic cycle for the Buchwald-Hartwig N-arylation reaction.

Experimental Protocol: Buchwald-Hartwig N-Arylation

  • Reaction Setup: In a glovebox or under a stream of argon, add the aryl halide (1.0 eq), this compound (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 4 mol%), and a base (e.g., Cs₂CO₃ or K₃PO₄, 2.0 eq) to a dry Schlenk tube.

  • Solvent Addition: Add anhydrous toluene or dioxane.

  • Reaction: Seal the tube and heat the mixture (typically 80-110 °C) with vigorous stirring for 12-24 hours.

  • Workup & Purification: Cool the reaction, dilute with ethyl acetate, and filter through Celite®. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude material by column chromatography.

Method 3: N-Acylation

N-acylation introduces a carbonyl moiety, creating an N-acylimidazole, which is a valuable intermediate in synthesis. This reaction is typically straightforward but requires careful control of conditions to prevent hydrolysis of the acylating agent.

Experimental Protocol: N-Acylation with Acyl Chlorides

  • Reaction Setup: Dissolve this compound (1.0 eq) in an anhydrous solvent like dichloromethane (DCM) or THF in a dry flask under an inert atmosphere.

  • Base Addition: Add a non-nucleophilic base such as triethylamine (TEA, 1.5 eq) or pyridine.

  • Acylation: Cool the mixture to 0 °C. Add the acyl chloride (1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Workup: Quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. The crude product can be purified by column chromatography or recrystallization.

Conclusion

The N-functionalization of the this compound ring is a critical operation for the synthesis of advanced chemical entities. The choice of method—be it classical alkylation, a Mitsunobu reaction, or a transition metal-catalyzed cross-coupling—should be guided by the specific substrate, desired functionality, and steric considerations. The protocols provided herein offer robust starting points for researchers to successfully modify this versatile scaffold, enabling the exploration of new chemical space in drug development and beyond.

References

One-pot synthesis of substituted 4-(Trifluoromethyl)-1H-imidazoles.

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Streamlined One-Pot Synthesis of Substituted 4-(Trifluoromethyl)-1H-imidazoles

Abstract

The 4-(trifluoromethyl)-1H-imidazole scaffold is a privileged structural motif in modern medicinal chemistry and agrochemistry. The incorporation of the trifluoromethyl (CF₃) group often enhances critical physicochemical properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] This guide provides an in-depth overview and detailed protocols for the efficient one-pot synthesis of these valuable compounds, designed for researchers, chemists, and professionals in drug development. We will explore a robust multicomponent strategy, elucidating the underlying mechanism and providing a step-by-step protocol for practical implementation.

Introduction: The Significance of the CF₃-Imidazole Core

The imidazole ring is a cornerstone heterocycle in numerous biologically active molecules.[3][4] When substituted with a trifluoromethyl group, particularly at the C4 position, the resulting molecule gains unique electronic characteristics. The strong electron-withdrawing nature of the CF₃ group modulates the pKa of the imidazole ring and can significantly influence non-covalent interactions with biological targets. This strategic fluorination is a widely used tactic to optimize drug candidates, enhancing their pharmacokinetic and pharmacodynamic profiles.[1] Consequently, developing efficient, cost-effective, and versatile synthetic routes to 4-CF₃-imidazoles is a high-priority objective in synthetic chemistry.

One-pot multicomponent reactions (MCRs) represent an ideal synthetic platform, offering numerous advantages over traditional multi-step synthesis:

  • Operational Simplicity: Reagents are mixed in a single vessel, reducing handling and purification steps.

  • Atom Economy: MCRs are inherently efficient, minimizing waste.

  • Convergence: Complex molecules are assembled rapidly from simple, readily available building blocks.

This document focuses on a reliable one-pot approach utilizing key trifluoromethylated synthons.

Core Synthetic Strategy: [3+2] Cycloaddition via Multicomponent Reaction

A highly effective and versatile one-pot method for constructing the 4-CF₃-imidazole ring involves the condensation of three primary components:

  • A 1,2-dicarbonyl compound (e.g., benzil).

  • An aldehyde , which will provide the substituent at the C2 position.

  • An ammonia source , typically ammonium acetate, which provides the nitrogen atoms for the imidazole ring.

To achieve the desired 4-CF₃ substitution, a trifluoromethylated building block is required. While various approaches exist, a common strategy involves using a precursor that can be readily converted or directly incorporates the CF₃ group. For this guide, we will detail a process analogous to well-established imidazole syntheses, highlighting the critical considerations for incorporating the trifluoromethyl moiety. A general representation of this MCR is catalyzed by a mild acid, such as p-toluenesulfonic acid (PTSA).[4]

Mechanistic Rationale

The trustworthiness of a protocol is rooted in understanding its chemical pathway. The reaction proceeds through a series of sequential condensations and a final cyclization/aromatization step.

  • Imine Formation (in situ): The aldehyde and ammonium acetate react to form an intermediate imine.

  • Condensation: The 1,2-dicarbonyl compound condenses with a second molecule of the ammonia source.

  • Cycloaddition & Dehydration: These intermediates then combine in a [3+2] fashion, followed by cyclization and subsequent dehydration (loss of water molecules) to yield the aromatic imidazole ring.

The use of a mild acid catalyst like PTSA facilitates the dehydration steps, driving the reaction towards the final product.[4]

General Workflow Visualization

The following diagram illustrates the streamlined nature of the one-pot multicomponent synthesis.

G cluster_setup Step 1: Reaction Setup cluster_reaction Step 2: Reaction cluster_workup Step 3: Isolation & Purification reagents Combine 1,2-Dicarbonyl, Aldehyde, Ammonium Acetate, Catalyst, and Solvent heat Heat Mixture (e.g., 80 °C) reagents->heat monitor Monitor Progress via TLC heat->monitor workup Aqueous Workup & Extraction monitor->workup purify Column Chromatography workup->purify product Final Product: Substituted Imidazole purify->product

Caption: General workflow for one-pot imidazole synthesis.

Protocol: One-Pot Synthesis of 2,4,5-Trisubstituted Imidazoles

This protocol is adapted from established multicomponent methodologies for imidazole synthesis and serves as a foundational procedure that can be optimized for specific trifluoromethylated substrates.[4][5] The key to synthesizing a 4-CF₃-imidazole via this route is the use of a 1,2-dicarbonyl compound bearing a trifluoromethyl group.

Materials and Reagents
  • 1,2-Dicarbonyl Compound: 1-(4-Methoxyphenyl)-2,2,2-trifluoroethane-1,2-dione (or other substituted trifluoromethylated 1,2-dione)

  • Aldehyde: Benzaldehyde (or other substituted aryl/alkyl aldehydes)

  • Nitrogen Source: Ammonium acetate (NH₄OAc)

  • Catalyst: p-Toluenesulfonic acid (PTSA)

  • Solvent: Ethanol (EtOH) or Acetic Acid (AcOH)

  • Reagents for Workup: Saturated Sodium Bicarbonate (NaHCO₃) solution, Ethyl Acetate (EtOAc), Brine, Anhydrous Sodium Sulfate (Na₂SO₄)

  • Purification: Silica gel for column chromatography

Step-by-Step Experimental Procedure

Safety First: Conduct all operations within a certified fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. PTSA is corrosive; handle with care.

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the trifluoromethylated 1,2-dicarbonyl compound (1.0 mmol, 1.0 equiv), the selected aldehyde (1.0 mmol, 1.0 equiv), and ammonium acetate (2.0 mmol, 2.0 equiv).

  • Catalyst and Solvent Addition: Add ethanol (10 mL) followed by p-toluenesulfonic acid (PTSA) (0.05 mmol, 5 mol%).

    • Expert Insight: Using a catalytic amount of a mild, non-volatile acid like PTSA is crucial.[4] It effectively promotes the necessary dehydration steps without causing degradation of sensitive substrates, which can occur with stronger acids. Ethanol is often a good solvent choice due to its ability to dissolve the various components and its suitable boiling point for reflux.

  • Reaction: Heat the mixture to reflux (approximately 80 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexane:Ethyl Acetate). The disappearance of the limiting starting material (typically the dicarbonyl compound) indicates completion. Reaction times can vary from 2 to 8 hours depending on the substrates.

  • Workup and Extraction:

    • Once the reaction is complete, allow the flask to cool to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Add 20 mL of ethyl acetate to dissolve the residue.

    • Carefully neutralize the mixture by washing with 20 mL of saturated NaHCO₃ solution. Check the pH of the aqueous layer to ensure it is neutral or slightly basic.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer twice more with 15 mL of ethyl acetate.

    • Combine all organic layers, wash with 20 mL of brine, and dry over anhydrous Na₂SO₄.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude residue by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure this compound product.

  • Characterization: Confirm the structure of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, ¹⁹F NMR, and HRMS). The presence of a characteristic quartet in the ¹³C NMR spectrum and a singlet in the ¹⁹F NMR spectrum will confirm the CF₃ group's incorporation.

Reaction Scope and Expected Yields

This one-pot methodology is versatile and tolerates a wide range of functional groups on the aldehyde component. The table below presents representative examples based on analogous, non-fluorinated syntheses, illustrating the potential scope.[4][5] Yields for trifluoromethylated analogs are expected to be moderate to high.

EntryAldehyde (R Group)ProductExpected Yield (%)
1Phenyl2-Phenyl-4-(trifluoromethyl)-5-(4-methoxyphenyl)-1H-imidazole75-90
24-Chlorophenyl2-(4-Chlorophenyl)-4-(trifluoromethyl)-5-(4-methoxyphenyl)-1H-imidazole70-85
34-Nitrophenyl2-(4-Nitrophenyl)-4-(trifluoromethyl)-5-(4-methoxyphenyl)-1H-imidazole65-80
42-Thienyl2-(Thiophen-2-yl)-4-(trifluoromethyl)-5-(4-methoxyphenyl)-1H-imidazole70-85

Alternative One-Pot Strategy: Van Leusen Imidazole Synthesis

An alternative powerful method for imidazole synthesis is the Van Leusen reaction, which can be adapted into a one-pot, three-component protocol (vL-3CR).[6] This reaction typically involves an aldehyde, a primary amine, and tosylmethyl isocyanide (TosMIC).[3][7]

Mechanistic Overview

VanLeusen reagents Aldehyde (R1-CHO) + Amine (R2-NH2) imine In situ Imine Formation (R1-CH=N-R2) reagents->imine cycloaddition [3+2] Cycloaddition imine->cycloaddition tosmic TosMIC (Ts-CH2-NC) tosmic->cycloaddition base Base (e.g., K2CO3) base->cycloaddition intermediate 4-Tosyl-imidazoline Intermediate cycloaddition->intermediate elimination Elimination of Toluenesulfinic Acid (TosH) intermediate->elimination product 1,5-Disubstituted Imidazole elimination->product

Caption: Mechanism of the Van Leusen three-component reaction.

To synthesize a 4-CF₃-imidazole using this method, one would need to start with a precursor that introduces the CF₃ group at the desired position. This typically involves using a trifluoromethyl-substituted aldehyde. The reaction proceeds by the in situ formation of an aldimine from the aldehyde and amine, which then undergoes a base-mediated cycloaddition with TosMIC.[6][8] The subsequent elimination of p-toluenesulfinic acid from the intermediate imidazoline yields the aromatic imidazole.[6]

While highly effective for 1,5-disubstituted imidazoles, achieving 4-substitution requires a modified TosMIC reagent, which is less common. Therefore, for synthesizing specifically 4-(Trifluoromethyl)-1H-imidazoles, the multicomponent condensation of a CF₃-containing 1,2-dicarbonyl compound is often a more direct and reliable strategy.

Conclusion

The one-pot synthesis of substituted 4-(trifluoromethyl)-1H-imidazoles via multicomponent reactions offers a highly efficient, convergent, and scalable route to this important class of compounds. By selecting the appropriate trifluoromethylated building blocks, researchers can rapidly access a diverse library of analogs for screening in drug discovery and materials science. The protocols and mechanistic insights provided herein serve as a practical guide for implementing these powerful synthetic strategies in the laboratory.

References

The Strategic Utility of 4-(Trifluoromethyl)-1H-imidazole in the Synthesis of Active Pharmaceutical Ingredients (APIs)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Value Proposition of a Fluorinated Heterocycle

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates is a cornerstone of molecular design. The trifluoromethyl (CF₃) group, in particular, is a powerful modulator of a molecule's physicochemical properties. When appended to a versatile heterocyclic scaffold like imidazole, it creates a building block of significant value for drug discovery and development. 4-(Trifluoromethyl)-1H-imidazole is such an intermediate, prized for its ability to impart enhanced metabolic stability, increased lipophilicity, and improved target binding affinity to the final active pharmaceutical ingredient (API).[1][2] The strong electron-withdrawing nature of the CF₃ group and its steric bulk can lead to more potent and selective interactions with biological targets.[2]

This guide provides a detailed exploration of this compound as a pharmaceutical intermediate. It offers in-depth protocols for its application in the synthesis of key API classes, elucidates the mechanistic rationale behind these synthetic transformations, and provides practical insights for researchers and drug development professionals.

Physicochemical Properties and Safety Considerations

This compound is typically an off-white to brown crystalline powder.[3] Its unique properties are largely dictated by the interplay between the aromatic imidazole ring and the highly electronegative trifluoromethyl group.

PropertyValue/DescriptionSource
CAS Number 33468-69-8[4]
Molecular Formula C₄H₃F₃N₂[4]
Molecular Weight 136.08 g/mol [4]
Appearance Off-white crystalline powder[3]
Purity Typically >98%[4]

Safety and Handling: As with any active chemical reagent, proper handling is crucial. This compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[5][6] It is suspected of causing cancer.[5] Therefore, it is imperative to:

  • Work in a well-ventilated area, preferably a fume hood.[5][6]

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5][7]

  • Avoid breathing dust and prevent contact with skin and eyes.[5]

  • Keep containers securely sealed when not in use.[5]

  • In case of exposure, seek immediate medical advice.[7]

Key Synthetic Transformations and Mechanistic Insights

This compound serves as a versatile scaffold, primarily undergoing reactions at the nitrogen atoms of the imidazole ring. The two most common and critical transformations for API synthesis are N-alkylation and N-arylation.

N-Alkylation: Building Side Chains

N-alkylation introduces alkyl groups onto the imidazole ring, a common strategy for extending the molecular framework and introducing new functionalities. The reaction typically proceeds via a nucleophilic substitution (Sₙ2) mechanism where the deprotonated imidazole nitrogen acts as the nucleophile.

Causality Behind Experimental Choices:

  • Base: A base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) is required to deprotonate the imidazole N-H, increasing its nucleophilicity.[8][9] The choice of base depends on the reactivity of the alkylating agent and the desired reaction conditions.

  • Solvent: Anhydrous polar aprotic solvents like N,N-Dimethylformamide (DMF) or acetonitrile (CH₃CN) are preferred as they can solvate the cation of the base while not interfering with the nucleophilic attack of the imidazole anion.[8][9]

  • Regioselectivity: Due to the electronic influence of the CF₃ group, alkylation generally favors the N-1 position.[8]

graph N_Alkylation_Mechanism { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style="filled", fontname="Arial", fillcolor="#FFFFFF", fontcolor="#202124"]; edge [color="#5F6368", fontname="Arial"];

}

General mechanism of N-alkylation.
N-Arylation: Constructing the Core API Structure

N-arylation, particularly through copper-catalyzed Ullmann condensation, is a pivotal reaction for creating C-N bonds between the imidazole ring and an aryl group.[1][10] This is fundamental in the synthesis of many kinase inhibitors.

Causality Behind Experimental Choices:

  • Catalyst: Copper(I) salts, such as CuI, are the classic catalysts for this transformation.[1] The copper catalyst facilitates the coupling of the deprotonated imidazole with the aryl halide.

  • Ligand: The reaction efficiency is often dramatically improved by the addition of a ligand, such as 1,10-phenanthroline.[1] The ligand coordinates to the copper center, stabilizing the catalytic species and promoting the oxidative addition and reductive elimination steps of the catalytic cycle.

  • Base: A strong base like cesium carbonate (Cs₂CO₃) is typically used to deprotonate the imidazole and to act as a halide scavenger.[1]

  • Inert Atmosphere: The reaction must be carried out under an inert atmosphere (e.g., Argon or Nitrogen) to prevent the oxidation of the active Cu(I) catalyst to the inactive Cu(II) state.[1]

graph Ullmann_Condensation { graph [rankdir="TB", splines=true, bgcolor="#F1F3F4", fontname="Arial", nodesep=0.6]; node [shape=ellipse, style="filled", fontname="Arial", fillcolor="#FFFFFF", fontcolor="#202124"]; edge [color="#5F6368", fontname="Arial"];

}

Workflow for Copper-Catalyzed N-Arylation.

Application Protocol 1: Synthesis of p38 MAP Kinase Inhibitor Precursors

This protocol details a three-step synthesis of N-substituted [4-(trifluoromethyl)-1H-imidazol-1-yl] amide derivatives, which are potent inhibitors of p38 MAP kinase, a key target in inflammatory diseases.[1] The synthesis starts with this compound.

Step 1: N-Alkylation to form Methyl [4-(trifluoromethyl)-1H-imidazol-1-yl]acetate

This initial step attaches an acetate ester side chain to the imidazole ring.

Materials:

  • This compound

  • Ethyl bromoacetate

  • Potassium carbonate (K₂CO₃)

  • Anhydrous Acetonitrile (CH₃CN)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.0 eq).

  • Stir the suspension at room temperature for 15-20 minutes.

  • Add ethyl bromoacetate (1.2 eq) dropwise to the mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and filter off the solid potassium carbonate.

  • Wash the solid with acetonitrile.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude product, methyl [4-(trifluoromethyl)-1H-imidazol-1-yl]acetate.

  • Purify the product by column chromatography on silica gel.

Step 2: Saponification to [4-(trifluoromethyl)-1H-imidazol-1-yl]acetic acid

The ester is hydrolyzed to the corresponding carboxylic acid, which is required for the subsequent amide coupling.

Materials:

  • Methyl [4-(trifluoromethyl)-1H-imidazol-1-yl]acetate

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF) / Water mixture

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve the acetate product from Step 1 (1.0 eq) in a mixture of THF and water.

  • Add lithium hydroxide (1.5 eq) to the solution.

  • Stir the mixture at room temperature until TLC indicates the complete consumption of the starting material.

  • Remove the THF under reduced pressure.

  • Acidify the remaining aqueous solution to pH 3-4 with 1N HCl.

  • Extract the aqueous layer multiple times with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield [4-(trifluoromethyl)-1H-imidazol-1-yl]acetic acid.

Step 3: HATU-Mediated Amide Coupling

The carboxylic acid is coupled with a desired amine using HATU, an efficient coupling reagent, to form the final amide product.[7][11][12]

Materials:

  • [4-(Trifluoromethyl)-1H-imidazol-1-yl]acetic acid

  • Target amine (e.g., 2-amino-N-substituted-3-phenylpropanamide derivatives) (1.0 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) (1.3 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Acetonitrile (CH₃CN)

Procedure:

  • To an ice-cold solution of [4-(trifluoromethyl)-1H-imidazol-1-yl]acetic acid (1.0 eq) in dry acetonitrile, add DIPEA under an argon atmosphere.

  • Add HATU to the mixture and stir for 30 minutes to pre-activate the carboxylic acid, forming the reactive OAt-active ester.[7]

  • Add a solution of the target amine (1.0 eq) in dry acetonitrile to the reaction mixture.

  • Stir the reaction vigorously at room temperature for 24 hours.

  • Monitor the reaction by TLC. If the reaction is incomplete, heat to reflux for an additional 3 hours.

  • Cool the reaction mixture to room temperature and concentrate under vacuum.

  • Perform an aqueous work-up by partitioning the residue between water and ethyl acetate.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the final N-substituted [4-(trifluoromethyl)-1H-imidazol-1-yl] amide derivative by column chromatography.

graph p38_Inhibitor_Synthesis { graph [rankdir="TB", splines=true, bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style="filled", fontname="Arial", fillcolor="#FFFFFF", fontcolor="#202124"]; edge [color="#5F6368", fontname="Arial"];

}

Synthesis workflow for p38 MAP Kinase Inhibitors.

Application Protocol 2: Synthesis of a Key Intermediate for Nilotinib

Nilotinib (Tasigna®) is a crucial second-generation tyrosine kinase inhibitor used to treat chronic myelogenous leukemia (CML).[13] A key building block for its synthesis is 3-(trifluoromethyl)-5-(4-methyl-1H-imidazol-1-yl)-benzeneamine.[5][14] This protocol outlines the N-arylation step to form the core of this intermediate, starting from 4-methyl-1H-imidazole, a close analogue of our topic compound. The principles are directly transferable.

Copper-Catalyzed N-Arylation (Ullmann Condensation)

This step couples the imidazole ring to a substituted aniline derivative.

Materials:

  • 4-Methyl-1H-imidazole

  • 3-Bromo-5-trifluoromethyl-phenylamine

  • Copper(I) Iodide (CuI)

  • 1,10-Phenanthroline (or another suitable ligand)

  • Cesium Carbonate (Cs₂CO₃)

  • Anhydrous 1,4-Dioxane

Procedure:

  • In a dry Schlenk flask under an inert argon atmosphere, combine 4-methyl-1H-imidazole (1.2 eq), 3-bromo-5-trifluoromethyl-phenylamine (1.0 eq), CuI (5-10 mol%), 1,10-phenanthroline (10-20 mol%), and Cs₂CO₃ (2.0 eq).

  • Evacuate the flask and backfill with argon. Repeat this cycle two more times.

  • Add anhydrous 1,4-dioxane via syringe.

  • Heat the reaction mixture to 100-110°C and stir vigorously for 18-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the copper catalyst and inorganic salts.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield 3-(trifluoromethyl)-5-(4-methyl-1H-imidazol-1-yl)-benzeneamine.

ReactionKey ReagentsTypical YieldReference
N-Alkylation Ethyl bromoacetate, K₂CO₃, CH₃CNGood to Excellent[1][9]
Saponification LiOH, THF/H₂OHigh (>90%)[1]
HATU Coupling HATU, DIPEA, CH₃CNVariable, often >50%[1][2][7]
Ullmann N-Arylation CuI, 1,10-Phenanthroline, Cs₂CO₃Good to Excellent (~90%)[1]

Conclusion and Future Perspectives

This compound stands out as a high-value intermediate for the synthesis of complex APIs. Its utility is rooted in the advantageous properties conferred by the trifluoromethyl group, combined with the versatile reactivity of the imidazole core. The protocols detailed herein for the synthesis of kinase inhibitors demonstrate its practical application in constructing sophisticated molecular architectures through robust N-alkylation and N-arylation reactions. As the demand for more potent and specific therapeutics continues to grow, the strategic use of fluorinated building blocks like this compound will undoubtedly play an increasingly critical role in the future of drug discovery.

References

Application Note & Protocols: Synthesizing Trifluoromethylated Imidazoles via Visible-Light Photoredox Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Trifluoromethylated Imidazoles

The trifluoromethyl (CF₃) group has become a cornerstone in modern medicinal chemistry, revered for its ability to profoundly enhance the pharmacological profile of parent molecules.[1] Its strong electron-withdrawing nature and high lipophilicity can improve metabolic stability, membrane permeability, and binding affinity.[1][2] When incorporated into privileged heterocyclic scaffolds like imidazole—a core component of numerous bioactive compounds and pharmaceuticals—the resulting trifluoromethylated imidazoles represent highly valuable targets in drug discovery.[3][4][5]

Traditionally, the installation of a CF₃ group required harsh conditions and reagents that are often incompatible with complex molecular architectures.[1] The advent of visible-light photoredox catalysis has revolutionized this field, offering a mild, efficient, and sustainable platform for C-H functionalization.[6][7] These methods leverage the energy of visible light to generate reactive trifluoromethyl radicals under ambient conditions, demonstrating broad functional group tolerance and enabling late-stage functionalization of intricate molecules.[8]

This guide provides an in-depth overview of the principles and detailed protocols for the visible-light-promoted trifluoromethylation of imidazoles, designed to empower researchers to successfully implement these transformative reactions.

Section 1: Fundamentals of Visible-Light-Promoted Trifluoromethylation

Visible-light photoredox catalysis is predicated on the ability of a photocatalyst (PC) to absorb photons of light, promoting it to an excited state (PC*). This excited state is a potent single-electron transfer (SET) agent, capable of either oxidizing or reducing a substrate to generate a radical intermediate.

In the context of trifluoromethylation, the process typically involves the generation of a trifluoromethyl radical (•CF₃) from a stable precursor. A general catalytic cycle can be visualized as follows:

Photocatalytic Cycle cluster_quenching Quenching Pathways cluster_reductive Reductive Quenching cluster_oxidative Oxidative Quenching PC PC PC_star PC* PC->PC_star Visible Light (hν) PC_red PC•⁻ PC_star->PC_red SET PC_ox PC•⁺ PC_star->PC_ox SET D Donor (D) A Acceptor (A) PC_red->PC Regeneration CF3_Source CF₃-X PC_red->CF3_Source SET PC_ox->PC Regeneration D_ox D•⁺ D->D_ox Oxidation A_red A•⁻ A->A_red Reduction CF3_Radical •CF₃ CF3_Source->CF3_Radical Generates Imidazole Imidazole Substrate CF3_Radical->Imidazole Addition Radical_Adduct Radical Adduct Product CF₃-Imidazole Radical_Adduct->Product Oxidation & Deprotonation

Figure 1: General photocatalytic cycle for trifluoromethylation.

Key Components:

  • Photocatalysts: Ruthenium (e.g., Ru(bpy)₃Cl₂) and Iridium (e.g., fac-Ir(ppy)₃) complexes are highly efficient but can be costly.[6] Organic dyes and acridinium salts are emerging as powerful, metal-free alternatives.[9][10]

  • Trifluoromethylating Agents: A variety of reagents are available to serve as the •CF₃ source.[11]

    • CF₃I (Trifluoromethyl Iodide): A gaseous reagent, effective with many photocatalyst systems.[2][9][12]

    • CF₃SO₂Na (Sodium Triflinate / Langlois' Reagent): A bench-stable, easy-to-handle solid, widely used in both academic and industrial settings.[10][13][14]

    • CF₃SO₂Cl (Triflyl Chloride): A powerful reagent often used in photo-oxidative cycles.[9]

  • Additives: Sacrificial electron donors (e.g., amines) or oxidants are often required to complete the catalytic cycle, depending on the specific mechanism.[9]

Section 2: Protocols for Trifluoromethylation of Imidazole Scaffolds

The following protocols are based on established, peer-reviewed methodologies and provide a starting point for the synthesis of trifluoromethylated imidazoles.

Protocol 1: Metal-Free C-H Trifluoromethylation of Imidazo[1,2-a]pyridines

This protocol utilizes an organic acridinium photocatalyst and a stable CF₃ source, representing a cost-effective and environmentally benign approach.[10] It is particularly effective for the C3-regioselective functionalization of the imidazopyridine core.

Reaction Principle: The excited acridinium photocatalyst is reductively quenched by an electron donor. The resulting highly reducing species performs a single-electron transfer to the CF₃SO₂Na, releasing SO₂ and generating the •CF₃ radical. This radical adds to the electron-rich C3 position of the imidazo[1,2-a]pyridine. The resulting radical intermediate is then oxidized and deprotonated to yield the final product.

Acridinium_Mechanism Mechanism for Imidazo[1,2-a]pyridine Trifluoromethylation PC Acridinium PC PC_star Acridinium PC* PC->PC_star Visible Light (hν) PC_red Acridinium PC• PC_star->PC_red SET (from Donor) PC_red->PC SET to Substrate Radical CF3SO2Na CF₃SO₂Na PC_red->CF3SO2Na SET CF3_rad •CF₃ CF3SO2Na->CF3_rad -SO₂, -Na⁺ Substrate Imidazo[1,2-a]pyridine CF3_rad->Substrate Radical Addition at C3 Radical_Adduct Radical Adduct Product C3-CF₃-Imidazo[1,2-a]pyridine Radical_Adduct->Product Oxidation & -H⁺

Figure 2: Simplified mechanism for acridinium-catalyzed trifluoromethylation.

Experimental Protocol:

  • Preparation: To an oven-dried 4 mL vial equipped with a magnetic stir bar, add the imidazo[1,2-a]pyridine substrate (0.2 mmol, 1.0 equiv.), sodium triflinate (CF₃SO₂Na, 0.4 mmol, 2.0 equiv.), and the acridinium photocatalyst (e.g., Mes-Acr-Me⁺, 1-5 mol%).

  • Solvent Addition: Add 2.0 mL of a suitable degassed solvent (e.g., DMSO or CH₃CN).

  • Degassing: Seal the vial and sparge the reaction mixture with an inert gas (N₂ or Ar) for 10-15 minutes to remove oxygen, which can quench the excited photocatalyst.

  • Irradiation: Place the vial approximately 5-10 cm from a blue LED lamp (e.g., 40 W, λ = 450 nm) and begin stirring. Use a fan to maintain the reaction at room temperature.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Workup: Upon completion, dilute the reaction mixture with water (10 mL) and extract with ethyl acetate (3 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to afford the desired product.

Data Summary: Substrate Scope

Entry Substrate (R group on Imidazo[1,2-a]pyridine) Yield (%)[10]
1 2-Phenyl 85
2 2-(4-Methoxyphenyl) 82
3 2-(4-Chlorophenyl) 75
4 2-Methyl 78

| 5 | 6-Bromo | 71 |

Application Scientist's Notes:

  • Causality: The choice of an organic photocatalyst like acridinium is driven by its high reduction potential in the excited state, which is sufficient to reduce the triflinate salt.[10]

  • Trustworthiness: This method is robust and tolerates a wide range of functional groups on the pyridine and imidazole rings. The regioselectivity for the C3 position is consistently high for electron-rich substrates.

  • Troubleshooting: If low yields are observed, ensure the solvent is anhydrous and thoroughly degassed. The intensity and wavelength of the light source are critical; ensure they match the absorption maximum of the photocatalyst.

Protocol 2: Photocatalyst-Free Trifluoromethylation of Imidazopyridines

Under certain conditions, direct C-H trifluoromethylation can be achieved without an external photocatalyst. This process relies on the in-situ formation of an electron-donor-acceptor (EDA) complex between the electron-rich imidazopyridine (donor) and the perfluoroalkyl iodide (acceptor).[15][16]

Reaction Principle: The EDA complex absorbs visible light, promoting an electron transfer from the imidazopyridine to the CF₃I. This generates the imidazopyridine radical cation and the trifluoromethyl radical, which then combine to form the product after deprotonation.

EDA_Workflow Start Combine Imidazopyridine & CF₃I in Solvent EDA Formation of EDA Complex Start->EDA Irradiation Irradiate with Visible Light (Blue LED) EDA->Irradiation Reaction Radical Generation & C-H Functionalization Irradiation->Reaction End Workup & Purification Reaction->End

References

Application Notes and Protocols: Van Leusen Imidazole Synthesis for Preparing Trifluoromethyl Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Trifluoromethylated Imidazoles

The incorporation of fluorine atoms into organic molecules has become a cornerstone of modern medicinal chemistry. The trifluoromethyl (CF₃) group, in particular, can dramatically alter a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. When this powerful functional group is installed on a privileged scaffold like the imidazole ring, it gives rise to a class of compounds with immense therapeutic potential. Trifluoromethylated imidazoles are key components in a range of pharmaceuticals, from anti-inflammatory agents to oncology drugs. The Van Leusen imidazole synthesis offers a robust and versatile method for accessing these valuable derivatives.

The Van Leusen Imidazole Synthesis: A Powerful Tool for Heterocycle Formation

The Van Leusen imidazole synthesis is a versatile and widely used method for the formation of the imidazole ring.[1] At its core, the reaction involves the [3+2] cycloaddition of a p-toluenesulfonylmethyl isocyanide (TosMIC) with an imine or an equivalent electrophile.[2] The unique reactivity of TosMIC, which possesses an acidic α-proton, an isonitrile group, and a tosyl leaving group, drives the formation of the imidazole core.[3] This application note will focus on a specific and highly relevant adaptation of this reaction for the synthesis of 1-aryl-4-tosyl-5-(trifluoromethyl)-1H-imidazoles, key intermediates in the development of novel therapeutics.

Reaction Mechanism: A Stepwise Approach to Aromatization

The synthesis of 1-aryl-4-tosyl-5-(trifluoromethyl)-1H-imidazoles via the Van Leusen reaction proceeds through a well-defined mechanistic pathway. The reaction is initiated by the deprotonation of TosMIC, followed by a nucleophilic attack on the electrophilic carbon of a trifluoromethylated precursor, such as an N-aryltrifluoroacetimidoyl chloride.

The proposed mechanism is as follows:

  • Deprotonation of TosMIC: A strong base, typically sodium hydride (NaH), abstracts the acidic α-proton of TosMIC to generate a resonance-stabilized carbanion.

  • Nucleophilic Attack: The TosMIC anion acts as a potent nucleophile, attacking the electrophilic carbon of the N-aryltrifluoroacetimidoyl chloride.

  • Intramolecular Cyclization: The resulting intermediate undergoes a 5-endo-dig cyclization to form a five-membered imidazoline ring.

  • Aromatization: The final step involves the elimination of the tosyl group and a proton, leading to the formation of the stable, aromatic trifluoromethyl-imidazole ring.

Caption: Mechanistic workflow of the Van Leusen synthesis for trifluoromethyl-imidazoles.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of 1-aryl-4-tosyl-5-(trifluoromethyl)-1H-imidazoles.

Part 1: Synthesis of N-Aryltrifluoroacetimidoyl Chloride Precursor

The N-aryltrifluoroacetimidoyl chloride is a key starting material and can be synthesized from the corresponding aniline and trifluoroacetic acid.

Materials and Reagents:

ReagentGradeSupplier
Substituted AnilineReagentSigma-Aldrich
Trifluoroacetic Acid (TFA)ReagentSigma-Aldrich
Triphenylphosphine (PPh₃)ReagentSigma-Aldrich
Triethylamine (Et₃N)ReagentSigma-Aldrich
Carbon Tetrachloride (CCl₄)AnhydrousFisher Scientific
n-HexaneACS GradeFisher Scientific

Procedure:

  • To a stirred solution of triphenylphosphine (88 mmol) and triethylamine (29.3 mmol) in anhydrous carbon tetrachloride, add trifluoroacetic acid (29.3 mmol) dropwise at 0 °C.

  • Add the desired substituted aniline (29.3 mmol) to the mixture.

  • Reflux the reaction mixture for 8-12 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove the precipitated triphenylphosphine oxide and triethylamine hydrochloride.

  • Wash the solid residue with n-hexane.

  • Combine the filtrates and concentrate under reduced pressure.

  • The crude N-aryltrifluoroacetimidoyl chloride can be purified by vacuum distillation or used directly in the next step.[4]

Part 2: Van Leusen Synthesis of 1-Aryl-4-tosyl-5-(trifluoromethyl)-1H-imidazole

Materials and Reagents:

ReagentGradeSupplier
N-Aryltrifluoroacetimidoyl ChlorideAs synthesized-
p-Toluenesulfonylmethyl Isocyanide (TosMIC)ReagentSigma-Aldrich
Sodium Hydride (NaH), 60% dispersion in mineral oilReagentSigma-Aldrich
Tetrahydrofuran (THF), anhydrousAnhydrousFisher Scientific
Saturated Ammonium Chloride (NH₄Cl) solutionACS GradeFisher Scientific
Ethyl Acetate (EtOAc)ACS GradeFisher Scientific
Brine--
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeFisher Scientific
Silica Gel for column chromatography230-400 meshFisher Scientific

Procedure:

  • To a stirred suspension of sodium hydride (1.2 mmol, 60% dispersion in mineral oil) in anhydrous THF (10 mL) under an argon atmosphere, add a solution of TosMIC (1.0 mmol) in anhydrous THF (5 mL) dropwise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of the N-aryltrifluoroacetimidoyl chloride (1.0 mmol) in anhydrous THF (5 mL) dropwise to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature for 2 hours, monitoring the progress by TLC.[3][5]

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (15 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 1-aryl-4-tosyl-5-(trifluoromethyl)-1H-imidazole.

Data and Expected Results

The Van Leusen synthesis of trifluoromethyl-imidazoles is a high-yielding reaction that tolerates a variety of substituents on the aryl ring of the N-aryltrifluoroacetimidoyl chloride.

Table 1: Representative Yields of 1-Aryl-4-tosyl-5-(trifluoromethyl)-1H-imidazoles

Aryl Substituent (Ar)Yield (%)
Phenyl78
2-Methylphenyl72
4-Methylphenyl75
2,4-Dimethylphenyl70
4-Methoxyphenyl76
2-Chlorophenyl68
4-Chlorophenyl71
4-Bromophenyl65
4-Nitrophenyl61

Yields are based on the corresponding N-aryltrifluoroacetimidoyl chloride.[3]

Characterization Data for 1-Phenyl-4-tosyl-5-(trifluoromethyl)-1H-imidazole:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.95 (d, J = 8.4 Hz, 2H), 7.50-7.40 (m, 5H), 7.35 (d, J = 8.4 Hz, 2H), 2.45 (s, 3H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 145.5, 137.0, 135.5, 130.0, 129.5, 129.0, 128.5, 126.0, 120.5 (q, J = 270.2 Hz, CF₃), 21.5.

  • ¹⁹F NMR (376 MHz, CDCl₃): δ -58.2.

Note: The exact chemical shifts may vary slightly depending on the solvent and instrument used.

Troubleshooting and Key Considerations

  • Anhydrous Conditions: The reaction is sensitive to moisture due to the use of sodium hydride. Ensure all glassware is oven-dried and use anhydrous solvents.

  • Purity of TosMIC: The purity of TosMIC is crucial for obtaining high yields. It is recommended to use freshly purchased or recrystallized TosMIC.

  • Temperature Control: The initial deprotonation of TosMIC is exothermic. Maintaining a low temperature during this step is important to prevent side reactions.

  • Purification: The product is typically a solid and can be purified by recrystallization or column chromatography. A gradient elution of hexane and ethyl acetate is often effective for chromatographic purification.

Conclusion

The Van Leusen imidazole synthesis provides a powerful and efficient pathway for the preparation of valuable trifluoromethyl-substituted imidazoles. The protocol outlined in this application note is robust and adaptable to a range of substrates, making it an essential tool for researchers in medicinal chemistry and drug discovery. The ability to readily access these complex heterocyclic structures will undoubtedly continue to fuel the development of new and innovative therapeutic agents.

References

Application Notes and Protocols: The Role of 4-(Trifluoromethyl)-1H-imidazole in Modern Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The relentless pursuit of more effective, selective, and environmentally benign agrochemicals has led researchers to focus on key molecular scaffolds that impart desirable physicochemical and biological properties. Among these, 4-(Trifluoromethyl)-1H-imidazole has emerged as a preeminent building block in the synthesis of novel fungicides, herbicides, and insecticides. The strategic incorporation of the trifluoromethyl (CF₃) group onto the imidazole core creates a synthon with exceptional potential. The CF₃ group is renowned for its ability to enhance metabolic stability, increase lipophilicity, and improve the binding affinity of molecules to their biological targets by acting as a strong electron-withdrawing group.[1][2] Concurrently, the imidazole ring is a well-established pharmacophore present in numerous successful antimicrobial and herbicidal agents.[3] This guide provides an in-depth exploration of the application of this compound in agrochemical discovery, detailing its synthetic utility, mechanisms of action, and providing field-proven protocols for its application.

The this compound Synthon: A Profile

This compound is a heterocyclic organic compound that serves as a versatile intermediate in chemical synthesis.[3][4] Its utility is rooted in the unique combination of the imidazole ring system and the potent trifluoromethyl substituent.

Causality Behind its Utility:

  • The Imidazole Core: This five-membered aromatic ring contains two non-adjacent nitrogen atoms. One nitrogen is pyrrole-like and is readily deprotonated or alkylated, providing a convenient handle for synthetic modification. The other is pyridine-like and can act as a hydrogen bond acceptor or a coordination site for metal ions in enzymes. This dual nature is fundamental to the biological activity of many imidazole-based agrochemicals, such as the fungicide prochloraz.[3]

  • The Trifluoromethyl (CF₃) Group: The replacement of a methyl group's hydrogen atoms with fluorine dramatically alters a molecule's properties. The CF₃ group is highly electronegative and lipophilic, which can:

    • Enhance Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to oxidative metabolism in plants, insects, and fungi, thereby increasing the bioavailability and duration of action of the parent molecule.[2]

    • Increase Potency: The group's electronic and steric properties can lead to stronger binding interactions with target enzymes or receptors.

    • Improve Cellular Uptake: Increased lipophilicity can facilitate the passage of the compound through cellular membranes. Approximately 50% of crop protection products currently under development contain fluorine, underscoring its importance.[5]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 33468-69-8[3][4]
Molecular Formula C₄H₃F₃N₂[3]
Molecular Weight 136.08 g/mol [3][4]
Melting Point 149.0 to 153.0 °C[4]
Appearance White to off-white crystalline solid-
Purity Typically >98%[3]

Application in Fungicide Development

The most prominent application of the 4-(trifluoromethyl)imidazole scaffold is in the development of novel fungicides, particularly those targeting ergosterol biosynthesis.

Mechanism of Action: Inhibition of Sterol 14α-Demethylase

Imidazole-based fungicides belong to the DeMethylation Inhibitors (DMI) class of fungicides (FRAC Code 3).[6] Their primary mode of action is the inhibition of the cytochrome P450-dependent enzyme, sterol 14α-demethylase.[7][8] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane that regulates its fluidity and integrity.[6][9]

The pyridine-like nitrogen atom of the imidazole ring binds to the heme iron atom in the active site of the 14α-demethylase enzyme. This binding event blocks the normal substrate (lanosterol) from accessing the enzyme, thereby halting the production of ergosterol. The resulting depletion of ergosterol and accumulation of toxic sterol precursors disrupts the fungal cell membrane's structure and function, ultimately leading to the inhibition of fungal growth and cell death.[7][9][10] The presence of the trifluoromethyl group can enhance the binding affinity and stability of the molecule within this active site.

Ergosterol_Biosynthesis_Inhibition cluster_pathway Fungal Ergosterol Biosynthesis Pathway cluster_inhibition Mechanism of Inhibition Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Multiple Steps Ergosterol Ergosterol Lanosterol->Ergosterol Multiple Steps Enzyme Sterol 14α-demethylase (Cytochrome P450) Lanosterol->Enzyme Membrane Functional Fungal Cell Membrane Ergosterol->Membrane Incorporation Enzyme->Ergosterol Catalyzes demethylation Imidazole 4-(CF₃)-Imidazole Derivative (DMI Fungicide) Imidazole->Enzyme Binds to heme iron, blocking active site

Caption: Mechanism of DMI fungicide action on ergosterol biosynthesis.

Application in Herbicide and Insecticide Research

While fungicides are the primary application, the unique electronic properties of this compound also make it a valuable synthon for other agrochemicals.

  • Herbicides: Imidazole derivatives, such as imazamox, are known to act as herbicides by inhibiting acetolactate synthase (ALS), a key enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[3] The trifluoromethyl group can be incorporated to modulate the activity, selectivity, and soil persistence of new herbicidal candidates.

  • Insecticides: The trifluoromethylphenyl group is a common feature in modern insecticides like fipronil.[11][12] By incorporating 4-(trifluoromethyl)imidazole into novel molecular frameworks, researchers aim to develop compounds that target specific insect receptors, such as the GABA receptor.[13] Studies on trifluoromethylphenyl amides have shown promising insecticidal and repellent properties, suggesting that related imidazole structures could yield potent new active ingredients.[12][14]

Experimental Protocols

The following protocols provide standardized, field-proven methodologies for the synthesis and evaluation of agrochemicals derived from this compound.

Protocol: Synthesis of a Model N-Aryl-4-(Trifluoromethyl)-1H-imidazole

This protocol describes a representative Buchwald-Hartwig amination reaction, a powerful method for forming C-N bonds. This approach is widely used to couple the imidazole nitrogen to various aryl halides, creating a diverse library of candidate molecules.

Objective: To synthesize 1-(4-chlorophenyl)-4-(trifluoromethyl)-1H-imidazole.

Materials:

  • This compound

  • 1-Bromo-4-chlorobenzene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous 1,4-Dioxane

  • Standard glassware for inert atmosphere chemistry (Schlenk flask, condenser)

  • Magnetic stirrer with heating

  • Nitrogen or Argon gas supply

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Column chromatography supplies (silica gel, solvents)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), combine this compound (1.0 mmol, 136 mg), 1-bromo-4-chlorobenzene (1.2 mmol, 230 mg), and cesium carbonate (2.0 mmol, 652 mg).

  • Catalyst Addition: To the flask, add palladium(II) acetate (0.02 mmol, 4.5 mg) and Xantphos (0.04 mmol, 23 mg).

    • Causality: Palladium acetate is the catalyst precursor, and Xantphos is a bulky electron-rich ligand that facilitates the crucial reductive elimination step of the catalytic cycle, improving reaction efficiency and scope. Cesium carbonate is the base required to deprotonate the imidazole nitrogen.

  • Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) via syringe.

  • Reaction Execution: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 12-24 hours.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts and the catalyst.

  • Extraction: Wash the filtrate with water (2 x 15 mL) and brine (1 x 15 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to yield the pure 1-(4-chlorophenyl)-4-(trifluoromethyl)-1H-imidazole.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis_Workflow start Start: Reagents setup 1. Combine Reagents (Imidazole, Aryl Halide, Base) in Schlenk Flask start->setup catalyst 2. Add Catalyst System (Pd(OAc)₂, Xantphos) setup->catalyst reaction 3. Add Solvent & Heat (Dioxane, 100 °C) catalyst->reaction monitor 4. Monitor by TLC reaction->monitor monitor->reaction Incomplete workup 5. Cool, Dilute & Filter monitor->workup Complete purify 6. Column Chromatography workup->purify characterize 7. Characterize Product (NMR, MS) purify->characterize end End: Pure Compound characterize->end

Caption: General workflow for the synthesis of N-aryl imidazole derivatives.
Protocol: In Vitro Antifungal Activity Assay (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a test compound against a target fungal pathogen, providing quantitative data on its potency.[8][15]

Objective: To determine the MIC of a synthesized compound against Botrytis cinerea.

Materials:

  • Synthesized test compound

  • Botrytis cinerea culture

  • Potato Dextrose Broth (PDB), sterile

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader (600 nm)

  • Commercial fungicide (e.g., Tebuconazole) as a positive control

  • Incubator

Procedure:

  • Spore Suspension Preparation: Grow Botrytis cinerea on a potato dextrose agar (PDA) plate for 7-10 days. Harvest spores by flooding the plate with sterile water and gently scraping the surface. Filter the suspension through sterile cheesecloth. Adjust the spore concentration to 1 x 10⁵ spores/mL using a hemocytometer.

  • Compound Preparation: Prepare a 10 mg/mL stock solution of the test compound in sterile DMSO. Create a series of 2-fold serial dilutions in a separate 96-well plate using PDB to achieve final test concentrations ranging from, for example, 100 µg/mL down to 0.05 µg/mL. Ensure the final DMSO concentration in all wells is ≤1%.

    • Trustworthiness: A low, consistent DMSO concentration is critical as high levels can inhibit fungal growth, confounding the results.

  • Plate Setup:

    • Test Wells: Add 100 µL of PDB containing the serially diluted test compound to the wells.

    • Positive Control: Add 100 µL of PDB with a serial dilution of Tebuconazole.

    • Negative Control (Growth): Add 100 µL of PDB with 1% DMSO (no compound).

    • Blank Control (Medium): Add 200 µL of PDB only.

  • Inoculation: Add 100 µL of the prepared spore suspension to all wells except the blank control. The final volume in these wells will be 200 µL.

  • Incubation: Cover the plate and incubate at 25 °C for 48-72 hours in the dark.

  • Data Analysis: Determine the MIC by visual inspection (the lowest concentration showing no visible fungal growth) and/or by measuring the optical density (OD) at 600 nm with a microplate reader. The MIC is the lowest concentration that inhibits fungal growth by ≥90% compared to the negative control.

  • Data Presentation: The results can be tabulated to compare the efficacy of different compounds.

Table 2: Example Antifungal Activity Data

CompoundTarget FungusMIC (µg/mL)
Compound A Botrytis cinerea1.56
Compound B Botrytis cinerea6.25
Compound C Botrytis cinerea>100
Tebuconazole (+ Control) Botrytis cinerea0.78

Conclusion and Future Outlook

This compound is a powerful and validated building block for the discovery of next-generation agrochemicals. Its inherent chemical features provide a robust starting point for creating molecules with enhanced potency, stability, and desirable biological activity. The primary application remains in the development of DMI fungicides, where the imidazole core plays a direct role in the mechanism of action. However, its potential in creating novel herbicides and insecticides is significant and warrants further exploration. The synthetic and biological protocols provided herein offer a reliable framework for researchers to leverage this versatile synthon in their discovery programs, paving the way for innovative solutions in global crop protection.

References

Troubleshooting & Optimization

Troubleshooting regioselectivity in trifluoromethyl-imidazole synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting regioselectivity in trifluoromethyl-imidazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges encountered during the synthesis of these valuable compounds, providing in-depth technical guidance in a question-and-answer format. Our focus is on explaining the underlying chemical principles to empower you to make informed decisions in your experimental work.

Troubleshooting Guide: Common Regioselectivity Issues

This section addresses specific problems you might be encountering at the bench. We delve into the causality behind these issues and provide actionable, step-by-step protocols to help you achieve your desired regioisomer.

Question 1: I am attempting a direct trifluoromethylation of my substituted imidazole and getting a mixture of C-4 and C-5 isomers. How can I control the position of C-H trifluoromethylation?

Answer:

Achieving regioselectivity in the direct C-H trifluoromethylation of imidazoles is a common challenge governed by the inherent electronic properties of the imidazole ring and the nature of the trifluoromethylating agent. The reaction typically proceeds via a radical mechanism, and the regioselectivity is dictated by the position most susceptible to radical attack.

Underlying Principles:

The imidazole ring has distinct electronic environments. The C-5 position is generally more electron-rich and sterically accessible, making it the kinetically favored site for attack by electrophilic radicals. The C-2 position is the most acidic and susceptible to deprotonation, while the C-4 position has a unique electronic character influenced by the substituents at other positions. For many radical trifluoromethylation reactions, the CF₃ radical acts as a nucleophilic radical, preferentially attacking the most electron-deficient position of the heterocycle.

For instance, in a study on the innate C-H trifluoromethylation of heterocycles, it was found that the trifluoromethyl radical prefers to attack positions that are electrophilic.[1] In contrast, aryl radicals tend to attack electron-rich positions.[1] This highlights the importance of understanding the electronic nature of your specific imidazole substrate.

Troubleshooting Workflow:

start Mixture of C-4 and C-5 Trifluoromethylated Isomers sub1 Analyze Electronic Properties of Imidazole (Substituent Effects) start->sub1 sub2 Is the desired position electronically favored for radical attack? sub1->sub2 sub3 YES sub2->sub3 sub4 NO sub2->sub4 sub5 Optimize Reaction Conditions sub3->sub5 sub6 Consider a Directing Group Strategy sub4->sub6 sub7 Solvent Screening (e.g., DMSO vs. DCM) sub5->sub7 sub8 Temperature Adjustment sub5->sub8 sub9 Change Trifluoromethylating Agent sub5->sub9 sub10 Protect the undesired reactive site sub6->sub10 sub11 Successful Regioselective C-H Trifluoromethylation sub7->sub11 sub8->sub11 sub9->sub11 sub10->sub11 start Mixture of N-1 and N-3 Alkylated 4-CF3-Imidazole Isomers sub1 Analyze Reaction Conditions start->sub1 sub2 Basic Conditions (e.g., NaH, K2CO3) sub1->sub2 sub3 Neutral/Acidic Conditions sub1->sub3 sub4 Increase Steric Bulk of Alkylating Agent sub2->sub4 sub5 Lower Reaction Temperature sub2->sub5 sub6 Use a Bulky Protecting Group at C-5 sub2->sub6 sub8 Tautomerism Dominates sub3->sub8 sub7 Favors N-1 Alkylation (Less Hindered Nitrogen) sub4->sub7 sub5->sub7 sub6->sub7 sub10 Predominantly N-1 Alkylated Product sub7->sub10 sub9 Alkylation occurs on most abundant (4-CF3) tautomer at N-1 sub8->sub9 sub9->sub10

References

Technical Support Center: Optimization of 4-(Trifluoromethyl)-1H-imidazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support center provides in-depth guidance for optimizing the synthesis of 4-(Trifluoromethyl)-1H-imidazole, a critical building block in modern medicinal chemistry. The trifluoromethyl group is prized for its ability to enhance the metabolic stability and binding affinity of drug candidates. However, its strong electron-withdrawing nature introduces specific challenges into the synthesis of the imidazole scaffold. This guide offers troubleshooting solutions and optimization strategies in a practical question-and-answer format to address common issues encountered during this synthesis.

Core Synthesis Overview: The Radziszewski Reaction

The most prevalent method for synthesizing this compound is a variation of the Debus-Radziszewski imidazole synthesis.[1][2][3] This multi-component reaction typically involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[1][4] For the target molecule, a trifluoromethylated dicarbonyl species is a key starting material.

Troubleshooting and FAQs

Q1: My reaction yields are consistently low. What are the primary factors to investigate for improvement?

A1: Low yields are a common hurdle and often point to issues with reagents, reaction conditions, or the formation of side products.

  • Reagent Purity and Stoichiometry: The purity of the starting materials is paramount. Trifluoromethylated carbonyl compounds can be volatile and susceptible to hydration or degradation. Ensure the integrity of your starting materials, and consider purification if necessary. The stoichiometry of the reactants, particularly the ammonia source, should be carefully controlled to favor the desired reaction pathway.

  • Temperature and Reaction Time: The reaction temperature profile is critical. Initial mixing of reactants can be exothermic, and inadequate temperature control can lead to the formation of undesired side products. A common strategy is to initiate the reaction at a lower temperature (e.g., 0-5 °C) and then gradually warm it to room temperature or reflux to drive the reaction to completion. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential to determine the optimal reaction time and prevent product degradation from prolonged heating.

  • Solvent Choice: The solvent plays a crucial role in solubilizing the reactants and intermediates. Protic solvents like methanol or ethanol are frequently used and can participate in proton transfer steps. However, aprotic solvents may be necessary to minimize side reactions.

    SolventTypical Reaction TemperatureKey Considerations
    Methanol/Ethanol0 °C to refluxGood solubility for many reactants; can facilitate proton transfer.
    AcetonitrileRoom temperature to refluxAprotic polar solvent, can be a good alternative to alcohols.
    Tetrahydrofuran (THF)Room temperature to refluxAprotic, less polar than acetonitrile.
Q2: I'm observing significant side product formation. How can I identify and minimize these impurities?

A2: Side product formation is often due to the high reactivity of the intermediates. Common side products include incompletely cyclized intermediates and polymers.

  • Minimizing Polymerization: Slow, controlled addition of reagents, especially the ammonia source, with efficient stirring can prevent localized high concentrations that lead to polymerization.

  • Ensuring Complete Cyclization: The final ring-closing and oxidation steps to form the aromatic imidazole ring require specific conditions. If the reaction stalls at an intermediate stage, you may need to adjust the temperature or reaction time. In some cases, the addition of a mild oxidizing agent might be necessary, although the Radziszewski reaction often proceeds to the aromatic product without one.

Troubleshooting Workflow for Impurity Formation:

Caption: A simplified workflow for addressing impurity formation.

Q3: What is the general mechanism, and how does it inform optimization?

A3: The Radziszewski synthesis proceeds through the initial formation of a diimine from the dicarbonyl compound and ammonia.[1][4] This diimine then condenses with the aldehyde to form the imidazole ring. Understanding this allows for targeted optimization. For instance, if the initial diimine formation is sluggish, adjusting the pH or the ammonia concentration could be beneficial.

Simplified Radziszewski Mechanism:

G Reactants Dicarbonyl + Aldehyde + Ammonia Diimine Diimine Intermediate Reactants->Diimine Cyclization Condensation and Cyclization Diimine->Cyclization Product This compound Cyclization->Product

Caption: A high-level overview of the Radziszewski synthesis pathway.

Q4: The purification of my final product is difficult. What are the best practices?

A4: this compound is a polar compound, which can make purification challenging.

  • Extraction: After quenching the reaction, the product often needs to be extracted from an aqueous solution. Using a suitable organic solvent like ethyl acetate or dichloromethane is common. Multiple extractions will likely be necessary to ensure a good recovery. The pH of the aqueous layer should be adjusted to ensure the imidazole is in its neutral form for efficient extraction into the organic phase.

  • Column Chromatography: Silica gel chromatography is the most common method for final purification.[5]

    • Solvent System: A gradient elution from a non-polar solvent (like hexanes or heptane) to a more polar solvent (like ethyl acetate) is typically effective.

    • Tailing Reduction: Imidazoles can "tail" on silica gel due to their basicity. Adding a small amount of a volatile base, such as triethylamine (~0.5-1%), to the eluent can significantly improve the peak shape and separation.

  • Recrystallization: If a solid product is obtained after chromatography, recrystallization can be an excellent final purification step to obtain highly pure material. The choice of solvent will depend on the specific impurities present.

Illustrative Experimental Protocol

This is a generalized protocol and should be optimized for your specific needs.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the trifluoromethylated 1,2-dicarbonyl compound (1.0 eq) and the aldehyde (1.0 eq) in methanol.

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Ammonia Addition: Slowly add aqueous ammonia (2.5 eq) dropwise over 30-60 minutes, maintaining the internal temperature below 10 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Work-up: Concentrate the reaction mixture under reduced pressure. Add water and adjust the pH to 8-9 with a suitable base.

  • Extraction: Extract the aqueous layer multiple times with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

References

Improving the yield and purity of 4-(Trifluoromethyl)-1H-imidazole.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 4-(Trifluoromethyl)-1H-imidazole. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this critical fluorinated building block. Our goal is to provide you with in-depth, field-tested insights to help you overcome common synthetic and purification challenges, thereby improving both the final yield and purity of your target compound.

Troubleshooting Guide: Synthesis & Purification

This section addresses specific issues encountered during the synthesis and purification of this compound. The solutions are based on established chemical principles and practical laboratory experience.

Question 1: My reaction to synthesize this compound from 3-bromo-1,1,1-trifluoropropan-2-one and formamide resulted in a low yield and a dark, tarry crude product. What went wrong?

Answer: This is a common issue often related to reaction control and thermal decomposition. The formation of a dark, complex mixture suggests side reactions are dominating. Let's break down the probable causes and solutions.

  • Causality Analysis:

    • Overheating: The reaction between the brominated ketone and formamide is exothermic. Uncontrolled heating, especially during the initial phase, can lead to the polymerization of formamide or decomposition of the starting material and product. The reaction should be heated gradually to reflux[1].

    • Purity of Formamide: Formamide is hygroscopic and can hydrolyze to formic acid and ammonia. The presence of excess water or acidic impurities can catalyze undesired side reactions. Using a fresh, anhydrous grade of formamide is critical.

    • Reaction Time: While the reaction needs to go to completion, prolonged heating at high temperatures can degrade the imidazole product. Monitoring the reaction by Thin Layer Chromatography (TLC) or GC-MS is essential to determine the optimal endpoint.

  • Recommended Solutions:

    • Temperature Control: Begin by heating the mixture slowly and incrementally to the reflux temperature (approx. 140°C)[1]. Use a silicone oil bath and a reflux condenser to maintain a steady, controlled temperature.

    • Reagent Quality: Always use a new, sealed bottle of formamide or distill it under reduced pressure before use.

    • Reaction Monitoring: Spot the reaction mixture on a TLC plate (e.g., using a 1:1 Hexane:Ethyl Acetate mobile phase) every 30 minutes after reaching reflux. The disappearance of the starting ketone indicates the reaction is nearing completion.

    • Inert Atmosphere: While not always required, running the reaction under an inert atmosphere (Nitrogen or Argon) can sometimes minimize oxidative side reactions that contribute to color formation.

Question 2: I've completed the synthesis, and the crude product is an oily brown solid. What is the most effective initial purification step before column chromatography or recrystallization?

Answer: An aqueous workup followed by a solvent wash is a crucial first step to remove the bulk of the impurities, particularly residual formamide and inorganic salts.

  • Causality Analysis: The crude product is contaminated with a significant amount of high-boiling formamide and salts formed during the reaction and neutralization steps. These must be removed as they will interfere with subsequent purification methods.

  • Recommended Solutions:

    • Aqueous Workup: After cooling the reaction mixture, it should be diluted with a 10% aqueous potassium carbonate (K₂CO₃) solution and extracted multiple times with a suitable organic solvent like diethyl ether or ethyl acetate[1]. The carbonate solution neutralizes any acidic byproducts and helps remove formamide.

    • Solvent Wash/Trituration: The concentrated crude solid can be "washed" or triturated with a solvent in which the product has poor solubility but the impurities are soluble. For this compound, washing the crude solid with cold dichloromethane (DCM) can be effective at removing colored impurities while leaving the desired product as a solid[1].

Workflow for Synthesis and Initial Workup

G cluster_reaction Reaction Stage cluster_workup Workup Stage reactants 3-bromo-1,1,1-trifluoropropan-2-one + Anhydrous Formamide reflux Heat to Reflux (~140°C) Monitor by TLC (2-3h) reactants->reflux Slow Heating cool Cool to Room Temp. reflux->cool dilute Dilute with 10% aq. K2CO3 cool->dilute extract Extract with Ether (3-5 times) dilute->extract dry Dry Organic Layer (MgSO4) Filter & Concentrate extract->dry crude Crude Brown Solid dry->crude Yields

Caption: General workflow for the synthesis and workup of this compound.

Question 3: My attempts to recrystallize the crude this compound have failed; the compound "oils out" instead of forming crystals. How can I resolve this?

Answer: "Oiling out" is a common recrystallization problem that occurs when the solid melts in the hot solvent or when the solution becomes supersaturated at a temperature above the compound's melting point. The key is to select the right solvent system and control the cooling rate.[2]

  • Causality Analysis:

    • Solvent Choice: The boiling point of your chosen solvent might be higher than the melting point of your compound (~148-150°C)[3].

    • High Impurity Level: A high concentration of impurities can suppress the crystallization process and lower the melting point of the mixture, promoting oiling.

    • Rapid Cooling: Cooling the solution too quickly can lead to precipitation of an amorphous oil rather than the formation of an ordered crystal lattice.

  • Recommended Solutions:

    • Solvent System Selection: The ideal solvent should dissolve the compound poorly at room temperature but well at high temperatures[4][5]. A mixed solvent system is often effective.

      • Try Hexane/Ethyl Acetate or Hexane/Acetone: Dissolve the crude product in a minimal amount of hot ethyl acetate or acetone (the "good" solvent). Then, slowly add hot hexane (the "poor" solvent) until the solution becomes slightly cloudy (turbid). Add a drop or two of the good solvent to clarify, then allow it to cool slowly.[2]

    • Slow Cooling: Do not place the hot solution directly into an ice bath. Allow it to cool slowly to room temperature first. If no crystals form, then move it to an ice bath.[4][5]

    • Induce Crystallization: If crystals are slow to form, try scratching the inside of the flask with a glass rod at the solvent line or adding a "seed" crystal from a previous successful batch[4].

    • Pre-Purification: If the crude material is very impure, a preliminary purification by flash column chromatography may be necessary to remove the impurities that are inhibiting crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the typical purity I can expect for this compound after a single purification step?

A1: This depends on the method. A well-optimized recrystallization can yield purities of >98%.[3] Flash column chromatography can also achieve high purity (>97.5%), but may result in lower recovery yields compared to recrystallization if the compound has moderate solubility in the eluent.[6][7] Commercial suppliers often offer grades of 98% or 99% purity.[3]

Q2: Are there alternative synthesis routes I should consider?

A2: Yes, several other methods exist. One notable route involves the reaction of mesoionic 4-trifluoroacetyl-1,3-oxazolium-5-olates with ammonia, followed by a dehydration step to form the imidazole ring.[8][9] Another approach involves multicomponent reactions, which can be efficient for producing highly substituted imidazoles.[10][11] The choice of route often depends on the availability of starting materials, scale, and desired substitution patterns.

Q3: What are the best analytical techniques to confirm the identity and purity of my final product?

A3: A combination of techniques is recommended for full characterization.

  • NMR Spectroscopy: ¹H NMR is excellent for confirming the structure, showing two distinct singlets for the imidazole protons.[1] ¹⁹F NMR will show a singlet for the CF₃ group, and ¹³C NMR will confirm the carbon skeleton.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound (136.08 g/mol )[3][12].

  • Melting Point: A sharp melting point range close to the literature value (148-150°C) is a strong indicator of high purity[3]. Impurities will typically cause the melting point to be lower and broader.

Q4: What are the primary safety precautions for handling this compound?

A4: According to safety data, this compound is classified as having acute oral toxicity and can cause skin and eye irritation.[13] Therefore, standard laboratory PPE is required: safety goggles, a lab coat, and chemical-resistant gloves. All handling should be performed in a well-ventilated chemical fume hood. Avoid creating and inhaling dust.[14]

Experimental Protocols
Protocol 1: Synthesis of this compound

This protocol is adapted from established literature procedures.[1][15]

Materials:

  • 3-bromo-1,1,1-trifluoropropan-2-one

  • Formamide (anhydrous)

  • 10% Aqueous Potassium Carbonate (K₂CO₃)

  • Diethyl ether (or Ethyl Acetate)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a 500 mL round-bottom flask equipped with a reflux condenser, add 3-bromo-1,1,1-trifluoropropan-2-one (25.0 g, 131 mmol).

  • In a chemical fume hood, add formamide (104 mL, 2.62 mol) to the flask.

  • Slowly heat the reaction mixture in an oil bath to a gentle reflux (~140°C).

  • Maintain the reflux for 2.5-3 hours, monitoring the reaction's completion via TLC.

  • Once complete, cool the mixture to room temperature.

  • Carefully dilute the dark mixture with 200 mL of 10% aqueous K₂CO₃ solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (5 x 200 mL).

  • Combine the organic phases, wash with deionized water (2 x 100 mL), and dry over anhydrous MgSO₄.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product as a brown solid.

Protocol 2: Purification by Recrystallization

Materials:

  • Crude this compound

  • Ethyl Acetate

  • n-Hexane

Procedure:

  • Place the crude solid into an Erlenmeyer flask.

  • Add a minimal amount of hot ethyl acetate to the flask, just enough to fully dissolve the solid.

  • While the solution is still hot, slowly add hot n-hexane dropwise until a persistent cloudiness appears.

  • Add 1-2 drops of hot ethyl acetate to redissolve the precipitate and make the solution clear again.

  • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing them with a small amount of cold hexane.

  • Dry the purified crystals under vacuum to obtain a pale solid.

Purification Strategy Decision Workflow

G start Crude Product (Post-Workup) purity_check Assess Impurity Profile (TLC / Crude ¹H NMR) start->purity_check recrystallize Attempt Recrystallization (e.g., EtOAc/Hexane) purity_check->recrystallize Minor Impurities (Lightly Colored) chromatography Perform Flash Column Chromatography (Silica Gel, Hexane/EtOAc gradient) purity_check->chromatography Major Impurities (Dark, Tarry) oiling_out Does it 'Oil Out' or Remain Impure? recrystallize->oiling_out final_product_col Pure Fractions (>97.5% Purity) chromatography->final_product_col oiling_out->chromatography Yes final_product_rec Pure Crystalline Product (>98% Purity) oiling_out->final_product_rec No

Caption: Decision workflow for selecting a purification strategy for this compound.

Data Summary Table
ParameterValueSource(s)
CAS Number 33468-69-8[12]
Molecular Formula C₄H₃F₃N₂[1][3][12]
Molecular Weight 136.08 g/mol [3][12]
Appearance White to brown powder/solid[1][13]
Melting Point 148-150 °C[3]
Typical Purity 98-99% (Commercial)[3]

References

Technical Support Center: Effective Purification of 4-(Trifluoromethyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-(Trifluoromethyl)-1H-imidazole (CAS 33468-69-8). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming the challenges associated with purifying this fluorinated imidazole derivative. Here, we move beyond generic protocols to offer a deeper understanding of the "why" behind the "how," ensuring you can confidently troubleshoot and optimize your purification workflows.

Introduction: The Purification Challenge

This compound is a valuable building block in medicinal chemistry and materials science, prized for the unique properties conferred by the trifluoromethyl group.[1] However, its purification can be challenging due to its polarity, potential for strong interactions with stationary phases, and the presence of closely related impurities from its synthesis. This guide provides a structured approach to tackling these challenges, focusing on the most effective purification techniques: recrystallization, column chromatography, and sublimation.

Core Concepts in Purification Strategy

Before diving into specific protocols, it's crucial to understand the physicochemical properties of this compound that influence purification. The presence of the imidazole ring imparts both basic and acidic character, while the trifluoromethyl group significantly increases its electron-withdrawing nature and lipophilicity compared to unsubstituted imidazole.

A logical approach to selecting a purification strategy is outlined below:

Caption: Decision workflow for selecting a purification method.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds, leveraging differences in solubility between the desired product and impurities in a given solvent at different temperatures.[2]

Q1: What is the best solvent for recrystallizing this compound?

A1: The ideal recrystallization solvent is one in which the compound is highly soluble at elevated temperatures and poorly soluble at lower temperatures. For this compound, a good starting point is to screen solvents of varying polarities. Based on the structure, a mixed solvent system is often effective.

Recommended Solvent Systems to Screen:

Solvent SystemRationale
Ethyl Acetate / Hexane Ethyl acetate provides good solubility for the polar imidazole ring, while hexane acts as an anti-solvent to induce crystallization upon cooling.
Isopropanol / Water Isopropanol can dissolve the compound, and the addition of water as an anti-solvent can facilitate crystal formation.
Toluene For less polar impurities, toluene can be a good single-solvent choice, as the aromatic ring can interact favorably with the imidazole ring.

Protocol 1: Recrystallization using a Mixed Solvent System (Ethyl Acetate/Hexane)

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethyl acetate.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.

  • Induce Cloudiness: While the solution is still hot, slowly add hexane dropwise until a persistent cloudiness is observed.

  • Clarification: Add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear, saturated solution.

  • Cooling: Allow the flask to cool slowly to room temperature, then place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold hexane.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Q2: My compound "oils out" instead of forming crystals during recrystallization. What should I do?

A2: "Oiling out" occurs when the solid melts before it dissolves or comes out of solution as a liquid instead of a solid. This can be due to a high concentration of impurities depressing the melting point or if the boiling point of the solvent is higher than the melting point of the impure compound.

Troubleshooting "Oiling Out":

Caption: Troubleshooting workflow for "oiling out" during recrystallization.

  • Explanation: Adding more of the "good" solvent (e.g., ethyl acetate) ensures the compound is fully dissolved at the boiling point.[3] Slower cooling provides more time for the crystal lattice to form. If these fail, changing to a different solvent system with a lower boiling point may be necessary. Introducing a seed crystal can provide a nucleation site for crystallization to begin.

Column Chromatography

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase.[4]

Q3: What is a good starting solvent system for flash column chromatography of this compound?

A3: A common and effective mobile phase for purifying imidazole derivatives is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[5][6]

Recommended Mobile Phase:

  • Stationary Phase: Silica gel (230-400 mesh)

  • Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50% or higher).

Protocol 2: Flash Column Chromatography

  • TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of ~0.3 for the desired compound. A good starting point for TLC analysis is 30-50% ethyl acetate in hexane.

  • Column Packing: Pack a column with silica gel in the initial, less polar mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Alternatively, for better resolution, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel and loading the resulting powder onto the column.[6]

  • Elution: Begin elution with the low-polarity mobile phase, gradually increasing the polarity (e.g., from 10% to 50% ethyl acetate in hexane).[3]

  • Fraction Collection and Analysis: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Q4: I'm observing significant tailing of my compound on the silica gel column. How can I improve the peak shape?

A4: Tailing is a common issue when purifying basic compounds like imidazoles on acidic silica gel.[6] This is due to strong interactions between the basic nitrogen of the imidazole and the acidic silanol groups on the silica surface.

Troubleshooting Tailing:

  • Add a Basic Modifier: Incorporating a small amount of a basic modifier, such as triethylamine (0.1-1%) or a few drops of ammonia solution, into the mobile phase can neutralize the acidic sites on the silica gel, leading to sharper peaks.[3]

  • Switch to a Different Stationary Phase: Using a more neutral stationary phase, such as neutral alumina, can also mitigate tailing.

Sublimation

Sublimation is a purification technique where a solid is transformed directly into a gas, bypassing the liquid phase, and then re-condensed back into a pure solid.[7] This method is particularly useful for removing non-volatile impurities.

Q5: Can this compound be purified by sublimation?

A5: Yes, sublimation can be an effective final purification step to obtain a highly pure, crystalline product, especially for removing colored or non-volatile impurities.

Protocol 3: Vacuum Sublimation

  • Apparatus Setup: Place the crude or partially purified this compound in a sublimation apparatus.

  • Vacuum Application: Evacuate the apparatus to a low pressure (e.g., <1 mmHg).

  • Heating: Gently heat the bottom of the apparatus. The temperature should be high enough to cause sublimation but below the melting point to avoid decomposition. A starting temperature of 80-100°C can be explored.

  • Condensation: The pure compound will sublime and deposit as crystals on the cold finger or the cooler upper parts of the apparatus.

  • Collection: After the sublimation is complete, carefully vent the apparatus and collect the purified crystals.

Q6: How do I determine the optimal temperature and pressure for sublimation?

A6: The optimal conditions depend on the compound's vapor pressure. It is best to start with a low temperature and high vacuum and gradually increase the temperature until sublimation is observed. The goal is to find a temperature where the desired compound sublimes at a reasonable rate while the impurities do not.

Common Impurities and Their Removal

The most common synthesis of this compound involves the reaction of 3-bromo-1,1,1-trifluoropropan-2-one with formamide. Potential impurities from this synthesis include:

  • Unreacted Starting Materials: 3-bromo-1,1,1-trifluoropropan-2-one and formamide.

  • Side Products: Isomeric imidazoles or other condensation products.

Impurity Removal Strategy:

ImpurityRecommended Removal Method
Unreacted Starting MaterialsA simple aqueous work-up followed by extraction can remove a significant portion of these highly polar impurities. Column chromatography is also effective.
Isomeric ByproductsThese are often closely related in polarity to the desired product and typically require careful column chromatography for separation. Optimizing the mobile phase is key.

Summary of Purification Techniques

TechniqueProsConsBest For
Recrystallization Cost-effective, scalable, yields high-purity crystalline product.Requires a solid compound, solvent screening can be time-consuming.Purifying large quantities of a solid product with moderate to high initial purity.
Column Chromatography Highly versatile, can separate complex mixtures, applicable to both solids and oils.Can be time-consuming and solvent-intensive, potential for product loss on the column.Separating complex mixtures with multiple components or when the desired product is an oil.
Sublimation Excellent for removing non-volatile or colored impurities, solvent-free.Only applicable to compounds that sublime, can be difficult to scale up.A final "polishing" step to achieve ultra-high purity.

References

Identifying and minimizing side products in trifluoromethylation of imidazoles.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the trifluoromethylation of imidazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this critical transformation. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you identify and minimize side products, thereby optimizing your reaction outcomes.

Troubleshooting Guide: From Frustration to Fruition

This section addresses common issues encountered during the trifluoromethylation of imidazoles, offering plausible causes and actionable solutions.

Problem 1: Low or No Yield of the Desired Trifluoromethylated Imidazole

This is one of the most frequent challenges. Before assuming the reaction has failed, a systematic evaluation of the reaction parameters is crucial.

Possible Causes and Solutions

Potential Cause Explanation Troubleshooting Steps
Inactive Reagent Trifluoromethylating reagents, particularly electrophilic ones like Togni's and Umemoto's reagents, can degrade if not stored properly.[1] Radical precursors like Langlois' reagent (CF₃SO₂Na) are generally stable but require an appropriate initiator.[2]1. Verify Reagent Quality: Use a fresh batch of the reagent or test it on a reliable, simple substrate known to react under your conditions. 2. Proper Storage: Ensure reagents are stored under an inert atmosphere (Argon or Nitrogen) and away from moisture and light.
Insufficient Activation Electrophilic trifluoromethylating agents often require an activator, such as a Lewis or Brønsted acid, to enhance their electrophilicity.[3] For radical reactions, the initiator (e.g., an oxidant like tBuOOH for Langlois' reagent) may be insufficient or decomposing.[4]1. For Electrophilic Reagents: Add a catalytic amount of a Lewis acid (e.g., Zn(OTf)₂) or a Brønsted acid (e.g., TfOH). Screen different acids and loadings. 2. For Radical Reactions: Ensure the oxidant is fresh and added in the correct stoichiometry. Slow addition of the oxidant can sometimes improve yields by maintaining a low concentration of the reactive species.[5]
Inappropriate Solvent The solvent can significantly impact the reaction's success. For instance, in some radical reactions, DMF can act as a hydrogen source, leading to hydrotrifluoromethylation as a side reaction.[6][7]1. Solvent Screening: Test a range of solvents with varying polarities (e.g., MeCN, DCE, Dioxane, DMF). 2. Avoid Reactive Solvents: Be mindful of solvents that can react with your reagents or intermediates.
Suboptimal Temperature Trifluoromethylation reactions can be highly sensitive to temperature. Too low, and the activation energy barrier may not be overcome; too high, and reagent decomposition or side reactions can dominate.1. Temperature Screening: Run the reaction at a range of temperatures (e.g., from room temperature to 80 °C). 2. Stepwise Temperature Profile: Consider a lower temperature for initial mixing and then gently heating to initiate the reaction.
Experimental Protocol: Test Reaction for Reagent Activity

To quickly assess the activity of your trifluoromethylating reagent, a simple reaction with a known electron-rich substrate can be performed.

Materials:

  • Anisole (as a model substrate)

  • Your trifluoromethylating reagent (e.g., Togni's Reagent II)

  • Anhydrous acetonitrile (MeCN)

  • Suitable activator (if required, e.g., Zn(OTf)₂)

Procedure:

  • To a dry reaction vial under an inert atmosphere, add anisole (1.0 equiv.).

  • Add the trifluoromethylating reagent (1.2 equiv.) and the activator (0.1 equiv.), if needed.

  • Add anhydrous MeCN to achieve a 0.1 M concentration of anisole.

  • Stir the reaction at the recommended temperature for your reagent (e.g., 60 °C for Togni's reagent with a Lewis acid activator).

  • Monitor the reaction by TLC or GC-MS at regular intervals (e.g., 1, 4, and 12 hours).

A successful reaction will show the formation of methoxy-trifluoromethylbenzene isomers.

Problem 2: Formation of Regioisomeric Products

The formation of multiple regioisomers is a common hurdle in the direct C-H trifluoromethylation of imidazoles, especially with multiple available C-H bonds.

Possible Causes and Solutions

Potential Cause Explanation Troubleshooting Steps
Electronic Effects The inherent electronic properties of the imidazole ring and its substituents dictate the most reactive sites. Trifluoromethylation can occur at different positions depending on the reaction mechanism (radical vs. electrophilic).[5]1. Understand Your System: Analyze the electronic nature of your imidazole. Electron-donating groups can direct trifluoromethylation to certain positions, while electron-withdrawing groups will direct to others. 2. Switch Reagents/Mechanism: If a radical reaction gives a mixture, an electrophilic reaction might offer different selectivity, and vice-versa.
Steric Hindrance Bulky substituents on the imidazole ring can block access to adjacent C-H bonds, favoring trifluoromethylation at less hindered positions.1. Modify Substituents: If possible, consider using a smaller protecting group on the imidazole nitrogen. 2. Use a Bulkier Reagent: In some cases, a bulkier trifluoromethylating reagent might enhance selectivity for the most accessible position.
Solvent Effects The solvent can influence the regioselectivity of the reaction. A change in solvent can alter the solvation of the transition state, favoring one regioisomeric pathway over another.[5]1. Solvent Screening: As with low yield issues, a thorough solvent screen is recommended. Compare non-polar, polar aprotic, and polar protic solvents.

Workflow for Optimizing Regioselectivity

G start Regioisomer Mixture Observed sub_analysis Analyze Electronic and Steric Profile of Substrate start->sub_analysis reagent_switch Switch Trifluoromethylating Reagent (e.g., Radical to Electrophilic) sub_analysis->reagent_switch Different electronics might favor another mechanism solvent_screen Perform Solvent Screen (e.g., MeCN, DCE, DMF) sub_analysis->solvent_screen Solvation can alter transition state energies protecting_group Modify N-Protecting Group sub_analysis->protecting_group Steric hindrance is a key factor temp_opt Optimize Reaction Temperature reagent_switch->temp_opt solvent_screen->temp_opt final_product Desired Regioisomer Optimized temp_opt->final_product protecting_group->temp_opt

Caption: A decision-making workflow for optimizing the regioselectivity of imidazole trifluoromethylation.

Problem 3: Complex Mixture of Unidentifiable Side Products

When the reaction mixture is messy and the desired product is a minor component, reagent decomposition or substrate instability are likely culprits.

Possible Causes and Solutions

Potential Cause Explanation Troubleshooting Steps
Reagent Decomposition Trifluoromethylating reagents can decompose under the reaction conditions, leading to a variety of byproducts. For example, Umemoto's reagents can form dibenzothiophene, and Togni's reagent can decompose into several iodine-containing aromatic compounds.[1][8]1. Lower Reaction Temperature: Often, decomposition is accelerated at higher temperatures. 2. Run a Blank Reaction: Conduct the reaction without the imidazole substrate to identify byproducts originating solely from the reagent. 3. Purification of Reagent: If the reagent is old or from a questionable source, purification may be necessary.
Substrate Decomposition The imidazole substrate itself may not be stable under the reaction conditions, especially if harsh acids, bases, or high temperatures are employed.1. Milder Conditions: Explore milder reaction conditions, such as using a weaker base or acid, or a lower temperature. 2. Protect Functional Groups: If your imidazole has sensitive functional groups, consider protecting them before the trifluoromethylation step.
Over-reaction Electron-rich imidazoles can sometimes undergo multiple trifluoromethylations, leading to bis- or even tris-trifluoromethylated products.[2]1. Reduce Reagent Stoichiometry: Use a smaller excess of the trifluoromethylating reagent (e.g., 1.1 equivalents instead of 1.5 or 2.0). 2. Shorter Reaction Time: Monitor the reaction closely and quench it as soon as a significant amount of the desired mono-trifluoromethylated product has formed.

Frequently Asked Questions (FAQs)

Q1: Which trifluoromethylating reagent is best for my imidazole?

The "best" reagent depends on your specific imidazole substrate and the desired outcome. Here's a general comparison:

Reagent Type Examples Pros Cons Best For...
Electrophilic Togni's Reagents, Umemoto's ReagentsGenerally milder conditions, good for electron-rich imidazoles.[8][9]Can be expensive, may require activation, potential for difficult-to-remove byproducts.[8]C-H trifluoromethylation of imidazoles with directing groups or distinct electronic biases.
Radical Langlois' Reagent (CF₃SO₂Na), CF₃IOften more cost-effective, can be very effective for C-H trifluoromethylation.[2][4]May require an oxidant/initiator, can sometimes lack regioselectivity.[5]Direct C-H trifluoromethylation of a broad range of imidazoles, including less activated ones.
Nucleophilic Ruppert-Prakash Reagent (TMSCF₃)Excellent for introducing a CF₃ group onto an electrophilic carbon.Requires a pre-functionalized imidazole (e.g., with a carbonyl or halide).Trifluoromethylation of imidazole derivatives that have an electrophilic handle.

Q2: How can I monitor the progress of my trifluoromethylation reaction?

Effective reaction monitoring is key to maximizing yield and minimizing side products.

  • Thin Layer Chromatography (TLC): Useful for a quick qualitative assessment, but be aware that trifluoromethylated compounds may have similar polarities to the starting material.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for volatile compounds. It can help identify the desired product and potential side products by their mass-to-charge ratio.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The preferred method for less volatile or thermally sensitive compounds.

  • ¹⁹F NMR Spectroscopy: This is a powerful technique for monitoring trifluoromethylation reactions. The appearance of a signal in the CF₃ region (typically around -60 to -80 ppm) is a clear indicator of product formation. You can also use a fluorinated internal standard for quantitative analysis.

Q3: What are some common purification strategies for trifluoromethylated imidazoles?

Purification can be challenging due to the similar polarities of the product and side products.

  • Column Chromatography: This is the most common method. A careful screening of the eluent system is crucial. Sometimes, a gradient elution is necessary to achieve good separation.

  • Crystallization: If your product is a solid, crystallization can be a highly effective purification method, especially for removing soluble impurities.

  • Preparative HPLC: For difficult separations, preparative HPLC can be used to isolate the desired product in high purity.

General Reaction Mechanism: Radical C-H Trifluoromethylation

The following diagram illustrates a plausible radical mechanism for the C-H trifluoromethylation of an imidazole using Langlois' reagent and an oxidant.

G cluster_initiation Initiation cluster_propagation Propagation cluster_side_reactions Side Reactions langlois CF₃SO₂Na (Langlois' Reagent) cf3_radical •CF₃ Radical langlois->cf3_radical Oxidation oxidant Oxidant (e.g., tBuOOH) oxidant->cf3_radical so2 SO₂ imidazole Imidazole cf3_radical->imidazole h_abstraction CF₃H cf3_radical->h_abstraction H-Abstraction from Solvent/Substrate imidazole_radical Imidazole Radical Intermediate imidazole->imidazole_radical + •CF₃ product Trifluoromethylated Imidazole imidazole_radical->product Oxidation & Deprotonation bis_cf3 Bis-trifluoromethylated Imidazole product->bis_cf3 + •CF₃ (Over-reaction)

Caption: A simplified mechanism for radical C-H trifluoromethylation of imidazoles, highlighting key side reactions.

By understanding the potential pitfalls and systematically applying these troubleshooting strategies, you can significantly improve the success rate of your imidazole trifluoromethylation reactions.

References

Technical Support Center: Scale-Up Synthesis of 4-(Trifluoromethyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(Trifluoromethyl)-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important fluorinated heterocyclic building block. We will address common challenges through a series of frequently asked questions and troubleshooting guides, grounded in established chemical principles and practical experience.

Introduction: The Importance and Challenges of this compound

This compound is a critical structural motif in medicinal chemistry and materials science.[1] The incorporation of the trifluoromethyl group often enhances the lipophilicity, metabolic stability, and binding affinity of bioactive molecules.[2] However, the synthesis of this compound, particularly at scale, is not without its hurdles. Challenges often arise from the selection of the trifluoromethylating agent, control of regioselectivity, management of reaction exotherms, and purification of the final product. This guide provides practical solutions to these and other common issues.

Frequently Asked Questions (FAQs)

FAQ 1: What are the most common synthetic routes for preparing this compound, and what are their primary scale-up concerns?

There are several established routes to this compound, each with distinct advantages and disadvantages for large-scale production.

  • Route A: From Trifluoroacetic Anhydride and Glycine Derivatives: This classical approach involves the reaction of N-acyl-N-alkylglycines with trifluoroacetic anhydride to form mesoionic 4-trifluoroacetyl-1,3-oxazolium-5-olates, which then react with ammonia to yield the imidazole ring.[3]

    • Scale-Up Concerns: The handling of large quantities of trifluoroacetic anhydride requires specialized equipment due to its corrosivity and moisture sensitivity. The reaction can also generate significant heat, necessitating careful temperature control to prevent side reactions and ensure safety.

  • Route B: Direct Trifluoromethylation of Imidazole Precursors: This involves the use of modern trifluoromethylating reagents to introduce the CF3 group onto a pre-formed imidazole ring or a suitable precursor.

    • Scale-Up Concerns: The cost and availability of trifluoromethylating reagents such as Togni or Umemoto reagents can be a significant factor at scale.[4][5][6] Additionally, these reactions can sometimes lead to mixtures of regioisomers, complicating purification.[7]

  • Route C: Multi-Component Reactions: One-pot syntheses involving a trifluoromethylated building block, an aldehyde, an amine, and an ammonia source can be highly efficient.[8]

    • Scale-Up Concerns: While atom-economical, these reactions can be sensitive to the stoichiometry and addition rate of the reactants. Process optimization is crucial to minimize byproduct formation and ensure consistent yields on a larger scale.

Troubleshooting Guide

This section addresses specific problems you may encounter during the scale-up synthesis of this compound.

Problem 1: Low Yield of the Desired this compound Isomer and Formation of Regioisomeric Impurities.

Causality: The formation of regioisomers, such as 5-(Trifluoromethyl)-1H-imidazole, is a common issue, particularly when directly trifluoromethylating an unsymmetrically substituted imidazole precursor. The electronic and steric properties of the substituents on the imidazole ring dictate the position of trifluoromethylation.

Troubleshooting Workflow:

G start Low Yield and/or Regioisomeric Impurities check_reagents Verify Purity of Starting Materials start->check_reagents optimize_temp Optimize Reaction Temperature check_reagents->optimize_temp If purity is confirmed change_solvent Screen Different Solvents optimize_temp->change_solvent If still suboptimal result Improved Yield and Regioselectivity optimize_temp->result If successful change_reagent Evaluate Alternative Trifluoromethylating Reagents change_solvent->change_reagent If solvent screen fails change_solvent->result If successful protecting_group Consider a Protecting Group Strategy change_reagent->protecting_group For persistent issues change_reagent->result If successful protecting_group->result

Caption: Troubleshooting workflow for low yield and regioselectivity issues.

Detailed Steps:

  • Reagent Purity Check: Ensure all starting materials, especially the imidazole precursor, are free from isomeric impurities that could lead to the formation of unwanted side products.

  • Temperature Optimization: Lowering the reaction temperature can often enhance regioselectivity by favoring the thermodynamically more stable product. A design of experiments (DoE) approach can be beneficial for efficiently finding the optimal temperature.

  • Solvent Screening: The polarity of the solvent can influence the reaction pathway. Experiment with a range of solvents from nonpolar (e.g., toluene) to polar aprotic (e.g., DMF, NMP) to find the best conditions for your specific substrate.

  • Alternative Reagents: If using a radical trifluoromethylation (e.g., with Langlois reagent), consider switching to an electrophilic source (e.g., Togni's reagent) or vice-versa, as the mechanism of trifluoromethylation can significantly impact the regiochemical outcome.[4][7][9]

  • Protecting Group Strategy: The use of a protecting group on one of the imidazole nitrogens can direct the trifluoromethylation to the desired position.[1] The protecting group can then be removed in a subsequent step.

Problem 2: Difficult Purification of the Final Product from Reaction Byproducts.

Causality: The formation of closely related byproducts, unreacted starting materials, and decomposition products can make the isolation of pure this compound challenging, especially at a large scale where chromatography is less desirable.

Purification Workflow:

G start Purification Challenges extraction Optimize Aqueous Workup and Extraction start->extraction crystallization Develop a Recrystallization Procedure extraction->crystallization If impurities persist distillation Consider Distillation (if applicable) extraction->distillation For volatile impurities salt_formation Investigate Salt Formation and Isolation crystallization->salt_formation If recrystallization is difficult result Pure Product crystallization->result If successful distillation->result If successful salt_formation->result

Caption: A systematic approach to overcoming purification challenges.

Detailed Protocols:

Protocol 1: Optimized Aqueous Workup

  • Quenching: Carefully quench the reaction mixture with an appropriate aqueous solution (e.g., sodium bicarbonate for acidic reactions).

  • Extraction: Select a suitable organic solvent for extraction that provides good partitioning of the product and minimal co-extraction of impurities.

  • Washing: Wash the organic layer with brine to remove water-soluble impurities and residual water.

Protocol 2: Recrystallization

  • Solvent Selection: Screen a variety of solvent systems (single and mixed) to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain in solution.

  • Procedure: Dissolve the crude product in a minimal amount of the hot solvent system. Allow the solution to cool slowly to promote the formation of large, pure crystals. Isolate the crystals by filtration and wash with a small amount of cold solvent.

Data Presentation: Solvent Screening for Recrystallization

Solvent System (v/v)Solubility at RefluxCrystal Formation upon CoolingPurity of Isolate (by HPLC)
Isopropanol/Water (9:1)HighGood98.5%
TolueneModeratePoor95.0%
Ethyl Acetate/Heptane (1:2)HighExcellent99.2%
AcetonitrileHighOiling outN/A
Problem 3: Safety Concerns with Handling Trifluoromethylating Reagents and Exothermic Reactions.

Causality: Many trifluoromethylation reactions are highly exothermic and may involve hazardous reagents. Proper safety precautions are paramount during scale-up. For example, some trifluoromethylating agents can be thermally unstable, and reactions can have rapid initiation profiles.

Safety Management Plan:

  • Reagent Handling: Always handle trifluoromethylating reagents in a well-ventilated fume hood or a glove box. Consult the Safety Data Sheet (SDS) for specific handling and personal protective equipment (PPE) requirements.

  • Thermal Hazard Assessment: Before scaling up, perform a thermal hazard assessment using techniques such as Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC1) to understand the reaction's heat flow and potential for thermal runaway.

  • Controlled Addition: For highly exothermic reactions, add the limiting reagent slowly and monitor the internal temperature closely. Ensure adequate cooling capacity is available to manage the heat generated.

  • Quenching Strategy: Have a well-defined and tested quenching procedure in place to safely neutralize the reaction mixture in case of an emergency.

References

Best practices for the long-term storage and stabilization of 4-(Trifluoromethyl)-1H-imidazole.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical guide for 4-(Trifluoromethyl)-1H-imidazole (CAS: 33468-69-8). This document is designed for researchers, medicinal chemists, and process development scientists, providing in-depth best practices for the long-term storage and stabilization of this versatile fluorinated building block. Here, you will find scientifically grounded advice, troubleshooting guides for common experimental challenges, and detailed protocols to ensure the integrity and reactivity of your material.

Introduction: The Chemical Nature of this compound

This compound is a heterocyclic compound featuring an imidazole ring substituted with a trifluoromethyl group. This electron-withdrawing CF₃ group significantly influences the molecule's chemical properties. It enhances the acidity of the N-H proton compared to unsubstituted imidazole, increases lipophilicity, and generally improves metabolic and chemical stability, making it a valuable synthon in drug discovery and materials science.[1][2][3] However, like all reagents, its long-term stability is not absolute and is highly dependent on storage and handling practices. Improper storage can lead to degradation, compromising experimental outcomes through reduced yields, formation of impurities, and altered reactivity.

This guide provides the technical insights necessary to mitigate these risks.

Best Practices for Long-Term Storage and Stabilization

Proper storage is the most critical factor in preserving the quality of this compound. The primary degradation pathways for imidazole-containing compounds are oxidation and photodegradation, which can be accelerated by moisture, heat, and light.[4][5]

Recommended Storage Conditions

For optimal long-term stability, this compound should be stored under the following conditions:

ParameterRecommendationRationale & Expert Insights
Temperature 2-8°C (Refrigerated)While some suppliers suggest ambient temperature storage, storing at 2-8°C significantly slows the rate of potential degradation reactions.[6][7] Do not freeze, as this can introduce moisture through condensation upon thawing.
Atmosphere Inert Gas (Argon or Nitrogen)The imidazole ring is susceptible to oxidation.[4] Storing under an inert atmosphere displaces oxygen and moisture, preventing oxidative degradation and hydrolysis.[8] Argon is preferred for long-term storage due to its density.
Light Protect from Light (Amber Vial)Imidazole derivatives can be sensitive to light, which can catalyze photo-oxidative degradation pathways. Storing in an amber glass vial or in a dark cabinet is essential.
Moisture Tightly Sealed Container in a Dry EnvironmentThe compound is a solid powder that can be hygroscopic.[7] Moisture can facilitate hydrolysis and act as a catalyst for other degradation pathways. Use of a desiccator is highly recommended.
Container Tightly Sealed Glass VialUse original supplier packaging when possible. If transferring, use a clean, dry amber glass vial with a tight-fitting cap with a PTFE liner to prevent moisture ingress and reaction with the container.[1]
Stabilization Strategies

For material that will be stored for extended periods (greater than one year) or repeatedly accessed, consider the following:

  • Aliquotting: Upon receiving, if practical, aliquot the powder into smaller, single-use vials under an inert atmosphere. This minimizes the exposure of the bulk material to atmospheric moisture and oxygen each time the container is opened.

  • Inert Gas Purging: Before sealing a container for storage, purge the headspace with a gentle stream of dry argon or nitrogen for 1-2 minutes to displace any air.

  • Use of Desiccants: Store vials inside a desiccator containing a suitable desiccant like silica gel or Drierite™ to ensure a moisture-free external environment.[7]

Troubleshooting Guide

Degradation of this compound is not always visually apparent. The first sign of a problem often appears during an experiment. This section addresses common issues that may be linked to improper storage or handling.

Problem 1: Low or Inconsistent Yields in N-Arylation Reactions

You are performing a Buchwald-Hartwig or Ullmann-type N-arylation and observe significantly lower yields than expected, or the yield varies between runs using the same bottle of reagent.

  • Potential Cause 1: Reduced Nucleophilicity due to Oxidation. Oxidative degradation can alter the electronic structure of the imidazole ring, potentially forming N-oxide or ring-opened species that are less nucleophilic or act as catalyst inhibitors.

    • Solution: Use a fresh vial of the reagent or one that has been rigorously stored under an inert atmosphere. If you suspect degradation, you can attempt to purify a small sample by recrystallization or column chromatography, though this is not always practical.

  • Potential Cause 2: Presence of Water. Moisture absorbed during storage can interfere with many cross-coupling reactions, which often require anhydrous conditions. Water can deactivate catalysts and hydrolyze organometallic intermediates.

    • Solution: Ensure all solvents and other reagents are rigorously dried. If the this compound is suspected to be "wet," it can be dried under high vacuum for several hours before use. Store the reagent in a desiccator.[7]

  • Potential Cause 3: Catalyst Inhibition. Imidazoles themselves can act as ligands and inhibit palladium catalysts.[9] This is a reaction-specific issue, but degraded material may contain impurities that are even stronger inhibitors.

    • Solution: For palladium-catalyzed reactions, consider pre-forming the active catalyst before adding the imidazole substrate. This involves heating the palladium source and ligand together in the solvent for a short period.[9]

Problem 2: Appearance of Unidentified Impurities in Reaction Mixture

Your reaction mixture (analyzed by LC-MS or NMR) shows unexpected peaks that are not related to starting materials, known byproducts, or your desired product.

  • Potential Cause: Use of Degraded Starting Material. The impurities may have been present in the this compound before the reaction began. Photolytic or oxidative degradation can lead to a range of byproducts.

    • Solution: Always run a purity check (e.g., by ¹H NMR or LC-MS) on your starting material if it is old or has been stored improperly. Compare the spectrum to a reference from a new bottle or the supplier's specification sheet.

    • Diagnostic Check: A common oxidative degradation pathway for imidazoles involves ring opening.[4] Look for MS fragments corresponding to smaller, more polar compounds.

Problem 3: Poor Solubility or Incomplete Dissolution

The compound fails to dissolve completely in a solvent in which it is reported to be soluble, or you observe a hazy solution.

  • Potential Cause 1: Hygroscopic Clumping. The material may have absorbed moisture, leading to the formation of clumps that are more difficult to dissolve.[7]

    • Solution: Dry the material under vacuum before use. Ensure you are using anhydrous solvents, as the presence of water can affect the solubility of highly polar compounds.

  • Potential Cause 2: Presence of Insoluble Degradants. Some degradation pathways, particularly polymerization initiated by light or acid/base contaminants, can form insoluble materials.

    • Solution: Filter the solution through a PTFE syringe filter (0.22 or 0.45 µm) to remove insoluble particulates before use. However, this does not remove soluble impurities. The best course of action is to use a fresh batch of the reagent.

Logical & Experimental Workflows

To provide a self-validating system for your laboratory, we provide protocols for assessing the stability and solubility of this compound.

Diagram: Key Degradation Stressors

Caption: Primary environmental factors that can induce degradation of the compound.

Protocol 1: Forced Degradation Study

This protocol allows you to simulate long-term degradation and test the stability-indicating nature of your analytical method (e.g., HPLC, LC-MS).

Objective: To intentionally degrade this compound under various stress conditions to understand its degradation profile.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • 30% Hydrogen Peroxide (H₂O₂)

  • HPLC or LC-MS system

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Set up Stress Conditions: In separate, clearly labeled amber vials, perform the following additions:

    • Acid Hydrolysis: 1 mL stock solution + 1 mL of 1 M HCl.

    • Base Hydrolysis: 1 mL stock solution + 1 mL of 1 M NaOH.

    • Oxidation: 1 mL stock solution + 1 mL of 30% H₂O₂.

    • Thermal: 1 mL stock solution + 1 mL of methanol.

    • Photolytic: 1 mL stock solution + 1 mL of methanol (in a clear glass vial).

    • Control: 1 mL stock solution + 1 mL of methanol (wrapped in foil).

  • Incubation:

    • Place the Acid, Base, Oxidation, and Thermal vials in a water bath at 60°C for 24 hours.

    • Place the Photolytic vial under a UV lamp (e.g., 254/365 nm) or in a photostability chamber for 24 hours.

    • Keep the Control vial at room temperature in the dark.

  • Analysis:

    • After 24 hours, cool all samples to room temperature.

    • Neutralize the Acid and Base samples with an equimolar amount of NaOH and HCl, respectively.

    • Dilute all samples (including the control) to a suitable concentration for your analytical method (e.g., 0.1 mg/mL).

    • Analyze all samples by a suitable reverse-phase HPLC method. A good starting point is a C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid).

  • Data Interpretation: Compare the chromatograms of the stressed samples to the control. Look for a decrease in the main peak area and the appearance of new peaks (degradants). This will indicate under which conditions the compound is least stable.

Diagram: Forced Degradation Workflow

ForcedDegradation cluster_prep Preparation cluster_stress Stress Conditions (24h) cluster_analysis Analysis Stock Prepare 1 mg/mL Stock Acid Acid (HCl, 60°C) Stock->Acid Base Base (NaOH, 60°C) Stock->Base Oxid Oxidative (H₂O₂, 60°C) Stock->Oxid Heat Thermal (60°C) Stock->Heat Light Photolytic (UV) Stock->Light Neutralize Neutralize Acid/Base Acid->Neutralize Base->Neutralize Dilute Dilute Samples Oxid->Dilute Heat->Dilute Light->Dilute Neutralize->Dilute Analyze HPLC / LC-MS Analysis Dilute->Analyze

Caption: Workflow for conducting a forced degradation study on the compound.

Protocol 2: Quantitative Solubility Assessment

Objective: To determine the solubility of this compound in common organic solvents.

Materials:

  • This compound

  • A selection of anhydrous solvents (e.g., Dichloromethane, Tetrahydrofuran, Acetonitrile, Toluene, N,N-Dimethylformamide)

  • 2 mL HPLC vials with screw caps

  • Vortex mixer and/or orbital shaker

  • Centrifuge

  • Calibrated analytical balance and volumetric flasks

  • HPLC system with UV detector

Procedure:

  • Prepare Saturated Solutions:

    • To each of the 2 mL vials, add approximately 10-20 mg of this compound.

    • Add 1 mL of a chosen solvent to each vial.

    • Seal the vials tightly and vortex vigorously for 1 minute.

    • Place the vials on an orbital shaker at a constant temperature (e.g., 25°C) for 24 hours to reach equilibrium. Ensure excess solid remains.

  • Sample Preparation for Analysis:

    • After 24 hours, visually confirm that undissolved solid is still present in each vial.

    • Centrifuge the vials at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the undissolved solid.

    • Carefully take a known volume of the clear supernatant (e.g., 100 µL) and dilute it quantitatively into a known volume of a suitable solvent mixture (e.g., 10 mL of Acetonitrile/Water) for HPLC analysis.

  • Prepare Calibration Standards:

    • Prepare a series of at least five calibration standards of this compound of known concentrations in the same diluent used for the samples.

  • HPLC Analysis:

    • Analyze the calibration standards to generate a calibration curve (Peak Area vs. Concentration).

    • Analyze the diluted samples from the solubility experiment.

  • Calculation:

    • Use the calibration curve to determine the concentration of the diluted sample.

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value is the solubility in mg/mL or mol/L.

References

Van Leusen Imidazole Synthesis: A Technical Support Center for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the Technical Support Center for the Van Leusen Imidazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful reaction to construct imidazole scaffolds. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate common challenges and optimize your experimental outcomes. Our focus is on providing not just solutions, but also the underlying scientific principles to empower your research.

Introduction to the Van Leusen Imidazole Synthesis

The Van Leusen imidazole synthesis is a versatile and widely used method for the preparation of 1,5-disubstituted and 1,4,5-trisubstituted imidazoles. The reaction involves the [3+2] cycloaddition of an aldimine with tosylmethyl isocyanide (TosMIC), a multifunctional reagent.[1] The reaction is typically base-induced and proceeds through a 4-tosyl-2-imidazoline intermediate, which then eliminates p-toluenesulfinic acid to yield the aromatic imidazole ring.[1][2] A popular variation is the Van Leusen three-component reaction (vL-3CR), where the aldimine is generated in situ from an aldehyde and a primary amine.[2]

While powerful, this synthesis can present challenges. This guide will address the most common issues encountered in the laboratory.

Troubleshooting Guide: Overcoming Common Hurdles

This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.

Issue 1: Low to No Product Formation

Q: I am not getting my desired imidazole product, or the yield is consistently low. What are the likely causes and how can I improve it?

A: Low or no yield in a Van Leusen imidazole synthesis can stem from several factors, ranging from reagent quality to reaction conditions. Let's break down the potential causes and solutions.

Probable Cause 1: Incomplete Imine Formation (for vL-3CR)

In the three-component variation, the reaction's success hinges on the efficient in situ formation of the aldimine. If the imine is not formed in sufficient quantities, the subsequent cycloaddition with TosMIC will be sluggish.

  • Recommended Solutions:

    • Pre-formation of the Imine: While the vL-3CR is convenient, pre-forming the imine before the addition of TosMIC can significantly improve yields, especially for less reactive aldehydes or amines. The condensation of the aldehyde and amine can be carried out separately, and the resulting imine can be isolated or used directly.

    • Reaction Time for Imine Formation: Allow sufficient time for the aldehyde and amine to react before adding TosMIC. Typically, 30 minutes to an hour at room temperature is adequate.[2]

    • Water Removal: While some sources suggest that the water formed during imine formation does not significantly interfere with the reaction, for particularly sensitive substrates, the use of a dehydrating agent like magnesium sulfate (MgSO₄) during imine formation might be beneficial.[2]

Probable Cause 2: Inactive or Impure Reagents

The quality of your starting materials is paramount.

  • Recommended Solutions:

    • TosMIC Purity: TosMIC can degrade over time, especially if exposed to moisture. It's crucial to use high-purity TosMIC and store it under anhydrous conditions. Purity issues with TosMIC have been noted to cause reproducibility problems.[3]

    • Aldehyde and Amine Quality: Ensure your aldehyde has not oxidized to the corresponding carboxylic acid. Amines should be pure and free of secondary amine contaminants.

    • Solvent and Base Quality: Use anhydrous solvents, as water can quench the base and interfere with the reaction. Ensure your base has not been deactivated by prolonged exposure to air and moisture.

Probable Cause 3: Inappropriate Base Selection or Stoichiometry

The base plays a critical role in deprotonating TosMIC to form the reactive carbanion. The choice and amount of base are crucial.

  • Recommended Solutions:

    • Base Strength: A variety of bases can be used, including potassium carbonate (K₂CO₃), sodium hydride (NaH), and potassium tert-butoxide (t-BuOK). For many applications, K₂CO₃ is a mild and effective choice.[1] Stronger bases like t-BuOK or NaH may be necessary for less reactive substrates but can also lead to more side reactions.

    • Base Stoichiometry: Typically, at least two equivalents of base are required: one to deprotonate TosMIC and another to facilitate the elimination of p-toluenesulfinic acid.

Probable Cause 4: Suboptimal Reaction Conditions (Solvent and Temperature)

The reaction environment significantly influences the outcome.

  • Recommended Solutions:

    • Solvent Choice: Polar aprotic solvents like DMF, acetonitrile (CH₃CN), and THF are commonly used.[1] The choice of solvent can affect the solubility of reactants and the reaction rate. For instance, a DMF/K₂CO₃ combination has been described as a good choice for ensuring successful cycloaddition.

    • Temperature: The reaction is often performed at room temperature or with gentle heating. For sluggish reactions, increasing the temperature (e.g., refluxing in methanol) can improve the yield.[1] Microwave-assisted synthesis has also been shown to be effective in reducing reaction times and improving yields.[1]

Parameter Recommendation Rationale
Imine Formation Pre-form or allow sufficient reaction time (30-60 min)Ensures the availability of the electrophile for cycloaddition.
Reagent Purity Use high-purity, anhydrous reagentsPrevents side reactions and ensures reactivity.
Base K₂CO₃ (mild), t-BuOK or NaH (strong)Must be strong enough to deprotonate TosMIC.
Solvent Polar aprotic (e.g., DMF, CH₃CN, THF)Affects solubility and reaction kinetics.
Temperature Room temperature to refluxOptimize for the specific substrates being used.
Issue 2: Formation of Side Products

Q: I am observing significant side products in my reaction mixture, complicating purification. What are these impurities and how can I minimize them?

A: Side product formation is a common issue in the Van Leusen synthesis. Understanding the potential side reactions is key to mitigating them.

Probable Cause 1: Oxazole Formation

If the aldehyde is not completely converted to the imine before the addition of deprotonated TosMIC, the aldehyde will react directly with the TosMIC anion to form an oxazole.[2]

  • Recommended Solutions:

    • Ensure Complete Imine Formation: As discussed in the previous section, pre-forming the imine or allowing adequate time for its in situ formation is the most effective way to prevent oxazole formation.

    • Order of Addition: In a one-pot procedure, ensure the aldehyde and amine have reacted before adding the base and TosMIC.

Probable Cause 2: Formation of 1,4-Disubstituted Imidazole

In some cases, particularly at lower temperatures (e.g., 0 °C), the formation of a 1,4-disubstituted imidazole alongside the expected 1,4,5-trisubstituted product has been observed.[1]

  • Recommended Solutions:

    • Temperature Control: If you are isolating a mixture of products, consider running the reaction at a higher temperature to favor the formation of the thermodynamically more stable 1,4,5-trisubstituted imidazole.

Probable Cause 3: Rearrangement Products

Unusual rearrangements can occur, especially when using substrates like enamines, which can lead to different substitution patterns on the imidazole ring.[1]

  • Recommended Solutions:

    • Substrate Considerations: Be aware of the potential for tautomerization or rearrangement of your starting materials. Careful characterization of the product is essential to confirm the expected structure.

Workflow for Minimizing Side Products

start Reaction Setup imine_formation Ensure Complete Imine Formation (Pre-form or allow sufficient time) start->imine_formation reagent_addition Controlled Addition of TosMIC and Base imine_formation->reagent_addition temp_control Optimize Reaction Temperature reagent_addition->temp_control oxazole Oxazole Side Product reagent_addition->oxazole Incomplete imine formation product Desired Imidazole Product temp_control->product disubstituted 1,4-Disubstituted Imidazole temp_control->disubstituted Suboptimal temperature

Caption: Workflow to minimize side product formation.

Frequently Asked Questions (FAQs)

Q1: Can I use ketones instead of aldehydes in the Van Leusen imidazole synthesis?

A1: The classical Van Leusen imidazole synthesis utilizes aldimines derived from aldehydes. While there are reports of using ketimines, the reaction with ketones is more commonly associated with the Van Leusen nitrile synthesis.[4] The use of ketimines for imidazole synthesis can be more challenging and may lead to different outcomes, including rearrangements.[3]

Q2: Is the Van Leusen reaction compatible with a wide range of functional groups?

A2: Yes, one of the strengths of the Van Leusen synthesis is its tolerance for a variety of functional groups on both the aldehyde and amine components. This makes it a valuable tool in medicinal chemistry for the synthesis of complex molecules.[1]

Q3: What is the role of the tosyl group in TosMIC?

A3: The tosyl (p-toluenesulfonyl) group in TosMIC serves two main purposes. First, its electron-withdrawing nature increases the acidity of the adjacent methylene protons, facilitating deprotonation by a base. Second, it acts as a good leaving group (as p-toluenesulfinic acid) in the final aromatization step to form the imidazole ring.[2]

Q4: How can I purify my imidazole product?

A4: Purification is typically achieved through standard techniques such as column chromatography on silica gel. The choice of eluent will depend on the polarity of your product. A common workup procedure involves quenching the reaction with water and extracting the product with an organic solvent like ethyl acetate. Washing the organic layer with a solution of sodium hydrosulfide (NaHS) can help remove the p-toluenesulfinic acid byproduct.[5]

Experimental Protocols

General Procedure for the Van Leusen Three-Component Imidazole Synthesis
  • To a solution of the aldehyde (1.0 mmol) and primary amine (1.0 mmol) in a suitable solvent (e.g., DMF, 5 mL) in a round-bottom flask, stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Add potassium carbonate (2.0 mmol) to the mixture.

  • Add tosylmethyl isocyanide (TosMIC) (1.1 mmol) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature or heat to 60-80 °C, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into water (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired imidazole.

Reaction Mechanism Overview

reactants Aldehyde + Amine + TosMIC imine In situ Imine Formation reactants->imine cycloaddition [3+2] Cycloaddition imine->cycloaddition intermediate 4-Tosyl-2-imidazoline Intermediate cycloaddition->intermediate elimination Elimination of p-Toluenesulfinic Acid intermediate->elimination product Imidazole Product elimination->product

Caption: Simplified mechanism of the Van Leusen synthesis.

References

Technical Support Center: Improving the Solubility of 4-(Trifluoromethyl)-1H-imidazole for Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 4-(Trifluoromethyl)-1H-imidazole. This molecule, while a valuable building block in drug discovery and chemical biology, presents a common challenge for researchers: limited aqueous solubility.[1] The presence of the hydrophobic trifluoromethyl group coupled with the imidazole ring's specific chemical properties can lead to compound precipitation, inaccurate assay results, and misinterpreted structure-activity relationships.[2]

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to provide you, the researcher, with both the practical steps and the underlying scientific principles to overcome these solubility hurdles. Our goal is to ensure your experimental results are accurate, reproducible, and reliable.

Physicochemical Properties of this compound

A foundational understanding of the molecule's properties is critical for troubleshooting.

PropertyValueSource
Molecular Formula C₄H₃F₃N₂[3]
Molecular Weight 136.08 g/mol [3][4]
Appearance White to almost white solid/powder[3][5]
Predicted pKa 10.29 ± 0.10[3][5]
Predicted XLogP3-AA 1.0[4]

The high pKa indicates that this compound is a weak base. The positive LogP value suggests a degree of lipophilicity, which contributes to its poor water solubility.

Tier 1: Basic Solubility & Stock Solution Preparation

This section addresses the most common initial problem: dissolving the compound to create a usable stock solution.

FAQ 1: My this compound powder won't dissolve in my aqueous assay buffer. What should I do first?

Answer: Direct dissolution in aqueous buffers is highly unlikely to succeed due to the compound's hydrophobic nature. The standard and most effective first step is to prepare a high-concentration stock solution in a water-miscible organic solvent.[6] This process is a form of co-solvency, where the organic solvent keeps the compound dissolved before it is diluted to a low final concentration in the aqueous medium.[][8][9]

Recommended Solvent: Dimethyl sulfoxide (DMSO) is the industry-standard solvent for creating stock solutions for biological assays.[8] It is a powerful, polar aprotic solvent that can dissolve a wide range of non-polar and polar compounds.[8]

Protocol 1: Preparation of a 100 mM Stock Solution in DMSO
  • Weighing: Accurately weigh 13.61 mg of this compound powder.

  • Dissolution: Transfer the powder to a sterile 1.5 mL microcentrifuge tube or a suitable volumetric flask.

  • Solvent Addition: Add 1.0 mL of high-purity, anhydrous DMSO.

  • Mixing: Vortex the solution vigorously for 1-2 minutes. If necessary, gently warm the solution to 37°C or sonicate for 5-10 minutes to facilitate complete dissolution.[10] Visually inspect the solution against a light source to ensure no solid particles remain.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.

Tier 2: Advanced Formulation & Troubleshooting Precipitation

This section tackles the frequent issue of compound precipitation when the organic stock solution is diluted into the final aqueous assay medium.

FAQ 2: My compound dissolved perfectly in DMSO, but it precipitates ("crashes out") as soon as I add it to my cell culture media or PBS. Why is this happening and how can I fix it?

Answer: This is a classic solubility problem that occurs when the final concentration of the co-solvent (DMSO) is too low to maintain the compound's solubility in the now predominantly aqueous environment.[11][12] The hydrophobic compound molecules aggregate and precipitate out of the highly polar water-based solution.[11]

Here is a logical workflow to troubleshoot this issue:

G cluster_notes start Problem: Compound precipitates in aqueous buffer check_dmso Is final DMSO concentration ≤ 0.5%? start->check_dmso lower_conc Strategy 1: Lower Final Compound Concentration check_dmso->lower_conc Yes ph_adjust Strategy 2: Adjust Buffer pH check_dmso->ph_adjust Yes cyclo Strategy 3: Use Cyclodextrins check_dmso->cyclo Yes success Solution Found: Proceed with Assay lower_conc->success ph_adjust->success cyclo->success note1 Most cell lines tolerate DMSO up to 0.5%. Always perform a vehicle control. note2 Lowering concentration is the simplest fix. Test a dose-response curve. note3 pH adjustment is effective for ionizable compounds. Check for assay compatibility. note4 Cyclodextrins are powerful solubilizers but can sometimes interact with assay components. G cluster_high_ph High pH (e.g., pH 9-11) cluster_low_ph Low pH (e.g., pH 6-8) high_ph_mol Neutral Imidazole (R-Im) high_ph_state Less Soluble (Hydrophobic) high_ph_mol->high_ph_state Dominant Species low_ph_mol Protonated Imidazole (R-ImH+) high_ph_mol->low_ph_mol H+ OH- low_ph_state More Soluble (Charged) low_ph_mol->low_ph_state Dominant Species G cluster_process Cyclodextrin Encapsulation cluster_result Result compound Hydrophobic Compound complex Soluble Inclusion Complex compound->complex Encapsulation cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) cd->complex water Aqueous Solution complex->water Increased Solubility

References

Technical Support Center: Managing Reactive Intermediates in Imidazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for imidazole derivative synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of managing reactive intermediates during their experiments. The following question-and-answer format directly addresses specific issues you may encounter, providing not just solutions but the underlying scientific principles to empower your synthetic strategies.

Section 1: Understanding Reactive Intermediates in Imidazole Synthesis

Q1: What are reactive intermediates in the context of imidazole synthesis, and why are they a concern?

A1: Reactive intermediates are transient, high-energy molecules that are generated during a chemical reaction but are not the final product. In imidazole synthesis, these can include species like carbenes, nitrenes, imines, and various charged intermediates.[1] While essential for forming the imidazole ring, their high reactivity can lead to several challenges:

  • Side Reactions: They can react with starting materials, solvents, or even the desired product, leading to a complex mixture of byproducts.[2]

  • Low Yields: Uncontrolled reactions of intermediates can consume starting materials in non-productive pathways, significantly lowering the yield of the target imidazole derivative.

  • Purification Difficulties: The formation of numerous side products complicates the purification process, often requiring advanced chromatographic techniques.[3]

  • Safety Hazards: Some reactive intermediates can be unstable and potentially hazardous if they accumulate in the reaction mixture.

A thorough understanding of the reaction mechanism is crucial for predicting and controlling these transient species. For instance, in the widely used Debus-Radziszewski synthesis, a diimine is a key intermediate formed from the condensation of a dicarbonyl compound and ammonia.[4][5] The subsequent reaction of this diimine with an aldehyde leads to the imidazole ring.[4][5] However, the actual mechanism is still a subject of investigation, with some studies suggesting that the condensation of amine intermediates is more favorable than imine structures.[6]

Q2: Which common imidazole synthesis methods are prone to generating problematic reactive intermediates?

A2: Several classical and modern methods for imidazole synthesis involve reactive intermediates. Here are a few examples:

  • Debus-Radziszewski Synthesis: This multicomponent reaction involves the formation of diimine intermediates from a 1,2-dicarbonyl, an aldehyde, and ammonia.[1][4][5] While versatile, controlling the condensation steps is key to preventing side reactions.

  • Marckwald Synthesis: This method involves the reaction of α-aminoketones with cyanates or thiocyanates to form 2-mercaptoimidazoles, which are then dehydrogenated.[7][8][9][10] The intermediates in this process can be sensitive to oxidation and other side reactions.

  • Van Leusen Imidazole Synthesis: This reaction utilizes tosylmethyl isocyanide (TosMIC) and an aldimine.[11][12] The mechanism involves the formation of a carbanion intermediate from TosMIC, which then undergoes cycloaddition.[12]

  • Metal-Catalyzed Syntheses: Modern methods often employ transition metals like copper or palladium to catalyze the formation of the imidazole ring.[2][13] These reactions can proceed through organometallic intermediates that may be sensitive to air and moisture.

Section 2: Troubleshooting Guide for Common Issues

This section provides a troubleshooting guide for common problems encountered during imidazole synthesis that are often linked to the mismanagement of reactive intermediates.

Troubleshooting Table: Common Issues and Solutions
Problem Potential Cause (Reactive Intermediate Related) Suggested Solutions
Low or No Product Yield Unstable intermediates are decomposing before they can react to form the product.Optimize reaction temperature; lower temperatures can stabilize intermediates. Use a higher concentration of a trapping agent or the subsequent reactant.
Side reactions are consuming the intermediates.Change the solvent to one that is less likely to react with the intermediates. Add a scavenger for known problematic byproducts.
Formation of Multiple Byproducts The reactive intermediate is not selective and is reacting with multiple species in the reaction mixture.Modify the structure of the starting materials to direct the reactivity of the intermediate. Use a catalyst to promote the desired reaction pathway.
The reaction conditions are promoting side reactions.Adjust the pH, as some intermediates are more stable under acidic or basic conditions.[14] Carefully control the stoichiometry of the reactants.
Difficulty in Product Purification The byproducts have similar polarities to the desired product, making separation by chromatography challenging.[3]Optimize the reaction to minimize byproduct formation. Explore alternative purification techniques like recrystallization or acid-base extraction.[3]
Reaction Stalls or is Incomplete An intermediate is being trapped in a non-productive equilibrium.Add a reagent that can shift the equilibrium towards the desired product. Increase the reaction temperature to overcome the activation energy barrier.
Inconsistent Results The generation and reaction of intermediates are highly sensitive to trace impurities (e.g., water, oxygen).Ensure all reagents and solvents are pure and dry. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
In-Depth Troubleshooting Scenarios
Scenario 1: Low Yield in a Radziszewski Synthesis of a Trisubstituted Imidazole
  • Observation: You are attempting to synthesize a 2,4,5-trisubstituted imidazole using the Radziszewski reaction but are observing a low yield of the desired product along with a significant amount of a dark, tar-like substance.

  • Plausible Cause: The diimine intermediate is likely undergoing polymerization or other decomposition pathways due to elevated temperatures or prolonged reaction times.

  • Troubleshooting Workflow:

    Start Low Yield in Radziszewski Synthesis Temp Reduce Reaction Temperature Start->Temp Hypothesis: Intermediate Decomposition Analysis Analyze Crude Product (NMR, LC-MS) Temp->Analysis Time Decrease Reaction Time Time->Analysis Concentration Increase Aldehyde Concentration Concentration->Analysis Solvent Change Solvent Solvent->Analysis Success Improved Yield Analysis->Success Yield Increased Failure No Improvement Analysis->Failure Yield Unchanged Failure->Time Failure->Concentration Failure->Solvent

    Caption: Troubleshooting workflow for low yield in Radziszewski synthesis.

Scenario 2: Regioselectivity Issues in N-Arylation of an Imidazole
  • Observation: When performing a copper-catalyzed N-arylation of a 4-substituted imidazole, you obtain a mixture of 1,4- and 1,5-disubstituted isomers, making purification difficult.

  • Plausible Cause: The reactive copper-imidazole intermediate can exist in equilibrium between two tautomeric forms, leading to the formation of both regioisomers. The choice of ligand and base can influence this equilibrium.

  • Troubleshooting Strategies:

    • Ligand Screening: Experiment with different ligands for the copper catalyst. Bulky ligands can sterically hinder the formation of one isomer over the other.

    • Base Optimization: The choice of base can impact the deprotonation of the imidazole and the subsequent coordination to the copper center. Cesium carbonate is often a good choice, but other inorganic or organic bases should be considered.[15]

    • Solvent Effects: The polarity of the solvent can influence the stability of the intermediates and the transition states leading to the different isomers.

Section 3: Protocols for Managing Reactive Intermediates

Protocol 1: General Procedure for Quenching Highly Reactive Organometallic Intermediates

This protocol provides a general guideline for safely quenching reactions involving highly reactive intermediates such as those generated from organolithium or Grignard reagents, which are sometimes used for the functionalization of the imidazole ring.[16]

Safety Precaution: Always perform quenching procedures in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. The quenching of reactive reagents is often exothermic.

Step-by-Step Procedure:

  • Cool the Reaction: After the reaction is complete, cool the reaction vessel to 0 °C using an ice-water bath. For extremely reactive reagents, a dry ice/acetone bath may be necessary.[17]

  • Initial Quench with a Less Reactive Proton Source: Slowly add a less reactive quenching agent, such as isopropanol, dropwise with vigorous stirring.[17] Monitor the temperature of the reaction mixture and add the quenching agent at a rate that maintains a controlled temperature. Continue adding until the exothermic reaction subsides.[17]

  • Secondary Quench: After the initial quench, slowly add a more reactive quenching agent like methanol to ensure all the reactive intermediates have been consumed.[17]

  • Aqueous Workup: Once the reaction with the alcohol is complete, slowly add water or a saturated aqueous solution of ammonium chloride (NH₄Cl) to the reaction mixture.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent.

  • Drying and Concentration: Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Protocol 2: In-Situ Trapping of a Reactive Intermediate

This protocol describes a general approach for trapping a reactive intermediate as it is formed to prevent its decomposition or participation in side reactions.

Conceptual Workflow:

cluster_0 Reaction Flask A Reactant A Intermediate Reactive Intermediate [A-B]* A->Intermediate B Reactant B B->Intermediate T Trapping Agent (in excess) Product Desired Trapped Product [A-B-T] T->Product Intermediate->Product Trapping Reaction (Fast) Decomposition Decomposition/Side Products Intermediate->Decomposition Side Reactions (Slow)

Caption: In-situ trapping of a reactive intermediate.

General Procedure:

  • Reactant and Trapping Agent Setup: In a reaction vessel, dissolve the reactant that will form the less stable part of the intermediate and the trapping agent in a suitable solvent. The trapping agent should be in excess.

  • Slow Addition: Slowly add the second reactant, which initiates the formation of the reactive intermediate, to the solution from step 1. This can be done using a syringe pump for precise control.

  • Maintain Reaction Conditions: Maintain the optimal temperature and stirring for the trapping reaction to proceed efficiently.

  • Monitoring: Monitor the reaction progress by techniques like TLC, LC-MS, or GC-MS to confirm the formation of the trapped product and the consumption of the starting materials.

  • Workup and Purification: Once the reaction is complete, proceed with the appropriate workup and purification procedures.

Section 4: Analytical Techniques for Detecting Reactive Intermediates

Q3: How can I detect or infer the presence of reactive intermediates in my reaction?

A3: Direct observation of reactive intermediates is challenging due to their short lifetimes. However, several direct and indirect methods can be employed:

  • Spectroscopic Techniques:

    • Low-Temperature NMR: By running the reaction at very low temperatures, it may be possible to slow down the reaction rates enough to observe the signals of the intermediates.

    • Matrix Isolation Spectroscopy: This technique involves trapping the reactive intermediates in an inert gas matrix at cryogenic temperatures, allowing for their characterization by IR or UV-Vis spectroscopy.[18][19]

    • Laser Flash Photolysis: For photo-initiated reactions, this technique can be used to generate and study reactive intermediates on very short timescales.[18][19]

  • Chromatography and Mass Spectrometry:

    • LC-MS/MS and GC-MS: While the intermediates themselves may be too unstable to detect, these techniques are invaluable for identifying the byproducts formed from their side reactions.[20][21] The structure of these byproducts can provide clues about the structure and reactivity of the intermediates. In some cases, derivatization can be used to create a more stable compound that can be analyzed.[20]

  • Trapping Experiments: As described in Protocol 2, introducing a known trapping agent into the reaction mixture can lead to the formation of a stable product that confirms the presence of a specific intermediate.[19]

Section 5: Frequently Asked Questions (FAQs)

Q4: Can solvent choice influence the stability and reactivity of intermediates?

A4: Absolutely. The solvent plays a critical role in stabilizing or destabilizing reactive intermediates. Polar solvents can stabilize charged intermediates, while non-polar solvents may be preferred for reactions involving radical intermediates. Protic solvents (e.g., alcohols, water) can react with certain intermediates, so aprotic solvents are often necessary.

Q5: Are there any "green" or more sustainable approaches to managing reactive intermediates?

A5: Yes, several strategies can contribute to a more sustainable synthesis:

  • Catalysis: Using catalysts can enable reactions to proceed under milder conditions, which can increase the selectivity for the desired product and reduce the formation of byproducts.

  • Microwave-Assisted Synthesis: Microwave heating can rapidly and uniformly heat the reaction mixture, which can sometimes lead to shorter reaction times and cleaner reactions.[13][14]

  • Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters like temperature, pressure, and reaction time. This can allow for the safe generation and immediate use of reactive intermediates, minimizing their decomposition.

Q6: I suspect my N-acyl imidazole intermediate is hydrolyzing. How can I prevent this?

A6: N-acyl imidazoles are moderately reactive electrophiles and can be susceptible to hydrolysis, especially under non-anhydrous conditions or in the presence of acids or bases.[22][23][24] To minimize hydrolysis:

  • Use Anhydrous Conditions: Ensure all solvents and reagents are thoroughly dried and perform the reaction under an inert atmosphere.

  • Control pH: Avoid strongly acidic or basic conditions unless required by the reaction mechanism.

  • Temperature Control: Lowering the reaction temperature can slow the rate of hydrolysis.

  • Immediate Use: If possible, generate the N-acyl imidazole in situ and use it immediately in the next step of the synthesis.

References

Validation & Comparative

Comparative analysis of 4-(Trifluoromethyl)-1H-imidazole vs. other halogenated imidazoles.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis for Medicinal Chemists: 4-(Trifluoromethyl)-1H-imidazole Versus Traditional Halogenated Imidazoles

Executive Summary

In modern drug discovery, the strategic modification of core scaffolds is paramount to optimizing potency, selectivity, and pharmacokinetic profiles. The imidazole ring is a privileged structure, integral to numerous bioactive compounds.[1][2] Its functionalization with halogens or halogen-containing moieties like the trifluoromethyl (-CF3) group can dramatically alter its physicochemical and biological properties. This guide provides a comparative analysis of this compound against its classical halogenated counterparts (e.g., 4-bromo- and 4-chloro-1H-imidazole), offering a rationale-driven framework for researchers, scientists, and drug development professionals to select the optimal building block for their specific therapeutic objectives. We will delve into a comparison of physicochemical properties, metabolic stability, and synthetic utility, supported by established experimental protocols.

Introduction: The Imidazole Scaffold and the Impact of Halogenation

The imidazole nucleus is a five-membered aromatic heterocycle that is a cornerstone in medicinal chemistry.[3][4] Its unique electronic structure, ability to act as a hydrogen bond donor and acceptor, and its presence in vital biological molecules like the amino acid histidine make it a highly sought-after scaffold.[5][6] Functionalization of this ring is a key strategy for modulating a compound's properties.

Halogenation is a time-tested method to enhance the pharmacological profile of drug candidates.[7] Traditional halogens (Cl, Br, I) can improve membrane permeability, enhance binding affinity through halogen bonding, and provide synthetic handles for further diversification.[8][9] The trifluoromethyl group, while not a halogen itself, is an honorary member of this class in medicinal chemistry due to its profound electronic effects and its role as a bioisostere for a methyl group.[10] Its introduction is a modern strategy to address specific challenges in drug development, most notably metabolic instability.[11]

The Unique Electronic and Steric Profile of the Trifluoromethyl Group

The trifluoromethyl group is a powerful modulator of molecular properties due to its distinct characteristics:

  • Strong Electron-Withdrawing Nature: With the fluorine atoms' high electronegativity, the -CF3 group is strongly electron-withdrawing. This significantly lowers the pKa of the imidazole ring compared to alkyl-substituted or even traditional halogen-substituted analogs, impacting its ionization state at physiological pH.[10]

  • High Lipophilicity: The -CF3 group substantially increases lipophilicity (logP), which can enhance membrane permeability and cell penetration.[12] This is a critical factor for oral bioavailability and targeting intracellular proteins.[13]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to oxidative metabolism by cytochrome P450 enzymes. Replacing a metabolically labile methyl or hydrogen group with a -CF3 group is a common and effective strategy to block metabolic pathways, increase a drug's half-life, and reduce the formation of potentially reactive metabolites.[14][15][16]

Comparative Physicochemical Properties

The choice of substituent on the imidazole ring directly influences its fundamental physicochemical properties. These properties, in turn, govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyThis compound4-Bromo-1H-imidazole4-Chloro-1H-imidazoleRationale for Differences
Molecular Formula C₄H₃F₃N₂[5]C₃H₃BrN₂[17]C₃H₃ClN₂[18]The elemental composition differs with the substituent.
Molecular Weight 136.08 g/mol [19]146.97 g/mol [17]102.52 g/mol [18]Reflects the atomic weight of F vs. Br vs. Cl.
pKa 10.29 (Predicted)[20]~12-13 (Estimated)~12-13 (Estimated)The potent electron-withdrawing -CF3 group significantly increases acidity (lowers pKa) compared to the less inductive effects of -Br and -Cl.
logP (Predicted) 1.1 - 1.5 (Estimated)0.5 - 1.0 (Estimated)0.4 - 0.8 (Estimated)The -CF3 group contributes significantly more to lipophilicity than single bromine or chlorine atoms.
Appearance White to almost white solid[20]Colorless to beige crystalline powder[21]Solid[18]All are typically solids at room temperature.

Impact on Metabolic Stability: A Decisive Advantage

A primary driver for selecting this compound is the pursuit of enhanced metabolic stability. Aromatic and benzylic C-H bonds are often susceptible to hydroxylation by CYP450 enzymes, representing a major clearance pathway for many drugs.

  • This compound: The C-F bonds are exceptionally stable, and the -CF3 group acts as a "metabolic shield," preventing oxidation at its point of attachment.[14] This often leads to a longer in vivo half-life and improved bioavailability.

  • 4-Bromo/Chloro-1H-imidazole: While the C-Br and C-Cl bonds are more stable than a C-H bond, the primary metabolic liability often lies elsewhere on the molecule, particularly at unsubstituted positions on the imidazole ring itself. Halogenation can influence the electronic properties of the ring, but it does not offer the same robust, localized metabolic blockade as a -CF3 group.

Comparative Reactivity and Synthetic Utility

The choice of halogenated imidazole profoundly impacts its utility as a synthetic intermediate.

  • 4-Bromo- and 4-Iodo-1H-imidazole: These are premier building blocks for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).[21][22] The C-Br and C-I bonds serve as excellent synthetic handles, allowing for the facile introduction of aryl, alkyl, and amine groups. 4-Iodo-1H-imidazole is generally more reactive than its bromo counterpart, allowing for milder reaction conditions.[21]

  • 4-Chloro-1H-imidazole: The C-Cl bond is less reactive in standard cross-coupling reactions, often requiring more specialized catalysts or harsher conditions. However, its lower cost and molecular weight can be advantageous in large-scale synthesis.[23][24]

  • This compound: The -CF3 group itself is generally unreactive and is carried through synthetic sequences. Its primary role is as a permanent structural feature to impart desired properties. The electron-withdrawing nature of the -CF3 group can deactivate the imidazole ring towards certain electrophilic substitutions but may activate it towards nucleophilic attack.

Key Experimental Protocols

To provide a practical context, we outline standard methodologies for synthesis and evaluation.

Protocol 1: Synthesis of 4-Bromo-1H-imidazole via Debromination

This protocol describes a common method for preparing 4-Bromo-1H-imidazole from a readily available starting material.[17]

Workflow Diagram: Synthesis of 4-Bromo-1H-imidazole

cluster_0 Reaction Setup cluster_1 Workup & Purification A 1. Add 2,4,5-tribromoimidazole, sodium sulfite, and water to flask B 2. Heat mixture to 110 °C A->B C 3. Stir vigorously for 6 hours B->C D 4. Cool reaction to room temp. C->D E 5. Extract with ethyl acetate D->E F 6. Combine organic layers E->F G 7. Dry over anhydrous Na₂SO₄ F->G H 8. Concentrate under reduced pressure G->H I Final Product: 4-Bromo-1H-imidazole H->I

Caption: Workflow for the synthesis of 4-Bromo-1H-imidazole.

Step-by-Step Procedure:

  • Reaction Setup: To a round-bottom flask, add 2,4,5-tribromoimidazole (1.0 eq), sodium sulfite (5.0 eq), and water (approx. 10 mL per gram of tribromoimidazole).[17]

  • Heating: Equip the flask with a reflux condenser and heat the mixture to 110 °C in an oil bath.

  • Reaction: Stir the reaction vigorously for 6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the flask to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volume of water).

  • Drying: Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: If necessary, purify the product by column chromatography or recrystallization to afford pure 4-bromo-1H-imidazole.[17]

Protocol 2: In Vitro Metabolic Stability Assay (Liver Microsomes)

This assay is a standard method to evaluate a compound's susceptibility to Phase I metabolism.

Workflow Diagram: Microsomal Stability Assay

cluster_0 Incubation cluster_1 Time-Point Quenching cluster_2 Analysis A 1. Prepare test compound solution (e.g., in DMSO) B 2. Add to buffer containing liver microsomes A->B C 3. Pre-incubate at 37 °C B->C D 4. Initiate reaction by adding NADPH cofactor C->D E 5. Aliquot and quench reaction at time points (0, 5, 15, 30, 60 min) with cold acetonitrile containing internal standard D->E F 6. Centrifuge to pellet protein E->F G 7. Analyze supernatant by LC-MS/MS F->G H 8. Quantify remaining parent compound G->H I Calculate Half-Life (t½) and Intrinsic Clearance H->I

Caption: Workflow for in vitro metabolic stability assessment.

Step-by-Step Procedure:

  • Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

  • Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing phosphate buffer (pH 7.4), liver microsomes (e.g., human, rat; final concentration ~0.5 mg/mL), and the test compound (final concentration ~1 µM).

  • Pre-incubation: Pre-warm the mixture at 37 °C for 5 minutes.

  • Initiation: Start the metabolic reaction by adding a solution of the cofactor NADPH.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to a 2-3 fold excess of cold acetonitrile containing an internal standard.

  • Protein Precipitation: Vortex the quenched samples and centrifuge at high speed to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to an HPLC vial and analyze by LC-MS/MS to quantify the amount of parent compound remaining relative to the internal standard.

  • Calculation: Plot the natural log of the percentage of compound remaining versus time. The slope of the line can be used to calculate the in vitro half-life (t½).

Conclusion and Strategic Recommendations

The selection between this compound and other halogenated imidazoles is a strategic decision dictated by the specific goals of a drug discovery program.

Conceptual Framework: Substituent Effects

center Imidazole Substituent CF3 -CF₃ center->CF3 Br -Br center->Br Cl -Cl center->Cl prop1 Metabolic Stability CF3->prop1 High prop2 Lipophilicity (logP) CF3->prop2 High prop3 Cross-Coupling Reactivity CF3->prop3 Inert prop4 Acidity (low pKa) CF3->prop4 High Br->prop1 Moderate Br->prop2 Moderate Br->prop3 High Br->prop4 Low Cl->prop1 Moderate Cl->prop2 Low Cl->prop3 Moderate Cl->prop4 Low

Caption: Impact of substituents on key imidazole properties.

  • Choose this compound when:

    • The primary objective is to enhance metabolic stability and increase drug half-life.

    • Increased lipophilicity is desired to improve membrane permeability.

    • The -CF3 group is a permanent design feature, and no further chemistry is planned at that position.

  • Choose 4-Bromo- or 4-Iodo-1H-imidazole when:

    • The halogen is intended as a synthetic handle for rapid library generation via cross-coupling reactions.

    • Fine-tuning of potency through diverse substitutions is the main goal.

  • Choose 4-Chloro-1H-imidazole when:

    • A balance between reactivity and cost is needed for large-scale synthesis.

    • Milder reactivity compared to the bromo-analog is sufficient for the planned synthetic transformations.

By understanding the distinct advantages and liabilities of each building block, medicinal chemists can make more informed, rationale-driven decisions, ultimately accelerating the journey from hit identification to a viable clinical candidate.

References

Spectroscopic analysis for structural confirmation of 4-(Trifluoromethyl)-1H-imidazole.

Author: BenchChem Technical Support Team. Date: January 2026

<

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of synthesized molecules is a cornerstone of scientific rigor. The introduction of a trifluoromethyl (CF₃) group to a heterocyclic scaffold like imidazole can dramatically alter its physicochemical properties, making it a valuable pharmacophore.[1][2][3][4] This guide provides an in-depth, comparative analysis of the key spectroscopic techniques required to unequivocally confirm the structure of 4-(Trifluoromethyl)-1H-imidazole. We will move beyond a simple recitation of data, focusing instead on the causality behind experimental choices and the synergistic relationship between different analytical methods.

The Imperative for Multi-faceted Spectroscopic Analysis

Relying on a single analytical technique for structural elucidation is fraught with peril. Each method provides a unique piece of the structural puzzle. It is the convergence of data from multiple, orthogonal techniques that provides the highest level of confidence in the assigned structure. For a molecule like this compound, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) is essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, a suite of NMR experiments is necessary to probe the different nuclei present (¹H, ¹³C, and ¹⁹F).

¹⁹F NMR: The Unmistakable Signature of the Trifluoromethyl Group

The most direct method for confirming the presence of the trifluoromethyl group is ¹⁹F NMR.[5] The ¹⁹F nucleus is 100% naturally abundant and has a spin of ½, making it a highly sensitive NMR probe.

Causality of Experimental Choice: The large chemical shift dispersion in ¹⁹F NMR makes it highly sensitive to the local electronic environment, providing a clear and often isolated signal for the CF₃ group.[6][7][8][9]

Expected Observations: For this compound, the ¹⁹F NMR spectrum is expected to show a singlet in the range of -60 to -65 ppm (relative to CFCl₃).[5][10] The absence of coupling in the proton-decoupled spectrum confirms the CF₃ group is not directly bonded to any protons. The chemical shift is influenced by the electron-withdrawing nature of the imidazole ring.

¹H NMR: Mapping the Protons of the Imidazole Ring

¹H NMR spectroscopy provides crucial information about the number, connectivity, and chemical environment of the protons in the molecule.

Causality of Experimental Choice: ¹H NMR is a rapid and sensitive technique that allows for the precise determination of proton chemical shifts and coupling constants, which are diagnostic for the substitution pattern on the imidazole ring.

Expected Observations:

  • Imidazole Ring Protons: Two signals are expected for the protons on the imidazole ring (H-2 and H-5). These will likely appear as singlets or narrow doublets in the aromatic region (typically δ 7-8 ppm). The exact chemical shifts will be influenced by the electron-withdrawing CF₃ group.

  • N-H Proton: A broad singlet corresponding to the N-H proton is also anticipated. Its chemical shift can be highly variable and is dependent on solvent and concentration.

¹³C NMR: Probing the Carbon Skeleton

¹³C NMR spectroscopy provides a map of the carbon framework of the molecule.

Causality of Experimental Choice: While less sensitive than ¹H NMR, ¹³C NMR provides direct evidence for the number of unique carbon environments and can reveal the presence of the CF₃ group through its characteristic quartet signal.

Expected Observations:

  • Imidazole Ring Carbons: Signals for the three carbons of the imidazole ring are expected. The carbon bearing the CF₃ group (C-4) will be significantly deshielded.

  • Trifluoromethyl Carbon: The carbon of the CF₃ group will appear as a quartet due to coupling with the three fluorine atoms. This is a key diagnostic feature. The chemical shift is typically observed in the range of δ 120-125 ppm.

Nucleus Expected Chemical Shift (δ) / ppm Expected Multiplicity Key Information Provided
¹⁹F-60 to -65SingletDirect evidence of the CF₃ group
¹H7-8 (ring H), variable (N-H)Singlets/Doublets, Broad SingletSubstitution pattern on the imidazole ring
¹³C~120-140 (ring C), ~120-125 (CF₃)Singlets, QuartetCarbon framework and confirmation of CF₃ group

Experimental Protocols: A Self-Validating Workflow

The following protocols are designed to provide high-quality, reproducible data for the structural confirmation of this compound.

NMR Sample Preparation
  • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent can influence chemical shifts.[6][7][8]

  • Concentration: Prepare a solution with a concentration of approximately 5-10 mg/mL for ¹H NMR and 20-50 mg/mL for ¹³C NMR.

  • Internal Standard: Add a small amount of a suitable internal standard (e.g., tetramethylsilane, TMS) for accurate chemical shift referencing.

NMR Data Acquisition
  • ¹H NMR: Acquire a standard one-dimensional proton spectrum.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be beneficial to distinguish between CH, CH₂, and CH₃ groups, although not strictly necessary for this molecule.

  • ¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum.

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_confirmation Structural Confirmation Synthesis Synthesized this compound NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Synthesis->NMR FTIR FT-IR Spectroscopy Synthesis->FTIR MS Mass Spectrometry Synthesis->MS Confirmation Unambiguous Structural Confirmation NMR->Confirmation FTIR->Confirmation MS->Confirmation G ¹⁹F NMR ¹⁹F NMR (CF₃ Signal) Structure Confirmed Structure Confirmed ¹⁹F NMR->Structure Confirmed ¹H NMR ¹H NMR (Ring Protons) ¹H NMR->Structure Confirmed ¹³C NMR ¹³C NMR (Carbon Skeleton & CF₃ Quartet) ¹³C NMR->Structure Confirmed FT-IR FT-IR (N-H & C-F Stretches) FT-IR->Structure Confirmed Mass Spec Mass Spectrometry (Molecular Weight) Mass Spec->Structure Confirmed

References

A Senior Application Scientist's Guide to Validating the Biological Activity of Novel 4-(Trifluoromethyl)-1H-imidazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of Trifluoromethyl-Imidazoles

The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active compounds, including the essential amino acid histidine.[1][2] Its derivatives have demonstrated a vast spectrum of pharmacological activities, such as antifungal, anticancer, and anti-inflammatory properties.[1][3] The introduction of a trifluoromethyl (CF3) group can significantly enhance a molecule's metabolic stability, bioavailability, and binding affinity to biological targets, making 4-(trifluoromethyl)-1H-imidazole derivatives particularly promising candidates for drug discovery.[4]

This guide provides a comprehensive, technically-grounded framework for researchers to validate the biological activity of novel this compound derivatives. Moving beyond a simple recitation of protocols, we will explore the causal logic behind experimental choices, establishing a self-validating workflow from initial screening to in vivo confirmation. Our focus will be on validating a potential anti-inflammatory effect, a common and therapeutically relevant activity for this class of compounds.[1]

Part 1: Foundational Assessment—Cellular Viability and Cytotoxicity

Before investigating any specific biological mechanism, it is imperative to determine the concentration range at which the novel compounds are non-toxic to cells.[5] This foundational step ensures that any observed effects in subsequent assays are due to specific biological modulation, not general cytotoxicity. Cell viability assays, which measure the metabolic activity of living cells, are the gold standard for this initial assessment.[6][7][8][9]

Comparative Analysis: MTT vs. XTT Assays

Two of the most common methods for assessing cell viability are the MTT and XTT assays.[6] Both rely on the ability of mitochondrial dehydrogenases in metabolically active cells to reduce a tetrazolium salt to a colored formazan product.[6][7] However, they differ in the properties of this final product.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): This first-generation salt is reduced to a purple formazan crystal that is insoluble in water.[6][8] This necessitates an additional solubilization step, typically with an organic solvent like DMSO, before absorbance can be measured.[6][10]

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide): This second-generation salt is reduced to a water-soluble orange formazan product.[6][7] This key difference eliminates the solubilization step, streamlining the protocol and reducing potential errors.[6]

For high-throughput screening and improved workflow efficiency, the XTT assay is often the superior choice.

FeatureMTT AssayXTT Assay
Principle Enzymatic reduction of tetrazolium saltEnzymatic reduction of tetrazolium salt
Formazan Product Water-insoluble (purple crystals)[6][8]Water-soluble (orange solution)[6][7]
Solubilization Step Required (e.g., DMSO, SDS)[6][10]Not required[6]
Pros Well-established, cost-effectiveFaster workflow, higher sensitivity, continuous measurement possible[9]
Cons Extra solubilization step, potential for crystal-related artifactsCan be susceptible to interference from reducing compounds
Absorbance Max ~570 nm[7][10]~450-500 nm[6]
Experimental Protocol: XTT Cell Viability Assay

This protocol is designed to determine the concentration-dependent effect of novel imidazole derivatives on the viability of a relevant cell line (e.g., RAW 264.7 macrophages for inflammation studies).

  • Cell Seeding: Plate cells in a 96-well microplate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell adherence.

  • Compound Treatment: Prepare serial dilutions of the novel this compound derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells for "cells only" (vehicle control) and "medium only" (blank). Incubate for the desired exposure period (e.g., 24-48 hours).

  • Reagent Preparation: Shortly before use, prepare the activated XTT solution by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions.[6]

  • XTT Addition & Incubation: Add 50 µL of the activated XTT solution to each well.[6] Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator, allowing the color to develop.[6]

  • Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 450-500 nm.[6] A reference wavelength of 630-690 nm should be used to subtract non-specific background absorbance.[6]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells after subtracting the blank absorbance. Plot the percentage of viability against the compound concentration to determine the cytotoxic concentration 50% (CC50).

Part 2: Validating a Specific Mechanism—Anti-Inflammatory Activity

With the non-toxic concentration range established, we can proceed to investigate a specific biological activity. Given the known properties of imidazole compounds, a logical hypothesis is that our novel derivatives possess anti-inflammatory effects.[1] We will target two key pillars of the inflammatory response: the enzymatic activity of Cyclooxygenase-2 (COX-2) and the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway.

In Vitro Validation 1: Direct Enzyme Inhibition (COX-2 Assay)

Causality: COX-2 is an enzyme that is inducibly expressed during inflammation and is responsible for the formation of pro-inflammatory mediators called prostaglandins.[11][12][13] Direct inhibition of COX-2 is the mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs).[11] An in vitro enzyme assay allows for the direct measurement of a compound's ability to inhibit the purified enzyme, providing a clear and unambiguous assessment of its potency and mechanism.[14][15]

G cluster_workflow COX-2 Inhibition Assay Workflow reagent Prepare Reagents (COX-2 Enzyme, Buffer, Substrate, Test Compounds) plate Add Reagents to 96-well Plate reagent->plate Step 1 incubate Incubate at 37°C plate->incubate Step 2 reaction Enzymatic Reaction Occurs (Prostaglandin Production) incubate->reaction detect Add Detection Reagent (e.g., Fluorometric Probe) reaction->detect Step 3 read Measure Signal (Fluorescence/Absorbance) detect->read Step 4 analyze Calculate % Inhibition and IC50 Value read->analyze Step 5 G LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 MAP3K MAPKKKs (e.g., TAK1, ASK1) TLR4->MAP3K MAP2K MAPKKs (MKK3, MKK6) MAP3K->MAP2K phosphorylates p38 p38 MAPK MAP2K->p38 phosphorylates TF Transcription Factors (e.g., ATF2, MEF2) p38->TF phosphorylates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) TF->Cytokines ↑ Transcription Compound Novel Imidazole Derivative Compound->MAP2K Inhibition? Compound->p38 Inhibition? G cluster_workflow In Vivo Paw Edema Workflow acclimate Acclimatize Rats group Group Animals (Vehicle, Positive Control, Test Groups) acclimate->group measure_initial Measure Initial Paw Volume group->measure_initial administer Administer Compounds (Oral or IP) measure_initial->administer induce Induce Edema (Inject Carrageenan) administer->induce 1h post-treatment measure_final Measure Paw Volume (Hourly for 4-6h) induce->measure_final analyze Calculate % Inhibition of Edema measure_final->analyze

References

Comparison of different synthetic routes for 4-(Trifluoromethyl)-1H-imidazole.

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The introduction of a trifluoromethyl (CF3) group into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, lipophilicity, and binding affinity. 4-(Trifluoromethyl)-1H-imidazole, a key building block for pharmaceuticals and advanced materials, is no exception. Its synthesis has been approached from various angles, each with distinct advantages and drawbacks. This guide provides a critical comparison of the most prevalent synthetic routes, offering insights into their mechanisms, practicality, and overall efficiency, supported by detailed experimental protocols and data.

At a Glance: Comparison of Synthetic Routes

Route Starting Materials Key Intermediates Reported Yield Advantages Disadvantages
Route 1: From Mesoionic Intermediates N-acyl-N-alkylglycines, Trifluoroacetic anhydrideMesoionic 4-trifluoroacetyl-1,3-oxazolium-5-olatesHighHigh yields, Readily available starting materials.[1][2]Multi-step process.
Route 2: The Van Leusen Reaction N-aryltrifluoroacetimidoyl chlorides, Tosylmethyl isocyanide (TosMIC)-GoodMild reaction conditions, Tolerates a wide range of substrates.[3]Primarily for 1,4,5-trisubstituted imidazoles, may require adaptation.
Route 3: From α-Diketone Monoximes 1,1,1-Trifluoroalkane-2,3-dione 3-oximes, Aldehydes, Ammonium acetate4-(Trifluoromethyl)imidazol-1-olsGoodUtilizes easily obtainable starting materials.[4]Requires a subsequent deoxygenation step to yield the target imidazole.

Route 1: Synthesis via Mesoionic 1,3-Oxazolium-5-olates

This robust and high-yielding method proceeds through a unique mesoionic intermediate, offering a reliable pathway to 4-(trifluoromethyl)-substituted imidazoles. The causality behind this route's success lies in the regioselective attack of ammonia on the C-2 position of the stable mesoionic ring.[1][2]

Reaction Pathway

Route_1_Pathway cluster_0 Step 1: Formation of Mesoionic Intermediate cluster_1 Step 2: Ring Transformation cluster_2 Step 3: Dehydration A N-acyl-N-alkylglycine C Mesoionic 4-trifluoroacetyl- 1,3-oxazolium-5-olate A->C CH2Cl2, 25°C, 3h B Trifluoroacetic anhydride (TFAA) B->C E 4-Trifluoromethyl-3,4- dihydroimidazole C->E Regioselective attack at C-2 D Ammonia D->E F This compound E->F POCl3, Pyridine, 90°C, 2h

Caption: Synthetic pathway for Route 1 via a mesoionic intermediate.

Detailed Experimental Protocol

Step 1: Synthesis of Mesoionic 4-trifluoroacetyl-1,3-oxazolium-5-olates [1]

  • To a stirred solution of N-acyl-N-alkylglycine (26 mmol) in dichloromethane (50 mL), add trifluoroacetic anhydride (11 mL, 78 mmol) at 0°C over 10 minutes.

  • Allow the mixture to warm to 25°C and stir for 3 hours.

  • Extract the reaction mixture with dichloromethane (2 x 80 mL).

  • The mesoionic intermediate can be isolated and stored for several months.

Step 2 & 3: Synthesis of 4-Trifluoromethylimidazoles [1][2]

  • The mesoionic intermediate from Step 1 is reacted with ammonia to yield 4-trifluoromethyl-3,4-dihydroimidazoles in high yields.

  • To a stirred solution of the resulting dihydroimidazole (1.0 mmol) in pyridine (0.73 mL, 9.0 mmol), add phosphorus oxychloride (0.23 mL, 2.5 mmol) at 0°C.

  • Heat the mixture at 90°C for 2 hours.

  • Evaporate the solvent to dryness.

  • Extract the residue with ethyl acetate (3 x 40 mL).

  • Purify the crude product by column chromatography on silica gel (EtOAc–hexane, 1:2) to afford the final product.

Route 2: The Van Leusen Imidazole Synthesis

The Van Leusen reaction offers a convergent approach to substituted imidazoles. While often employed for 1,4,5-trisubstituted products, its principles can be adapted for the synthesis of this compound. This method's appeal lies in its mild conditions and the use of commercially available starting materials.[3]

Conceptual Workflow

Route_2_Workflow A N-Aryltrifluoroacetimidoyl chloride C Base-mediated Cyclization A->C B Tosylmethyl isocyanide (TosMIC) B->C D 1-Aryl-5-(trifluoromethyl)imidazole C->D E Deprotection/Modification D->E F This compound E->F

Caption: Conceptual workflow for the Van Leusen synthesis of this compound.

General Experimental Considerations
  • Formation of N-aryltrifluoroacetimidoyl chloride: This can be achieved in one step from readily available aromatic amines, trifluoroacetic acid, triphenylphosphine, and carbon tetrachloride.[3]

  • Cyclization: The imidoyl chloride is reacted with TosMIC in the presence of a base (e.g., K2CO3) in a suitable solvent like methanol or dimethoxyethane.

  • Aromatization: The intermediate imidazoline undergoes spontaneous elimination of p-toluenesulfinic acid to yield the aromatic imidazole ring.

  • N-dearylation: A subsequent deprotection step would be necessary to remove the aryl group from the N-1 position to obtain the final product.

Route 3: From α-Diketone Monoximes

This route provides access to 4-(Trifluoromethyl)imidazol-1-ols, which are valuable precursors to the target imidazole. The synthesis is straightforward, involving a condensation reaction of an α-diketone monoxime, an aldehyde, and ammonium acetate.[4]

Reaction Scheme

Route_3_Scheme A 1,1,1-Trifluoroalkane-2,3-dione 3-oxime D 4-(Trifluoromethyl)imidazol-1-ol A->D B Aldehyde B->D C Ammonium Acetate C->D F This compound D->F e.g., PCl3 or catalytic hydrogenation E Deoxygenation

Caption: Reaction scheme for the synthesis of this compound from an α-diketone monoxime.

Protocol Outline
  • A mixture of the 1,1,1-Trifluoroalkane-2,3-dione 3-oxime, an appropriate aldehyde, and ammonium acetate in a suitable solvent (e.g., acetic acid) is heated.

  • The resulting 4-(Trifluoromethyl)imidazol-1-ol is isolated and purified.

  • The N-hydroxy group is then removed via a deoxygenation reaction, for which several methods are available, including treatment with phosphorus trichloride or catalytic hydrogenation.

Conclusion and Future Outlook

The synthesis of this compound can be effectively achieved through several distinct pathways. Route 1 , via mesoionic intermediates, stands out for its high yields and well-documented procedures.[1][2] For rapid access to a variety of substituted analogs, the Van Leusen reaction (Route 2) offers a flexible, albeit potentially longer, approach.[3] Route 3 , starting from α-diketone monoximes, presents a viable alternative, particularly if the corresponding imidazol-1-ol is also of interest.[4]

The choice of the optimal synthetic route will ultimately depend on the specific requirements of the research, including scale, desired purity, available starting materials, and the need for analog synthesis. As the demand for fluorinated heterocycles continues to grow in drug discovery and materials science, the development of even more efficient, cost-effective, and sustainable methods for the synthesis of this compound will remain an area of active investigation.

References

The Ascendancy of the 4-(Trifluoromethyl)-1H-imidazole Scaffold: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of modern drug design. The trifluoromethyl (CF₃) group, in particular, offers a unique combination of properties that can profoundly enhance the therapeutic potential of a compound.[1][2] When appended to a privileged heterocycle like imidazole, the resulting 4-(trifluoromethyl)-1H-imidazole core presents a fertile ground for the development of novel therapeutic agents. This guide provides an in-depth comparison of this compound analogs, elucidating the structure-activity relationships (SAR) that govern their biological effects. Drawing upon experimental data from studies on analogous compounds, we will explore how modifications to this scaffold influence efficacy against a range of biological targets, including enzymes and microbial pathogens.

The Strategic Advantage of the Trifluoromethyl Group

The trifluoromethyl group is far more than a simple bioisostere for a methyl group. Its strong electron-withdrawing nature and high lipophilicity significantly impact a molecule's pharmacokinetic and pharmacodynamic profile.[1][2] Key advantages conferred by the CF₃ group include:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to metabolic degradation and thereby increasing the half-life of the drug.[1]

  • Increased Lipophilicity: The lipophilic nature of the CF₃ group can improve a compound's ability to cross cellular membranes, enhancing its bioavailability and access to intracellular targets.[1]

  • Modulation of pKa: The electron-withdrawing properties of the CF₃ group can lower the pKa of the imidazole ring, influencing its ionization state at physiological pH and its ability to participate in hydrogen bonding interactions with biological targets.

  • Improved Binding Affinity: The unique steric and electronic properties of the CF₃ group can lead to more potent and selective interactions with the target protein's binding pocket.[1]

Comparative Analysis of this compound Analogs

The this compound scaffold offers multiple points for chemical modification, primarily at the N-1, C-2, and C-5 positions. The following sections explore the impact of substitutions at these positions on biological activity, drawing parallels from published SAR studies on similar heterocyclic systems.

N-1 Position: The Gateway to Diverse Functionalities

The nitrogen at the 1-position of the imidazole ring is a common site for derivatization, allowing for the introduction of a wide array of substituents that can modulate the compound's physicochemical properties and target interactions.

A study on N-substituted [this compound-1-yl] amide derivatives revealed that the nature of the substituent plays a critical role in their activity as p38 MAP kinase inhibitors.[2] This suggests that the N-1 position can be tailored to achieve specific therapeutic effects.

Table 1: Representative SAR Data for N-1 Substituted Analogs

Compound IDN-1 SubstituentBiological TargetActivity (IC₅₀/MIC)
1a -CH₂COOHp38 MAP Kinase> 10 µM
1b -CH₂CONH-phenylp38 MAP Kinase5.2 µM
1c -CH₂CONH-(4-chlorophenyl)p38 MAP Kinase2.1 µM
1d -CH₂CONH-(2,4-dichlorophenyl)p38 MAP Kinase0.8 µM
2a -HS. aureus> 128 µg/mL
2b -CH₂-phenylS. aureus32 µg/mL
2c -CH₂-(4-fluorophenyl)S. aureus16 µg/mL

Note: The data in this table is a synthesized representation based on trends observed in related imidazole and trifluoromethyl-containing compounds to illustrate potential SAR. Actual values would be determined by specific experimental assays.

The trend observed in compounds 1b-1d suggests that the introduction of electron-withdrawing groups on the phenyl ring of the N-1 substituent enhances inhibitory activity against p38 MAP kinase. This could be attributed to improved binding interactions within the kinase's active site. Similarly, for antibacterial activity, substitution at the N-1 position appears crucial for potency, as seen in the comparison between 2a , 2b , and 2c .

C-2 and C-5 Positions: Fine-Tuning Potency and Selectivity

Modifications at the C-2 and C-5 positions of the imidazole ring offer further opportunities to optimize the biological activity of this compound analogs.

Studies on other imidazole-based compounds have shown that the introduction of aryl or heteroaryl groups at these positions can significantly impact their anticancer and antimicrobial properties.[3][4] For instance, in a series of 2,5-diarylated imidazole derivatives, the nature and position of substituents on the phenyl rings were found to be critical for their antifungal activity.[3]

Table 2: Representative SAR Data for C-2 and C-5 Substituted Analogs

Compound IDC-2 SubstituentC-5 SubstituentBiological TargetActivity (IC₅₀/MIC)
3a -H-HMCF-7 (Breast Cancer)> 50 µM
3b -phenyl-HMCF-7 (Breast Cancer)15.7 µM
3c -(4-methoxyphenyl)-HMCF-7 (Breast Cancer)8.2 µM
3d -H-phenylMCF-7 (Breast Cancer)22.1 µM
4a -H-HC. albicans> 64 µg/mL
4b -Cl-phenylC. albicans8 µg/mL
4c -NH₂-phenylC. albicans16 µg/mL

Note: The data in this table is a synthesized representation based on trends observed in related imidazole and trifluoromethyl-containing compounds to illustrate potential SAR. Actual values would be determined by specific experimental assays.

From this representative data, it can be inferred that substitution at the C-2 position with an electron-donating group, such as a methoxy-substituted phenyl ring (3c ), may enhance anticancer activity. In the context of antifungal agents, a halogen at the C-2 position (4b ) appears to be more favorable for activity than an amino group (4c ).

Experimental Protocols

General Synthesis of N-1 Substituted this compound Analogs

A common strategy for synthesizing N-1 substituted analogs involves the alkylation of this compound.[2]

Step-by-step methodology:

  • Deprotonation: To a solution of this compound in a suitable aprotic solvent (e.g., dimethylformamide), add a strong base such as sodium hydride at 0°C.

  • Alkylation: After stirring for a short period, add the desired alkyl halide (e.g., ethyl bromoacetate).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and monitor its progress by thin-layer chromatography.

  • Workup: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography.

SynthesisWorkflow

In Vitro Kinase Inhibition Assay (e.g., p38 MAP Kinase)

The inhibitory activity of the synthesized analogs against a specific kinase can be determined using a variety of commercially available assay kits, often based on fluorescence or luminescence.

Step-by-step methodology:

  • Reagent Preparation: Prepare serial dilutions of the test compounds in DMSO. Prepare the kinase, substrate, and ATP solutions in the appropriate assay buffer.

  • Kinase Reaction: In a microplate, add the kinase, the test compound, and the substrate. Initiate the reaction by adding ATP.

  • Incubation: Incubate the plate at the recommended temperature for the specified time to allow the kinase reaction to proceed.

  • Detection: Stop the reaction and add the detection reagent. This reagent typically measures the amount of phosphorylated substrate or the remaining ATP.

  • Data Analysis: Measure the signal (e.g., fluorescence) using a plate reader. Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

KinaseAssayWorkflow

Antimicrobial Susceptibility Testing (Broth Microdilution)

The minimum inhibitory concentration (MIC) of the analogs against various microbial strains can be determined using the broth microdilution method according to CLSI guidelines.

Step-by-step methodology:

  • Compound Preparation: Prepare serial dilutions of the test compounds in a suitable broth medium in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the microbial strain to be tested.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Logical Relationships in SAR Analysis

The process of establishing a structure-activity relationship is iterative and involves a feedback loop between chemical synthesis, biological testing, and computational modeling.

SAR_Logic

Conclusion and Future Directions

The this compound scaffold represents a highly promising starting point for the development of new therapeutic agents. The strategic placement of the trifluoromethyl group imparts favorable physicochemical properties, while the imidazole core offers multiple avenues for synthetic modification to fine-tune biological activity. The representative SAR data presented in this guide, though synthesized from studies on analogous compounds, highlight the critical role of substituents at the N-1, C-2, and C-5 positions in determining potency and selectivity. Future research should focus on the systematic exploration of the chemical space around this scaffold, with a view to generating comprehensive SAR data against a wider range of biological targets. The integration of computational modeling with traditional medicinal chemistry approaches will undoubtedly accelerate the discovery of novel this compound-based drugs with improved efficacy and safety profiles.

References

A Comparative Guide to the Computational and DFT Analysis of 4-(Trifluoromethyl)-1H-imidazole's Electronic Structure

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, a deep understanding of a molecule's electronic structure is paramount for predicting its reactivity, stability, and potential biological activity. The introduction of a trifluoromethyl (-CF3) group to a heterocyclic scaffold like imidazole can dramatically alter its electronic properties, making 4-(Trifluoromethyl)-1H-imidazole a molecule of significant interest. This guide provides a comprehensive comparison of computational approaches, primarily focusing on Density Functional Theory (DFT), to elucidate the electronic landscape of this compound. We will explore the causality behind methodological choices and underscore the necessity of integrating experimental data for a holistic and validated understanding.

The Significance of the Trifluoromethyl Group in Imidazole Chemistry

The imidazole ring is a ubiquitous feature in biologically active molecules. The addition of a trifluoromethyl group, a potent electron-withdrawing moiety, can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. These effects are rooted in the profound influence of the -CF3 group on the electronic distribution within the imidazole ring. A robust computational analysis is therefore essential to quantify these electronic perturbations.

Methodological Blueprint: A Validated DFT Workflow

Density Functional Theory (DFT) stands as a powerful and widely-used computational tool for investigating the electronic structure of molecules.[1] A typical and reliable workflow for the analysis of this compound is outlined below. The choice of functional and basis set is critical for obtaining accurate results. The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, has consistently provided a good balance of accuracy and computational cost for organic molecules.[2] The 6-311++G(d,p) basis set is a popular choice as it includes diffuse functions (++) to describe the electron density far from the nucleus and polarization functions (d,p) to account for the non-spherical nature of electron distribution in molecules.[3]

DFT_Workflow cluster_setup Computational Setup cluster_calc Core Calculations cluster_analysis Data Analysis & Validation mol_build Molecule Building & Initial Geometry method_select Selection of Functional & Basis Set (e.g., B3LYP/6-311++G(d,p)) mol_build->method_select Define Theoretical Level geom_opt Geometry Optimization method_select->geom_opt Input for Calculation freq_calc Frequency Analysis geom_opt->freq_calc Confirm True Minimum elec_prop Electronic Property Calculation (HOMO, LUMO, MEP, etc.) freq_calc->elec_prop Proceed if No Imaginary Frequencies data_vis Data Visualization (Orbitals, MEP maps) elec_prop->data_vis Interpret Results exp_comp Comparison with Experimental Data (UV-Vis, NMR, etc.) data_vis->exp_comp Validate Computational Model

Caption: A typical DFT workflow for analyzing the electronic structure of a molecule.

Experimental Protocols: Step-by-Step DFT Calculation
  • Geometry Optimization:

    • Construct the 3D structure of this compound.

    • Perform a geometry optimization using a chosen level of theory (e.g., B3LYP/6-311++G(d,p)) to find the lowest energy conformation.[1]

  • Frequency Analysis:

    • Conduct a frequency calculation on the optimized geometry at the same level of theory.

    • The absence of imaginary frequencies confirms that the structure is a true energy minimum.[1]

  • Electronic Property Calculation:

    • From the optimized structure, calculate key electronic properties, including:

      • Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies.[4]

      • Molecular Electrostatic Potential (MEP) surface.[5]

      • Mulliken or Natural Bond Orbital (NBO) charge distribution.

Comparative Analysis of Electronic Properties

The introduction of the -CF3 group is expected to significantly modulate the electronic properties of the imidazole ring compared to the parent imidazole.

Frontier Molecular Orbitals: HOMO-LUMO Gap

The HOMO and LUMO are the frontier orbitals that play a crucial role in chemical reactivity.[2] The energy gap between them (HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Computational Method
Imidazole~ -6.1~ -1.2~ 4.9DFT/B3LYP
This compound (Predicted)LoweredSignificantly LoweredSmallerDFT/B3LYP

Note: The values for this compound are predicted based on the strong electron-withdrawing nature of the -CF3 group.

The potent electron-withdrawing effect of the trifluoromethyl group is anticipated to stabilize both the HOMO and LUMO energy levels, leading to a reduction in the HOMO-LUMO gap. This suggests that this compound may be more reactive and susceptible to nucleophilic attack compared to the parent imidazole.

Molecular Electrostatic Potential (MEP)

The MEP map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack.[5] The color scale typically ranges from red (electron-rich, negative potential) to blue (electron-poor, positive potential).

For this compound, the MEP is expected to show a significant region of positive potential around the -CF3 group and the adjacent carbon atom of the imidazole ring, making this area susceptible to nucleophilic attack. The nitrogen atoms of the imidazole ring will likely remain regions of negative potential, albeit less so than in the parent imidazole, indicating their potential to act as hydrogen bond acceptors.

Alternative Computational Approaches and Experimental Validation

While DFT with the B3LYP functional is a robust starting point, other computational methods can provide further insights and validation.

MethodAdvantagesDisadvantages
DFT with other functionals (e.g., M06-2X, ωB97X-D) May provide better accuracy for specific properties like non-covalent interactions or charge-transfer excitations.[3]Increased computational cost.
Ab initio methods (e.g., MP2, CCSD(T)) Higher accuracy, considered the "gold standard" for small molecules.Significantly higher computational cost, often prohibitive for larger molecules.
Semi-empirical methods (e.g., PM7, AM1) Very fast, suitable for large systems and high-throughput screening.Lower accuracy compared to DFT and ab initio methods.

Crucially, computational results must be validated by experimental data. The following diagram illustrates the symbiotic relationship between theoretical predictions and experimental verification.

Validation_Workflow cluster_comp Computational Prediction cluster_exp Experimental Validation dft_results DFT Calculated Properties (HOMO-LUMO Gap, MEP, etc.) uv_vis UV-Vis Spectroscopy dft_results->uv_vis Predicts Electronic Transitions nmr NMR Spectroscopy dft_results->nmr Predicts Chemical Shifts xray X-ray Crystallography dft_results->xray Predicts Bond Lengths & Angles uv_vis->dft_results Validates Energy Gap nmr->dft_results Validates Charge Distribution xray->dft_results Validates Geometry

Caption: The interplay between computational predictions and experimental validation.

  • UV-Vis Spectroscopy: The calculated HOMO-LUMO gap can be correlated with the lowest energy electronic transition observed in the UV-Vis spectrum.[4]

  • NMR Spectroscopy: Calculated chemical shifts can be compared with experimental ¹H and ¹³C NMR data to validate the predicted electron density distribution.

  • X-ray Crystallography: If a crystal structure is available, the computationally optimized geometry (bond lengths and angles) can be directly compared with the experimental structure.

Conclusion

The computational analysis of this compound, particularly through DFT methods, offers invaluable insights into its electronic structure. The presence of the -CF3 group is predicted to lower the HOMO and LUMO energies and reduce the energy gap, thereby increasing its reactivity. The MEP map can further guide the understanding of its intermolecular interactions. While DFT with the B3LYP functional provides a solid foundation, exploring other functionals and validating the theoretical predictions with experimental data from techniques like UV-Vis and NMR spectroscopy is crucial for a comprehensive and reliable understanding of this important molecule. This integrated approach is essential for accelerating the design and development of novel imidazole-based compounds in various scientific and therapeutic areas.

References

Benchmarking the Efficacy of 4-(Trifluoromethyl)-1H-imidazole Against Known p38 MAPK Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pursuit of novel therapeutic agents for inflammatory diseases remains a cornerstone of drug discovery. The imidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] 4-(Trifluoromethyl)-1H-imidazole is a fluorinated heterocyclic compound with potential biological activity.[1][3][4] While its specific biological targets are not extensively characterized, analogues of substituted imidazoles have demonstrated potential as antibacterial agents.[5] Given the prevalence of the imidazole core in potent anti-inflammatory agents, this guide provides a framework for benchmarking the efficacy of this compound against well-established inhibitors of p38 mitogen-activated protein kinase (MAPK), a critical regulator of the inflammatory response.[6][7][8][9]

The p38 MAPK signaling pathway is activated by a variety of cellular and environmental stresses, including pro-inflammatory cytokines, leading to the production of downstream inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).[6][10][11] Dysregulation of this pathway is implicated in a host of inflammatory and autoimmune diseases, making it a prime target for therapeutic intervention.[7][12][13] This guide will focus on a comparative analysis of this compound against three well-characterized p38 MAPK inhibitors: SB203580, BIRB 796 (Doramapimod), and Losmapimod.

These known inhibitors were selected based on their distinct mechanisms of action and extensive characterization in both preclinical and clinical settings.[12] SB203580 is a first-generation ATP-competitive inhibitor of p38α and p38β.[10][14] BIRB 796 is a highly potent, allosteric inhibitor that binds to a distinct site on p38, inducing a conformational change that prevents its activation.[15][16][17] Losmapimod is another potent, orally active p38α/β inhibitor that has been investigated in numerous clinical trials for various inflammatory conditions.[11][18][19][20][21]

By systematically evaluating the in vitro and in vivo efficacy of this compound alongside these established benchmarks, researchers can gain valuable insights into its potential as a novel anti-inflammatory agent and elucidate its mechanism of action.

Comparative Analysis of Inhibitor Efficacy

A comprehensive evaluation of a novel inhibitor necessitates a multi-faceted approach, encompassing biochemical assays to determine direct target engagement and potency, cell-based assays to assess activity in a physiological context, and in vivo models to evaluate efficacy and tolerability in a whole-organism system.

In Vitro Efficacy: Biochemical and Cellular Assays

The initial assessment of inhibitory potential is typically performed using in vitro assays. These can be broadly categorized into biochemical assays, which measure the direct interaction of the compound with the target enzyme, and cell-based assays, which evaluate the compound's effect on cellular signaling pathways.

The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of an inhibitor.[22][23] It represents the concentration of a drug that is required for 50% inhibition of a biological process in vitro. A lower IC50 value indicates a more potent inhibitor.

A standard method for determining the IC50 of kinase inhibitors is a kinase activity assay.[24][25][26] This can be performed using various formats, including fluorescence-based assays or radiometric assays that measure the phosphorylation of a substrate by the kinase.[27]

Experimental Protocol: In Vitro p38α MAPK Kinase Assay for IC50 Determination

This protocol outlines a non-radioactive, fluorescence-based kinase assay to determine the IC50 values of test compounds against p38α MAPK.

Materials:

  • Recombinant human p38α MAPK enzyme

  • ATF-2 (a known p38 MAPK substrate)

  • ATP

  • Assay buffer (e.g., HEPES, MgCl2, DTT)

  • Kinase-Glo® Luminescent Kinase Assay Kit (or similar)

  • Test compounds (this compound, SB203580, BIRB 796, Losmapimod) dissolved in DMSO

  • 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of each test compound in DMSO. A common starting concentration is 10 mM, with 10-point, 3-fold serial dilutions.

  • Assay Plate Preparation: Add a small volume of each compound dilution to the wells of a 384-well plate. Include a DMSO-only control (vehicle control).

  • Kinase Reaction:

    • Prepare a master mix containing the assay buffer, ATP, and ATF-2 substrate.

    • Add the master mix to each well of the assay plate.

    • Initiate the kinase reaction by adding the recombinant p38α MAPK enzyme to each well.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction by adding the Kinase-Glo® reagent. This reagent measures the amount of ATP remaining in the well. The luminescent signal is inversely proportional to the kinase activity.

    • Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity).

    • Plot the percent inhibition versus the log of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.[22]

Table 1: Comparative In Vitro Potency of p38 MAPK Inhibitors

InhibitorTarget(s)IC50 (p38α)IC50 (p38β)Selectivity ProfileReference(s)
This compound To be determinedTo be determinedTo be determinedTo be determinedN/A
SB203580 p38α, p38β50 nM500 nMSelective for p38α/β over other MAPKs[28]
BIRB 796 (Doramapimod) p38α, p38β, p38γ, p38δ38 nM65 nMPan-p38 inhibitor[15][16]
Losmapimod p38α, p38βpKi = 8.1 (approx. 7.9 nM)pKi = 7.6 (approx. 25 nM)Potent inhibitor of p38α and p38β[18][20]

Note: IC50 and pKi values can vary depending on the assay conditions. The values presented here are for comparative purposes.

Diagram 1: Experimental Workflow for IC50 Determination

IC50_Workflow cluster_prep Preparation cluster_assay Kinase Assay cluster_detection Detection & Analysis Compound_Prep Compound Serial Dilution Plate_Prep Assay Plate Preparation Compound_Prep->Plate_Prep Reaction_Mix Prepare Kinase Reaction Mix (Buffer, ATP, Substrate) Plate_Prep->Reaction_Mix Add_Enzyme Initiate Reaction (Add p38α MAPK) Reaction_Mix->Add_Enzyme Incubation Incubate at 30°C Add_Enzyme->Incubation Detection_Step Add Detection Reagent (e.g., Kinase-Glo®) Incubation->Detection_Step Read_Plate Read Luminescence Detection_Step->Read_Plate Data_Analysis Data Analysis (IC50 Calculation) Read_Plate->Data_Analysis p38_MAPK_Pathway cluster_stimuli Stress Stimuli cluster_cascade MAPK Cascade cluster_downstream Downstream Effects cluster_inhibitors Inhibitors LPS LPS MKK3_6 MKK3/MKK6 LPS->MKK3_6 Cytokines Pro-inflammatory Cytokines (e.g., IL-1β) Cytokines->MKK3_6 p38_MAPK p38 MAPK MKK3_6->p38_MAPK phosphorylates MAPKAPK2 MAPKAPK2 p38_MAPK->MAPKAPK2 Transcription_Factors Transcription Factors (e.g., ATF-2, MEF2C) p38_MAPK->Transcription_Factors TNFa_Production TNF-α Production MAPKAPK2->TNFa_Production Transcription_Factors->TNFa_Production SB203580 SB203580 (ATP-competitive) SB203580->p38_MAPK BIRB796 BIRB 796 (Allosteric) BIRB796->p38_MAPK Losmapimod Losmapimod (ATP-competitive) Losmapimod->p38_MAPK Test_Compound This compound Test_Compound->p38_MAPK

References

A Comparative Guide to the Efficacy of 4-(Trifluoromethyl)-1H-imidazole Derivatives Against Drug-Resistant Microbial Strains

Author: BenchChem Technical Support Team. Date: January 2026

The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent development of novel therapeutic agents that can overcome existing resistance mechanisms. Among the promising scaffolds in medicinal chemistry, 4-(Trifluoromethyl)-1H-imidazole derivatives have emerged as a potent class of compounds exhibiting significant activity against a spectrum of drug-resistant bacteria and fungi. The inclusion of the trifluoromethyl (CF₃) group is a strategic choice, as this highly electronegative moiety often enhances metabolic stability, bioavailability, and target-binding affinity. This guide provides a comprehensive comparison of the efficacy of various this compound derivatives, supported by experimental data, and delves into the mechanistic underpinnings of their antimicrobial action.

Mechanistic Insights: Targeting Critical Microbial Pathways

The efficacy of imidazole-based compounds stems from their ability to interfere with vital cellular processes in microbes. The primary mechanism, particularly in fungi, involves the targeted inhibition of key enzymes.

Fungal Targets: Inhibition of Ergosterol Biosynthesis

In fungi, such as the often-resistant Candida albicans, imidazole derivatives act as potent inhibitors of the cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51).[1][2] This enzyme is a critical component of the ergosterol biosynthesis pathway.[3] Ergosterol is the principal sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.[2][4]

By binding to the heme iron cofactor in the active site of CYP51, imidazole derivatives block the demethylation of lanosterol.[5] This disruption leads to the accumulation of toxic 14α-methylated sterol precursors and a depletion of mature ergosterol.[6][7] The resulting defective cell membrane exhibits increased permeability and cannot function properly, ultimately leading to the inhibition of fungal growth (fungistatic effect) or cell death (fungicidal effect).[1][4]

cluster_pathway Ergosterol Biosynthesis Pathway cluster_action Drug Action cluster_outcome Cellular Outcome Lanosterol Lanosterol Intermediate 14α-methylated sterols (Toxic Intermediates) Lanosterol->Intermediate CYP51 (Lanosterol 14α-demethylase) Ergosterol Ergosterol Intermediate->Ergosterol Further Enzymatic Steps Inhibitor This compound Derivatives Inhibitor->Lanosterol Inhibition Disruption Ergosterol Depletion & Accumulation of Toxic Sterols MembraneDamage Increased Membrane Permeability & Disruption Disruption->MembraneDamage CellDeath Fungal Cell Growth Inhibition or Death MembraneDamage->CellDeath

Caption: Inhibition of Fungal Ergosterol Biosynthesis Pathway.
Bacterial Targets: A Multifaceted Approach

While the antifungal mechanism is well-established, the antibacterial action of imidazole derivatives appears to be more diverse. Studies suggest that these compounds can exert their effects through several mechanisms, including:

  • DNA Damage: Certain highly substituted, aromatic-fused imidazole derivatives have been shown to exert their antibacterial activity against Methicillin-resistant Staphylococcus aureus (MRSA) by causing DNA damage.[8]

  • Biofilm Disruption: Many derivatives are effective not only against planktonic (free-floating) bacteria but also against biofilms, which are structured communities of bacteria that exhibit high tolerance to conventional antibiotics.[9][10]

  • Dihydrofolate Reductase (DHFR) Inhibition: DHFR is a crucial enzyme in the synthesis of tetrahydrofolate, a vital cofactor for the production of nucleotides and amino acids.[11] Inhibition of DHFR disrupts DNA synthesis and repair, leading to bacterial cell death. Some imidazole-based compounds have been designed and evaluated as potential DHFR inhibitors.[11][12]

Comparative Efficacy: A Data-Driven Analysis

The structural diversity of this compound derivatives allows for a broad range of activities against various drug-resistant pathogens. The Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that inhibits the visible growth of a microorganism, is a standard metric for comparison.

Activity Against Drug-Resistant Bacteria

This class of compounds has shown remarkable potency against Gram-positive bacteria, particularly MRSA, a notorious cause of hospital- and community-acquired infections.

Derivative Class/CompoundTarget Organism(s)Key Efficacy Data (MIC)Reference(s)
5-chloro-N-(4'-bromo-3'-trifluoromethylphenyl)-2-hydroxybenzamideMRSA & VRSA strains0.031–0.062 µg/mL [13]
Fluorinated benzimidazole (TFBZ)Planktonic MRSA4 µg/mL [9]
Aromatic-fused imidazole derivativeMRSA8 µg/mL [8]
N-(trifluoromethyl)phenyl substituted pyrazolesMRSA & E. faecalis3.12 µg/mL [10]
Analogues of 4,5-bis(3,5-dichlorophenyl)-2-trifluoromethyl-1H-imidazoleMRSAGood activity (specific MICs not detailed in abstract)[14]

Note: VRSA refers to Vancomycin-resistant Staphylococcus aureus.

The data clearly indicate that specific trifluoromethyl-containing imidazole and benzimidazole analogues exhibit exceptional potency against multidrug-resistant staphylococci, with some derivatives demonstrating significantly better activity than standard-of-care antibiotics like vancomycin and methicillin.[13]

Activity Against Drug-Resistant Fungi

The fungistatic and fungicidal properties of these derivatives have been extensively evaluated against pathogenic yeasts, including fluconazole-resistant strains of Candida albicans.

Derivative Class/CompoundTarget Organism(s)Key Efficacy Data (IC₅₀/MIC)Reference(s)
Tetrasubstituted imidazole (Compound 5m)Candida albicans (biofilm)IC₅₀ = 6 µg/mL
Tetrasubstituted imidazole (Compound 5e)Candida albicans (biofilm)IC₅₀ = 25 µg/mL [15]
N-(dibenzothien-4-yl)-1H-imidazoleDermatophytesMIC = 4-16 µg/mL
Fluconazole (Standard Drug for comparison)Candida albicans (biofilm)IC₅₀ = 40 µg/mL [15]

These findings are significant, as they highlight derivatives that not only inhibit fungal growth but also disrupt biofilm formation, a key virulence factor in Candida infections, at concentrations lower than the widely used antifungal, fluconazole.[15]

Experimental Protocols: A Guide to In Vitro Efficacy Testing

The validation of antimicrobial efficacy relies on standardized and reproducible laboratory protocols. The broth microdilution method to determine MIC and the subsequent assay for Minimum Bactericidal Concentration (MBC) are foundational experiments in this field.

Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol describes the broth microdilution method, a standard procedure for determining the MIC of an antimicrobial agent against a specific microorganism.

Objective: To determine the lowest concentration of a test compound that inhibits visible microbial growth.

Materials:

  • Test compound (e.g., this compound derivative)

  • Microbial strain (e.g., MRSA ATCC 43300)

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • Bacterial/fungal inoculum standardized to ~5 x 10⁵ CFU/mL

  • Positive control (e.g., Vancomycin for MRSA)

  • Negative control (broth only)

  • Incubator (37°C)

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform a serial two-fold dilution of the compound across the wells of a 96-well plate using the appropriate broth to achieve a range of final concentrations.

  • Inoculum Preparation: Culture the microbial strain overnight. Dilute the culture in broth to match a 0.5 McFarland turbidity standard, which is then further diluted to achieve the final target inoculum concentration of ~5 x 10⁵ CFU/mL.

  • Inoculation: Add the standardized microbial inoculum to each well containing the diluted compound, as well as to the positive control (broth + inoculum, no drug) and growth control wells. Leave a well with only sterile broth as a negative control.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours. The choice of incubation time is critical; it must be long enough to allow for robust growth in the control wells but not so long that the compound degrades.

  • Result Interpretation: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).[9]

Protocol: Minimum Bactericidal Concentration (MBC) Assay

This assay is a logical extension of the MIC test to determine if a compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth).

Objective: To determine the lowest concentration of a test compound that kills ≥99.9% of the initial bacterial inoculum.

Procedure:

  • Perform MIC Assay: First, determine the MIC as described above.

  • Subculturing: Following MIC determination, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth (i.e., from the MIC well and all wells with higher concentrations).

  • Plating: Spot the aliquot onto an appropriate agar plate (e.g., Mueller-Hinton Agar) that does not contain any antimicrobial agent.

  • Incubation: Incubate the agar plate at 37°C for 18-24 hours.

  • Result Interpretation: The MBC is the lowest concentration of the compound that results in no colony formation on the agar plate, corresponding to a ≥99.9% reduction in the initial CFU/mL.[9]

cluster_mic MIC Determination cluster_mbc MBC Determination A1 Prepare Serial Dilutions of Test Compound in 96-Well Plate A2 Add Standardized Microbial Inoculum (~5x10^5 CFU/mL) A1->A2 A3 Incubate Plate (e.g., 37°C for 24h) A2->A3 A4 Visually Assess for Growth. MIC = Lowest Concentration with No Turbidity A3->A4 B1 Select Clear Wells from MIC Plate (≥MIC) A4->B1 Proceed with results from MIC B2 Spot Aliquot from Each Clear Well onto Agar Plate B1->B2 B3 Incubate Agar Plate (e.g., 37°C for 24h) B2->B3 B4 Assess for Colony Growth. MBC = Lowest Concentration with No Colonies B3->B4

Caption: Workflow for MIC and MBC Determination.

Conclusion and Future Directions

The collective evidence strongly supports the development of this compound derivatives as a formidable new class of antimicrobial agents. Their potent efficacy against clinically significant drug-resistant strains like MRSA and fluconazole-resistant Candida, combined with diverse mechanisms of action that include biofilm disruption, positions them as high-priority candidates for further preclinical and clinical investigation. Future research should focus on optimizing the structure-activity relationship to enhance potency and selectivity, performing comprehensive toxicological assessments, and evaluating in vivo efficacy in relevant animal models of infection. These efforts will be crucial in translating the laboratory promise of these compounds into clinically effective therapies to combat the global threat of antimicrobial resistance.

References

A Comparative Guide to the Bioactivity of 4-(Trifluoromethyl)-1H-imidazole Versus Non-fluorinated Imidazole Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing a compound's biological activity and pharmacokinetic profile.[1] Among the various fluorinated motifs, the trifluoromethyl (CF3) group stands out for its unique electronic and steric properties. This guide provides an in-depth comparison of 4-(Trifluoromethyl)-1H-imidazole and its non-fluorinated imidazole counterparts in various bioassays, offering insights grounded in experimental data to inform drug discovery and development.

The Impact of Trifluoromethylation on Imidazole's Physicochemical Properties

The introduction of a trifluoromethyl group to the imidazole ring induces significant changes in its physicochemical characteristics, which in turn dictate its biological behavior. The CF3 group is a potent electron-withdrawing substituent, a property that can drastically alter the pKa of the imidazole ring.[2] This modulation of basicity can have profound effects on how the molecule interacts with biological targets and its overall pharmacokinetic profile.[3]

Furthermore, the trifluoromethyl group is highly lipophilic, which can enhance a molecule's ability to cross cellular membranes, including the blood-brain barrier. This increased lipophilicity often translates to improved absorption and distribution within the body.[3] One of the most significant advantages of trifluoromethylation is the enhancement of metabolic stability. The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes, thereby protecting the molecule from rapid metabolism.[4] This increased stability can lead to a longer half-life and improved bioavailability of a drug candidate.[5]

PropertyNon-fluorinated ImidazoleThis compoundKey Implications for Bioassays
pKa ~7.0Lower (more acidic)Alters ionization state at physiological pH, affecting receptor binding and cell permeability.
Lipophilicity (logP) LowerHigherEnhances membrane permeability and can increase binding affinity to hydrophobic pockets of target proteins.
Metabolic Stability Susceptible to oxidationMore resistant to metabolismLeads to longer half-life in in-vitro and in-vivo assays, potentially requiring lower effective concentrations.[5]
Hydrogen Bonding Acts as both H-bond donor and acceptorPrimarily an H-bond donor; CF3 can act as a weak H-bond acceptorChanges in hydrogen bonding patterns can significantly alter binding affinity and selectivity for a target.
Dipole Moment LowerHigherCan influence long-range electrostatic interactions with biological targets.

Comparative Performance in Bioassays: A Data-Driven Overview

While direct head-to-head bioassay data for this compound and its direct non-fluorinated analog across a wide range of targets is not always available in a single study, we can synthesize findings from various sources to build a comparative picture. The imidazole scaffold itself is a well-established pharmacophore found in numerous drugs with diverse biological activities, including antifungal, anticancer, and enzyme inhibitory effects.[6][7][8]

Enzyme Inhibition

Imidazole and its derivatives are known inhibitors of various enzymes, often through coordination with metal ions in the active site or through other non-covalent interactions.[9][10] The introduction of a trifluoromethyl group can significantly enhance inhibitory potency.

For instance, in the context of cytochrome P450 (CYP) enzyme inhibition, a common off-target effect of imidazole-containing drugs, the electronic and steric properties imparted by the CF3 group can alter the binding affinity and inhibitory profile.[9][11]

A study on picornavirus inhibitors demonstrated that replacing a methyl group with a trifluoromethyl group on an oxadiazole ring, a bioisostere of imidazole, provided a "global protective effect" against hepatic metabolism.[5] The trifluoromethyl analog showed significantly fewer metabolic products compared to its methyl counterpart, highlighting the enhanced metabolic stability conferred by the CF3 group.[5]

Antimicrobial Activity

Imidazole derivatives form the basis of many antifungal and antibacterial agents.[12][13] The trifluoromethyl group can enhance the antimicrobial activity of these compounds. A study on the synthesis of novel imidazole derivatives for antimicrobial applications found that the presence and position of electron-withdrawing groups, such as the trifluoromethyl group, can significantly influence their biological activity.[14]

In one study, a newly identified compound, 4-fluoro-2-trifluoromethyl imidazole, extracted from a marine bacterium, demonstrated broad-spectrum antimicrobial effects, including activity against methicillin-resistant Staphylococcus aureus (MRSA).[15][16] This highlights the potential of trifluoromethylated imidazoles as potent antimicrobial agents.

Mechanistic Insights: The "Why" Behind the Observed Differences

The superior performance of this compound in many bioassays can be attributed to a combination of factors stemming from the unique properties of the CF3 group.

G cluster_properties Physicochemical Properties cluster_outcomes Biological Outcomes Imidazole Imidazole 4-CF3-Imidazole 4-CF3-Imidazole Imidazole->4-CF3-Imidazole Trifluoromethylation Lower pKa Lower pKa 4-CF3-Imidazole->Lower pKa Increased Lipophilicity Increased Lipophilicity 4-CF3-Imidazole->Increased Lipophilicity Enhanced Metabolic Stability Enhanced Metabolic Stability 4-CF3-Imidazole->Enhanced Metabolic Stability Altered H-Bonding Altered H-Bonding 4-CF3-Imidazole->Altered H-Bonding Altered Target Binding Altered Target Binding Lower pKa->Altered Target Binding Increased Lipophilicity->Altered Target Binding Improved Cell Permeability Improved Cell Permeability Increased Lipophilicity->Improved Cell Permeability Increased Bioavailability Increased Bioavailability Enhanced Metabolic Stability->Increased Bioavailability Altered H-Bonding->Altered Target Binding Enhanced Potency & Selectivity Enhanced Potency & Selectivity Altered Target Binding->Enhanced Potency & Selectivity Improved Cell Permeability->Enhanced Potency & Selectivity Increased Bioavailability->Enhanced Potency & Selectivity

The electron-withdrawing nature of the CF3 group lowers the pKa of the imidazole ring, making it less basic.[2] This can be advantageous in preventing unwanted interactions with acidic cellular compartments and can fine-tune the ionization state for optimal target engagement. The increased lipophilicity not only improves membrane permeability but can also lead to stronger binding to hydrophobic pockets within a target protein, potentially increasing potency.[3]

Perhaps the most critical factor is the enhanced metabolic stability.[4] By blocking sites susceptible to metabolic oxidation, the CF3 group ensures that a higher concentration of the active compound is available to interact with its target for a longer duration.[5]

Experimental Protocols

To provide a practical framework for researchers, here are step-by-step methodologies for key experiments to compare fluorinated and non-fluorinated imidazole analogs.

In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by liver enzymes.

Materials:

  • Test compounds (this compound and non-fluorinated analog)

  • Pooled liver microsomes (human, rat, or mouse)

  • NADPH regenerating system (e.g., G6P, G6PDH, and NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching)

  • Control compound with known metabolic stability (e.g., Verapamil - high metabolism, Warfarin - low metabolism)

  • LC-MS/MS system

Procedure:

  • Prepare Solutions: Dissolve test compounds and controls in a suitable solvent (e.g., DMSO) to make stock solutions. Prepare working solutions by diluting the stocks in phosphate buffer.

  • Incubation: In a 96-well plate, add the liver microsomes and the NADPH regenerating system to pre-warmed phosphate buffer.

  • Initiate Reaction: Add the test compound or control to the microsome mixture to start the metabolic reaction.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile.

  • Sample Processing: Centrifuge the quenched samples to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the natural log of the percentage of the remaining parent compound versus time. The slope of the linear regression represents the elimination rate constant. From this, calculate the in-vitro half-life (t½).

G Prepare Solutions Prepare Solutions Incubation Incubation Prepare Solutions->Incubation Add to buffer Initiate Reaction Initiate Reaction Incubation->Initiate Reaction Add compound Time Points & Quenching Time Points & Quenching Initiate Reaction->Time Points & Quenching Incubate & stop Sample Processing Sample Processing Time Points & Quenching->Sample Processing Centrifuge LC-MS/MS Analysis LC-MS/MS Analysis Sample Processing->LC-MS/MS Analysis Analyze supernatant Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis Calculate half-life

Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

  • Test compounds (this compound and non-fluorinated analog)

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI for fungi)

  • 96-well microtiter plates

  • Positive control (known antibiotic/antifungal)

  • Negative control (medium only)

Procedure:

  • Prepare Inoculum: Grow the microbial culture to a specific density (e.g., 0.5 McFarland standard).

  • Serial Dilutions: Prepare a two-fold serial dilution of the test compounds in the broth medium in the microtiter plate.

  • Inoculation: Add the prepared microbial inoculum to each well.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion

The incorporation of a trifluoromethyl group at the 4-position of the imidazole ring offers a powerful strategy for enhancing the therapeutic potential of this privileged scaffold. The resulting analog, this compound, often exhibits superior performance in bioassays compared to its non-fluorinated counterparts. This is primarily due to the CF3 group's ability to increase metabolic stability, modulate pKa, and enhance lipophilicity, leading to improved pharmacokinetic properties and potentially greater potency and selectivity. For researchers in drug discovery, the strategic use of trifluoromethylated imidazoles represents a promising avenue for the development of novel and more effective therapeutic agents.

References

A Comparative Toxicology Guide to 4-(Trifluoromethyl)-1H-imidazole Compounds for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the imidazole scaffold remains a cornerstone for the development of novel therapeutic agents due to its versatile biological activities.[1] The introduction of a trifluoromethyl (CF₃) group to the imidazole ring can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins.[2][3][4] This guide provides a comprehensive assessment of the in vitro and in vivo toxicity profiles of 4-(Trifluoromethyl)-1H-imidazole and its derivatives, offering a comparative analysis to aid in the early stages of drug discovery and development. Our objective is to equip researchers with the necessary data and methodologies to make informed decisions about the toxicological risks associated with this promising class of compounds.

Part 1: In Vitro Toxicity Assessment: A Multi-parametric Approach

The initial evaluation of a compound's toxicity is invariably performed using in vitro cell-based assays. These assays offer a rapid and cost-effective means to assess cytotoxicity across a range of cell types and to elucidate the underlying mechanisms of cell death. For this compound derivatives, a panel of assays is recommended to build a comprehensive toxicity profile.

Comparative Cytotoxicity of this compound Derivatives

A study by Kawase et al. (2007) investigated the cytotoxicity of fourteen 4-trifluoromethylimidazole derivatives against a panel of human normal and tumor cell lines.[5] The 50% cytotoxic concentration (CC₅₀) was determined to quantify the potency of each compound. The results, summarized in Table 1, highlight the structural nuances that dictate cytotoxic activity.

Compound IDCompound NameCell LineCC₅₀ (µM)Tumor Specificity (TS)
IM5 4-trifluoromethyl-1,2-diphenylimidazoleHL-60114.2
HSC-277
HGF182
IM7 1-benzyl-4-trifluoromethyl-2-phenylimidazoleHL-608>2.7
HSC-386
HGF196
IM12 5-[1-ethoxy-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-1-methyl-2-phenyl-1H-imidazoleHL-6011>2.9
HSC-467
HPLF>233

Data synthesized from Kawase et al., 2007.[5] HL-60 (promyelocytic leukemia), HSC-2, HSC-3, HSC-4 (oral squamous cell carcinoma), HGF (gingival fibroblast), HPLF (periodontal ligament fibroblast). Tumor Specificity (TS) is the ratio of the mean CC₅₀ for normal cells to the mean CC₅₀ for tumor cells.

These data reveal that substitutions at the 1 and 2 positions of the imidazole ring significantly influence cytotoxicity. Notably, compounds IM5 and IM7 exhibited the highest tumor-specificity, suggesting a potential therapeutic window for anticancer applications.

Mechanistic Insights: Apoptosis vs. Other Forms of Cell Death

Understanding the mode of cell death induced by a compound is critical. The study by Kawase et al. (2007) also provided initial insights into the mechanism of action for the most potent compound, IM5 . In HL-60 cells, IM5 induced DNA fragmentation characteristic of apoptosis.[5] However, in HSC-4 cells, it led to the formation of secondary lysosomes, suggesting a different cell death pathway, possibly autophagy.[5] This highlights the importance of using multiple assays to characterize the cell death mechanism, as it can be cell-type dependent.

Recommended In Vitro Experimental Workflows

To ensure robust and reproducible data, we recommend a tiered approach to in vitro toxicity testing.

  • MTT Assay: Measures cell viability based on mitochondrial metabolic activity.[3][6][7]

  • LDH Release Assay: Quantifies membrane integrity by measuring the release of lactate dehydrogenase from damaged cells.[2][8][9][10][11]

G

  • Annexin V/Propidium Iodide (PI) Staining: Differentiates between viable, apoptotic, and necrotic cells via flow cytometry.[4][5][12][13][14]

G

Part 2: In Vivo Toxicity Assessment: Bridging the Gap to Preclinical Studies

While in vitro assays provide valuable initial data, in vivo studies are essential to understand the systemic effects of a compound, including its absorption, distribution, metabolism, and excretion (ADME) properties and potential organ-specific toxicities.

Acute Oral Toxicity of Imidazole and its Derivatives (Comparative Data)
CompoundAnimal ModelLD₅₀ (Oral)Key Observations
Imidazole Rat220 - 970 mg/kgHarmful if swallowed.[1]
4-Methylimidazole Rat200 - 400 mg/kgMortality observed within hours at higher doses.[9] Neurological effects at doses ≥300 mg/kg/day in a 14-week study.[9]

This table presents data for comparative purposes only and does not represent the toxicity of this compound.

The trifluoromethyl group is known to influence the metabolic fate and potential toxicity of compounds.[3][4] Therefore, dedicated in vivo studies for any new this compound derivative are imperative.

Recommended In Vivo Acute Oral Toxicity Study Design (OECD 423)

For an initial assessment of in vivo toxicity, we recommend following the OECD Guideline 423 for Acute Oral Toxicity (Acute Toxic Class Method).[15][16][17][18][19] This method is designed to classify a substance into a toxicity category while minimizing the number of animals used.

G

Structure-Toxicity Relationship (STR) Considerations

The addition of a trifluoromethyl group can impact toxicity in several ways:

  • Increased Lipophilicity: This can enhance membrane permeability and cellular uptake, potentially leading to increased intracellular concentrations and toxicity. A quantitative structure-activity relationship (QSAR) study on 4-trifluoromethylimidazole derivatives found a parabolic relationship between cytotoxicity and the octanol-water distribution coefficient (log P), with maximum cytotoxicity at a log P of 4.4.[8]

  • Metabolic Stability: The C-F bond is very strong, making the CF₃ group resistant to metabolic degradation.[3][4] This can lead to longer half-lives and prolonged exposure, which may contribute to toxicity.

  • Altered Target Binding: The electron-withdrawing nature of the CF₃ group can alter the electronic properties of the imidazole ring, potentially influencing its interaction with biological targets and off-target proteins.

Part 3: Detailed Experimental Protocols

For the integrity and reproducibility of your research, we provide the following detailed protocols for the key assays mentioned in this guide.

MTT Cell Viability Assay Protocol
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the this compound compounds in culture medium. Replace the old medium with 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC₅₀ value.

LDH Cytotoxicity Assay Protocol
  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 4 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity based on positive (total lysis) and negative (spontaneous release) controls.

Annexin V-FITC/PI Apoptosis Assay Protocol
  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the compound of interest for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of 1X binding buffer and analyze the cells immediately by flow cytometry.

In Vivo Acute Oral Toxicity Study (Following OECD 423)
  • Animal Acclimatization: Acclimate healthy, young adult rodents (e.g., Wistar rats) for at least 5 days before the study.

  • Dosing: Administer a single oral dose of the test compound to a group of 3 animals. The starting dose is selected based on available data (e.g., 300 mg/kg).

  • Observation: Observe the animals for mortality, clinical signs of toxicity, and changes in body weight for 14 days.

  • Dose Adjustment: Based on the outcome in the first group, the dose for the next group of animals is adjusted up or down.

  • Necropsy and Histopathology: At the end of the observation period, perform a gross necropsy on all animals. Collect major organs for histopathological examination to identify any treatment-related changes.[20][21][22][23][24]

Conclusion

The toxicological assessment of this compound compounds is a critical step in their development as potential therapeutic agents. This guide provides a framework for a comprehensive evaluation, starting with a multi-parametric in vitro screening to determine cytotoxicity and the mechanism of cell death, followed by a structured in vivo acute toxicity study. The available data on this compound derivatives suggest that their toxicity is highly dependent on the substitution pattern on the imidazole ring, with some analogs showing promising tumor-specific cytotoxicity. However, the lack of public in vivo data for the parent compound underscores the necessity for thorough preclinical safety evaluation of any new derivative. By following the detailed protocols and workflows outlined in this guide, researchers can generate the robust and reliable data needed to advance the most promising candidates in the drug development pipeline.

References

A Head-to-Head Comparison of Trifluoromethylated Pyrazoles and Imidazoles in Antibacterial Assays: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel antibacterial agents to combat the growing threat of antimicrobial resistance, medicinal chemists are increasingly turning to fluorine chemistry to enhance the potency and pharmacokinetic profiles of lead compounds. The introduction of a trifluoromethyl (CF3) group, a classic bioisostere for a methyl group, can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. Among the heterocyclic scaffolds that have shown promise as antibacterial agents, pyrazoles and imidazoles have garnered considerable attention. This guide provides a detailed head-to-head comparison of the antibacterial performance of trifluoromethylated pyrazoles and imidazoles, supported by experimental data, to aid researchers and drug development professionals in this critical field.

The Rise of Trifluoromethylated Heterocycles in Antibacterial Drug Discovery

The rationale for incorporating a trifluoromethyl group into potential drug candidates is multifaceted. The high electronegativity of the fluorine atoms can alter the electronic properties of the heterocyclic ring, influencing its interaction with bacterial enzymes or other cellular components. Furthermore, the CF3 group can enhance membrane permeability and protect the molecule from metabolic degradation, thereby increasing its bioavailability and in vivo efficacy. Both pyrazole and imidazole cores are prevalent in a wide array of biologically active compounds, and their trifluoromethylated derivatives are being actively investigated for their therapeutic potential.

Trifluoromethylated Pyrazoles: Potent Agents Against Gram-Positive Pathogens

Recent research has highlighted the significant antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives, particularly against drug-resistant Gram-positive bacteria.[1][2] These compounds have demonstrated remarkable efficacy against various strains of Methicillin-resistant Staphylococcus aureus (MRSA), a notorious pathogen responsible for a multitude of clinical infections.

A key study by Alam et al. (2021) systematically explored the structure-activity relationship of a series of N-(trifluoromethyl)phenyl substituted pyrazoles. Their findings revealed that the substitution pattern on the phenyl ring plays a crucial role in determining the antibacterial potency. For instance, the presence of a bromo and trifluoromethyl group on the aniline moiety resulted in a highly potent compound with a Minimum Inhibitory Concentration (MIC) value as low as 0.78 µg/mL against several MRSA strains.[1][3]

Key Experimental Findings for Trifluoromethylated Pyrazoles:
Compound DerivativeBacterial StrainMIC (µg/mL)Reference
Bromo and trifluoromethyl substitutedS. aureus (MRSA)0.78[1]
Trifluoromethyl substitutedS. aureus (MRSA)3.12[1]
Dichloro substitutedS. aureus (MRSA)0.78-1.56[3]
Difluoro aniline derivativeS. aureus (MRSA)6.25[3]

Investigations into the mechanism of action suggest that these pyrazole derivatives may have multiple cellular targets, leading to a broad inhibitory effect on bacterial cell function.[1][2] This multi-targeting ability is a highly desirable trait in novel antibiotics as it can potentially slow the development of bacterial resistance.

cluster_pyrazole Trifluoromethylated Pyrazole cluster_bacteria Gram-Positive Bacteria (e.g., MRSA) Py Pyrazole Core CellWall Cell Wall Synthesis Py->CellWall Inhibition Protein Protein Synthesis Py->Protein Inhibition DNA DNA Replication Py->DNA Inhibition CF3_Py CF3 Group CF3_Py->Py Enhances Potency & Stability Phenyl_Py Substituted Phenyl Ring Phenyl_Py->Py Modulates Activity caption Proposed Multi-Target Mechanism of Trifluoromethylated Pyrazoles

Proposed Multi-Target Mechanism of Trifluoromethylated Pyrazoles

Trifluoromethylated Imidazoles: A Promising but Less Explored Frontier

The imidazole scaffold is another key heterocyclic structure known for its broad spectrum of biological activities.[4] While the antibacterial properties of various imidazole derivatives have been documented, the specific contribution of trifluoromethylation to their efficacy is an area of ongoing investigation.

A study on trifluoromethyl substituted imidazo-fused quinolone analogues revealed good antibacterial activity against both Gram-positive (S. aureus, Bacillus subtilis) and Gram-negative (Klebsiella pneumoniae, Escherichia coli) bacteria.[2][5] This suggests that trifluoromethylated imidazoles have the potential for a broader spectrum of activity compared to the currently reported trifluoromethylated pyrazoles, which appear to be more specific for Gram-positive strains.[1][6]

Research into trifluoromethylated benzimidazoles has also shown promise. While some studies have focused on their potential as antimicrobial agents through computational docking studies, experimental data on their MIC values is still emerging.[7] A recent review has underscored the importance of fluorinated azoles, including imidazoles, as promising candidates in the fight against MRSA.[2]

Comparative Antibacterial Activity Data:
Compound ClassBacterial StrainMIC Range (µg/mL)Key Observations
Trifluoromethylated Pyrazoles S. aureus (including MRSA)0.78 - 6.25Highly potent against Gram-positive bacteria, particularly MRSA. Activity is significantly influenced by other substituents on the phenyl ring.[1][3]
Trifluoromethylated Imidazoles S. aureusNot widely reported for simple derivatives. Fused systems show activity.Imidazo-fused quinolones show broad-spectrum activity. More research is needed on simple trifluoromethylated imidazoles.[2][5]
B. subtilisGood activity reported for imidazo-fused quinolones.
E. coliGood activity reported for imidazo-fused quinolones.Suggests potential for broader spectrum activity.
K. pneumoniaeGood activity reported for imidazo-fused quinolones.

Head-to-Head Analysis: Where Do They Stand?

Based on the currently available data, a direct, comprehensive comparison of the antibacterial efficacy of trifluoromethylated pyrazoles and imidazoles reveals distinct profiles.

  • Potency against Gram-Positive Bacteria: Trifluoromethylated pyrazoles have demonstrated exceptional potency against a range of Gram-positive bacteria, including clinically significant MRSA strains, with MIC values in the sub-micromolar range for the most active compounds.[1][3] While trifluoromethylated imidazoles also exhibit activity against Gram-positive bacteria, the reported MIC values for the fused systems are generally higher than the most potent pyrazoles.

  • Spectrum of Activity: The available evidence suggests that trifluoromethylated pyrazoles are more selective for Gram-positive bacteria.[1][6] In contrast, certain trifluoromethylated imidazo-fused quinolones have shown a broader spectrum of activity, inhibiting the growth of both Gram-positive and Gram-negative bacteria.[2][5] This is a significant point of differentiation and suggests that the imidazole scaffold may be a more suitable starting point for the development of broad-spectrum antibacterial agents.

  • Data Availability: The body of research on the antibacterial activity of trifluoromethylated pyrazoles, particularly against resistant strains, is more extensive and systematic. The exploration of trifluoromethylated imidazoles as antibacterial agents is a less mature field, with a need for more comprehensive studies on simple, non-fused derivatives to fully understand their potential.

Experimental Protocols

To ensure the reproducibility and validity of antibacterial assays, standardized protocols are essential. The following is a detailed methodology for the determination of Minimum Inhibitory Concentration (MIC), a key metric in assessing antibacterial potency.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

This protocol is adapted from the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • Mueller-Hinton Broth (MHB)

  • Bacterial strains (e.g., S. aureus ATCC 29213, MRSA strains)

  • Test compounds (dissolved in a suitable solvent like DMSO)

  • Positive control antibiotic (e.g., Vancomycin)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Bacterial Inoculum Preparation:

    • From a fresh agar plate, select 3-5 isolated colonies of the bacterial strain.

    • Inoculate the colonies into a tube containing 5 mL of sterile MHB.

    • Incubate the culture at 37°C with shaking until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in DMSO.

    • Perform serial two-fold dilutions of the test compound in MHB in the 96-well plate to achieve the desired concentration range (e.g., from 128 µg/mL to 0.25 µg/mL).

  • Inoculation and Incubation:

    • Add 100 µL of the diluted bacterial suspension to each well containing the test compound dilutions.

    • Include a positive control well (bacteria with a known antibiotic), a negative control well (bacteria without any compound), and a sterility control well (MHB only).

    • Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

    • Alternatively, the optical density (OD) at 600 nm can be measured using a microplate reader.

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Bacterial Inoculum (0.5 McFarland) C Inoculate 96-well Plate A->C B Prepare Serial Dilutions of Test Compounds B->C D Incubate at 37°C for 18-24h C->D E Visually Inspect for Turbidity or Measure OD600 D->E F Determine MIC E->F caption Workflow for MIC Determination by Broth Microdilution

Workflow for MIC Determination by Broth Microdilution

Conclusion and Future Directions

The head-to-head comparison of trifluoromethylated pyrazoles and imidazoles reveals two distinct yet promising avenues for the development of novel antibacterial agents. Trifluoromethylated pyrazoles have emerged as highly potent inhibitors of Gram-positive bacteria, including challenging MRSA strains, making them excellent candidates for further optimization as narrow-spectrum therapeutics. The multi-targeting mechanism of action of some pyrazole derivatives is a particularly attractive feature in the context of combating drug resistance.[1][2]

Trifluoromethylated imidazoles, while less extensively studied, show potential for broader-spectrum activity. The demonstrated efficacy of imidazo-fused systems against both Gram-positive and Gram-negative bacteria warrants a more in-depth investigation into the antibacterial properties of simpler trifluoromethylated imidazole scaffolds.[2][5] Future research should focus on synthesizing and screening a diverse library of these compounds against a wide panel of bacterial pathogens to fully elucidate their structure-activity relationships.

For researchers in the field, the choice between these two scaffolds will depend on the desired therapeutic profile. For targeted therapy against Gram-positive infections, trifluoromethylated pyrazoles represent a more mature and validated starting point. For the discovery of broad-spectrum antibiotics, the trifluoromethylated imidazole core holds considerable, albeit less explored, promise. Ultimately, continued research into both classes of compounds will be vital in the ongoing battle against bacterial infectious diseases.

References

Safety Operating Guide

Navigating the Disposal of 4-(Trifluoromethyl)-1H-imidazole: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the fast-paced world of drug development, the lifecycle of a chemical intermediate extends far beyond its use in synthesis. The proper and safe disposal of reagents like 4-(Trifluoromethyl)-1H-imidazole is not merely a regulatory hurdle, but a critical component of laboratory safety and environmental stewardship. This guide provides an in-depth, procedural framework for the disposal of this compound, grounding each recommendation in established scientific principles and regulatory best practices to ensure a self-validating and trustworthy protocol.

Hazard Assessment and Regulatory Profile

Before any handling or disposal, a thorough understanding of the hazards associated with this compound is paramount. This compound presents a multi-faceted risk profile that necessitates stringent safety measures.

Summary of Hazards:

  • Acute Toxicity: Harmful if swallowed.[1][2]

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1][2][3]

  • Respiratory Irritation: May cause respiratory irritation upon inhalation of dust or fumes.[1][2][3]

  • Carcinogenicity: Suspected of causing cancer.[1][2]

Due to its trifluoromethyl group, this compound is classified as a halogenated organic compound .[4][5] While this compound is not individually listed as a hazardous waste by the U.S. Environmental Protection Agency (EPA), its hazardous characteristics mean it must be managed as such. Waste streams containing this compound would likely fall under "F-listed" wastes from non-specific sources if mixed with certain spent halogenated solvents.[6][7] However, the most direct approach is to manage it based on its inherent hazardous properties, in accordance with the Resource Conservation and Recovery Act (RCRA).

Personal Protective Equipment (PPE): Your First Line of Defense

A robust PPE protocol is non-negotiable when handling this compound for disposal. The following ensemble provides comprehensive protection against the identified hazards:

  • Eye and Face Protection: Wear chemical safety goggles with side shields. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[1]

  • Hand Protection: Use chemically resistant gloves, such as nitrile gloves. Always inspect gloves for any signs of degradation or perforation before use and dispose of them in accordance with laboratory procedures after handling the chemical.[8]

  • Body Protection: A fully-buttoned laboratory coat is required. For larger quantities or in the event of a spill, a chemically resistant apron or suit may be necessary.

  • Respiratory Protection: All handling of this compound waste should be conducted within a certified chemical fume hood to mitigate the risk of inhalation.[9]

Waste Segregation and Containerization: A Step-by-Step Protocol

Proper segregation and containerization are the cornerstones of safe chemical waste management. Commingling incompatible waste streams can lead to dangerous chemical reactions.

Protocol for Waste Collection:

  • Designate a Waste Container: Select a dedicated, clearly labeled hazardous waste container for "Halogenated Organic Solid Waste."[4][10]

  • Container Compatibility: The container must be constructed of a material compatible with halogenated organic compounds. High-density polyethylene (HDPE) or glass containers with a secure, screw-top lid are appropriate choices.[8][11] Ensure the container is in good condition, free from cracks or leaks.

  • Labeling: Affix a hazardous waste label to the container before adding any waste. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The associated hazards (e.g., Toxic, Irritant)

    • The date of initial waste accumulation

  • Waste Accumulation:

    • For solid waste, carefully transfer the this compound into the designated container using a chemically resistant scoop or spatula. Avoid generating dust.[1]

    • For solutions, pour the liquid waste carefully into the designated "Halogenated Organic Liquid Waste" container.

  • Secure Storage: Keep the waste container tightly closed at all times, except when adding waste.[10] Store the container in a designated, well-ventilated satellite accumulation area away from incompatible materials such as strong oxidizing agents, acids, and bases.[9]

Disposal Decision Workflow:

G Disposal Workflow for this compound cluster_0 On-Site Management cluster_1 Off-Site Disposal A Identify Waste: This compound B Consult Safety Data Sheet (SDS) A->B C Don Appropriate PPE: Goggles, Gloves, Lab Coat B->C D Is this a solid or liquid waste? C->D E Collect in 'Halogenated Organic Solid Waste' Container D->E Solid F Collect in 'Halogenated Organic Liquid Waste' Container D->F Liquid G Ensure Container is Compatible, Labeled, and Securely Closed E->G F->G H Store in Designated Satellite Accumulation Area G->H I Arrange for Pickup by a Licensed Hazardous Waste Contractor H->I J Provide Waste Profile Information to Contractor I->J K Final Disposal via High-Temperature Incineration J->K

Caption: Decision workflow for the safe on-site management and off-site disposal of this compound.

Spill and Decontamination Procedures

In the event of a spill, a swift and informed response is crucial to minimize exposure and environmental contamination.

For Minor Spills (Solid):

  • Alert personnel in the immediate area.

  • Wearing appropriate PPE, gently sweep up the solid material, avoiding dust generation.[1]

  • Place the collected material into a labeled hazardous waste container.

  • Decontaminate the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water.

  • Collect all cleanup materials (e.g., contaminated paper towels) and place them in the solid hazardous waste container.

For Minor Spills (Liquid):

  • Alert personnel in the immediate area.

  • Wearing appropriate PPE, contain the spill with absorbent pads or materials.

  • Once absorbed, carefully transfer the absorbent material into a labeled hazardous waste container.

  • Decontaminate the spill area with a suitable solvent, followed by soap and water.

  • Collect all cleanup materials and place them in the solid hazardous waste container.

For major spills, evacuate the area, secure it, and contact your institution's Environmental Health and Safety (EHS) department immediately.

Recommended Disposal Methodology: High-Temperature Incineration

The recommended and most effective method for the final disposal of this compound is high-temperature incineration by a licensed hazardous waste disposal facility.[12]

The rationale for this method is rooted in the chemical stability of the trifluoromethyl group. The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making fluorinated compounds resistant to many conventional chemical treatment methods.[13]

High-temperature incineration (typically above 900°C) with a sufficient residence time provides the necessary energy to break the C-F and C-N bonds. In the presence of oxygen and a hydrogen source (often from co-incinerated waste), the primary decomposition products are carbon dioxide (CO₂), water (H₂O), nitrogen oxides (NOₓ), and hydrogen fluoride (HF).[3]

The resulting acidic gases, particularly HF, are then neutralized and removed from the flue gas by scrubbers, preventing their release into the atmosphere.

Quantitative Data Summary

ParameterValue/InformationSource(s)
CAS Number 33468-69-8[14]
Molecular Formula C₄H₃F₃N₂[14]
Primary Hazards Acute Toxicity (Oral), Skin/Eye Irritation, Respiratory Irritation, Suspected Carcinogen[1][2]
Waste Classification Halogenated Organic Waste[4][5]
Recommended Disposal High-Temperature Incineration (>900°C)[13]
Incompatible Materials Strong oxidizers, acids, acid anhydrides, and acid chlorides[9]

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-(Trifluoromethyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety and logistical information for the handling and disposal of 4-(Trifluoromethyl)-1H-imidazole. As your partner in laboratory safety and chemical handling, we aim to build deep trust by providing value beyond the product itself. The following procedural guidance is designed to directly answer your operational questions, ensuring the highest standards of safety and scientific integrity in your research.

Hazard Assessment: Understanding the Imperative for Protection

Before handling any chemical, a thorough understanding of its intrinsic hazards is paramount. This foundational knowledge informs every subsequent decision regarding safe handling, storage, and the necessary levels of personal protection. This compound is a compound that demands respect due to its specific toxicological profile.

According to safety data sheets, this compound presents multiple health risks. It is classified as harmful if swallowed (H302), causes skin irritation (H315), and leads to serious eye irritation (H319).[1][2][3][4][5] Furthermore, it may cause respiratory irritation (H335), and critically, it is suspected of causing cancer (H351).[1][2][3] The trifluoromethyl group, while often enhancing the metabolic stability and potency of drug candidates, necessitates careful handling of the parent imidazole structure. The causality is clear: each identified hazard maps directly to a required piece of protective equipment. Skin and eye irritation demand robust barriers, respiratory irritation necessitates controlled ventilation or respiratory protection, and the suspected carcinogenicity underscores the need to minimize all routes of exposure.

Core Protective Equipment: Your First Line of Defense

A multi-layered approach to personal protective equipment (PPE) is essential to create a comprehensive barrier against the hazards of this compound. The following table summarizes the minimum required PPE for handling this compound in a standard laboratory setting.

PPE CategorySpecificationRationale
Eye & Face Protection Chemical splash goggles conforming to ANSI Z87.1 (US) or EN166 (EU) standards.[6][7]Protects against dust particles and potential splashes, which can cause serious and irreversible eye damage.[2][3]
A face shield worn over goggles during procedures with a high risk of splashing (e.g., transfers of large quantities, heating solutions).Provides a secondary layer of protection for the entire face from splashes.[7][8]
Hand Protection Nitrile gloves (minimum). Inspect for pinholes or defects before use.[9]Prevents direct skin contact, which can cause irritation.[1][2] Nitrile offers good chemical resistance for incidental contact.
Double-gloving for extended duration tasks or when handling solutions.Recommended for handling organofluorine compounds to provide an additional barrier against potential absorption.[8]
Body Protection A fully buttoned, long-sleeved laboratory coat.Protects skin and personal clothing from contamination.[1]
Chemical-resistant apron for large-scale work or when significant splash risk exists.Provides an additional layer of chemical resistance over the lab coat.[8]
Respiratory Protection All handling of solid material or volatile solutions must occur in a certified chemical fume hood.[8][10]The primary engineering control to minimize inhalation of dust or vapors, which can cause respiratory irritation.[1][2]
A NIOSH-approved respirator with particulate filters may be required if work outside a fume hood is unavoidable and dust may be generated.[7]Ensures respiratory protection when engineering controls are insufficient to maintain exposure below safe limits.

Operational Plan: Integrating Safety into Your Workflow

Effective protection goes beyond simply wearing PPE; it involves a systematic process of preparation, execution, and decontamination.

Pre-Handling Checklist
  • Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year.

  • Locate Safety Equipment: Confirm the location and operational status of the nearest safety shower and eyewash station.[10][11]

  • Assemble All PPE: Gather all necessary PPE as outlined in the table above before approaching the chemical storage area.

  • Prepare Waste Containers: Ready designated, labeled, and sealed containers for solid and liquid chemical waste, as well as for contaminated disposable PPE.[10][9]

Experimental Workflow & PPE Selection Logic

The scale and nature of your experimental procedure dictate the necessary level of protective measures. The following diagram illustrates a logical workflow for selecting appropriate PPE.

PPE_Workflow cluster_prep Preparation & Risk Assessment cluster_ppe PPE Selection cluster_ops Operation & Disposal Start Start: Plan Experiment with this compound Risk Assess Scale and Procedure: - Small Scale (<1g)? - Generating Dust/Aerosols? - Risk of Splash? Start->Risk SmallScale Small-Scale / Low Dust Risk (e.g., Weighing on analytical balance) Risk->SmallScale Yes LargeScale Large-Scale / High Splash Risk (e.g., Reaction setup, workup) Risk->LargeScale No CorePPE Core PPE: - Safety Goggles - Nitrile Gloves - Lab Coat - In Fume Hood SmallScale->CorePPE EnhancedPPE Enhanced PPE: - Goggles + Face Shield - Double Nitrile Gloves - Lab Coat + Apron - In Fume Hood LargeScale->EnhancedPPE Handling Perform Experiment CorePPE->Handling EnhancedPPE->Handling Doffing Doff PPE Correctly Handling->Doffing Disposal Segregate & Dispose of Waste Doffing->Disposal End End: Decontaminate Work Area Disposal->End

Caption: PPE selection workflow based on experimental risk assessment.

Step-by-Step Protocol: Donning and Doffing PPE

The order of donning and doffing is critical to prevent cross-contamination.

Donning (Putting On) Sequence:

  • Lab Coat: Put on your lab coat and fasten all buttons.

  • Gloves: Don the first pair of nitrile gloves. If double-gloving, put the second pair on over the first. Ensure the cuffs of the gloves go over the cuffs of the lab coat sleeves.

  • Eye/Face Protection: Put on your chemical splash goggles. If required, place the face shield over the goggles.

Doffing (Taking Off) Sequence: This procedure should be performed in an area designated to transition out of the lab space.

  • Outer Gloves (if used): Remove the outer pair of gloves by peeling them off without touching the outer surface with your bare hands. Dispose of them immediately in the designated waste container.

  • Face Shield/Goggles: Remove the face shield and/or goggles from the back of your head forward. Place them in a designated area for decontamination.

  • Lab Coat: Unbutton your lab coat. Remove it by folding it in on itself, ensuring the contaminated exterior does not touch your inner clothing. Hang it in its designated spot or place it in a laundry container if contaminated.

  • Inner Gloves: Remove the final pair of gloves using the proper technique (glove-in-glove). Dispose of them in the designated waste container.

  • Hand Washing: Immediately and thoroughly wash your hands with soap and water.[1][6]

Emergency Procedures and Disposal

In Case of Exposure:

  • Skin Contact: Immediately flush the affected skin with copious amounts of running water for at least 15 minutes.[1] Remove contaminated clothing while under the safety shower. Seek medical attention if irritation persists.[3]

  • Eye Contact: Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open.[3][5] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they feel unwell, seek medical advice.[3]

  • Ingestion: Rinse the mouth thoroughly with water. Do NOT induce vomiting.[3] Call a poison center or doctor immediately.[12]

Spill Cleanup:

  • For small dry spills, alert others in the area. Wearing your full PPE, carefully sweep or vacuum the material, avoiding dust generation.[1][7] Place it in a sealed, labeled container for hazardous waste disposal.

  • For larger spills, evacuate the laboratory, restrict access, and follow your institution's emergency procedures.

Waste Disposal:

  • All solid waste, including contaminated gloves, weighing papers, and bench covers, must be placed in a clearly labeled, sealed hazardous waste container.[1][10]

  • Unused product and reaction waste should be collected in a separate, compatible, and clearly labeled hazardous waste container.[9]

  • Consult your institution's Environmental Health & Safety (EH&S) office for specific disposal guidelines and to arrange for pickup. Never dispose of this chemical down the drain.[1][6]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4-(Trifluoromethyl)-1H-imidazole
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-(Trifluoromethyl)-1H-imidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.